molecular formula C15H29N3O2 B3395779 15-azido-pentadecanoic acid CAS No. 118162-46-2

15-azido-pentadecanoic acid

Número de catálogo: B3395779
Número CAS: 118162-46-2
Peso molecular: 283.41 g/mol
Clave InChI: PYGQAGHMXCCROO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

15-azido-pentadecanoic acid is a useful research compound. Its molecular formula is C15H29N3O2 and its molecular weight is 283.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

15-azidopentadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c16-18-17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(19)20/h1-14H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGQAGHMXCCROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCN=[N+]=[N-])CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 15-Azido-Pentadecanoic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-azido-pentadecanoic acid is a chemically modified analog of palmitic acid, a common 16-carbon saturated fatty acid. The introduction of a terminal azide (B81097) group provides a bioorthogonal handle, allowing for the specific detection and analysis of molecules that have incorporated this fatty acid. This property has made this compound an invaluable tool in the field of chemical biology, particularly for the study of protein S-palmitoylation, a reversible post-translational lipid modification.

This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in metabolic labeling and click chemistry, and its application in elucidating the role of S-palmitoylation in cellular signaling pathways.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₅H₂₉N₃O₂--INVALID-LINK--
Molecular Weight 283.41 g/mol --INVALID-LINK--
Exact Mass 283.22597718 Da--INVALID-LINK--
Appearance Solid
Solubility Soluble in DMSO (100 mg/mL)--INVALID-LINK--
Storage Conditions Store at -20°C to -80°C, protect from light--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 4--INVALID-LINK--
Rotatable Bond Count 15--INVALID-LINK--
Topological Polar Surface Area 51.7 Ų--INVALID-LINK--
XLogP3-AA 6.6--INVALID-LINK--

Experimental Protocols

This compound is primarily utilized in a two-step process involving metabolic labeling followed by a click chemistry reaction for detection or enrichment of S-palmitoylated proteins.

Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into cellular proteins.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium appropriate for the cell line

  • Cultured cells (e.g., HeLa, Jurkat)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10-100 mM.

  • Complex with BSA: Prepare a solution of fatty acid-free BSA in PBS. Add the this compound stock solution to the BSA solution to achieve a final concentration that can be easily diluted into the cell culture medium. The molar ratio of fatty acid to BSA is typically between 2:1 and 5:1.

  • Cell Culture Incubation: Add the this compound-BSA complex to the cell culture medium to a final concentration of 50-100 µM.[1]

  • Incubation Time: Incubate the cells for a period of 3 to 16 hours to allow for metabolic incorporation of the fatty acid analog.[1] The optimal incubation time may vary depending on the cell type and the specific protein of interest.

  • Cell Harvesting: After incubation, wash the cells with cold PBS to remove excess labeling reagent. The cells can then be lysed for downstream analysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol outlines the reaction to conjugate a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the azide-labeled proteins in a cell lysate.

Materials:

  • Cell lysate containing azide-labeled proteins

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Sodium ascorbate (B8700270) solution (freshly prepared)

  • Alkyne-tagged reporter molecule (e.g., biotin-alkyne, fluorescent alkyne)

Click Reaction Mix (Example concentrations):

  • TCEP: 1 mM

  • TBTA: 100 µM

  • CuSO₄: 1 mM

  • Alkyne-reporter: 100 µM

Procedure:

  • Prepare the cell lysate: Lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors.

  • Initiate the click reaction: In a microcentrifuge tube, combine the cell lysate with the click reaction mix components. Add the components in the following order: lysate, TCEP, TBTA, alkyne-reporter, and CuSO₄.

  • Catalyze the reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

  • Downstream Processing: The "clicked" proteins are now ready for downstream analysis. For biotin-tagged proteins, this typically involves enrichment using streptavidin-coated beads followed by mass spectrometry or Western blotting. For fluorescently tagged proteins, analysis can be performed by in-gel fluorescence scanning or fluorescence microscopy.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the role of S-palmitoylation in cellular signaling.

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis cells Cultured Cells lysate Cell Lysate cells->lysate Lysis azido_fa This compound azido_fa->cells Incubation (3-16h) click_reaction CuAAC Reaction lysate->click_reaction reporter Alkyne Reporter (Biotin or Fluorophore) reporter->click_reaction enrichment Streptavidin Enrichment (for Biotin) click_reaction->enrichment analysis Mass Spectrometry Western Blot Fluorescence Imaging click_reaction->analysis enrichment->analysis

Metabolic labeling and click chemistry workflow.

Protein S-palmitoylation is a dynamic and reversible post-translational modification that plays a crucial role in regulating the subcellular localization and function of a wide array of proteins, thereby impacting numerous signaling pathways.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_modification Post-Translational Modification receptor Receptor effector Effector Protein receptor->effector Signal Transduction apt APT (Acyl-Protein Thioesterase) receptor->apt Depalmitoylation protein_soluble Soluble Signaling Protein pat PAT (Palmitoyl Acyltransferase) protein_soluble->pat S-palmitoylation pat->receptor Membrane Targeting apt->protein_soluble Return to Cytosol

The role of S-palmitoylation in protein localization and signaling.

Applications in Research and Drug Development

The use of this compound has significantly advanced our understanding of the "palmitoylome," the complete set of S-palmitoylated proteins in a cell.

  • Identification of Novel Palmitoylated Proteins: Global proteomic studies using this metabolic labeling approach have identified hundreds of previously unknown S-palmitoylated proteins, implicating this modification in a wide range of cellular processes.[1]

  • Elucidation of Signaling Pathways: By identifying the palmitoylated proteins within specific signaling cascades, researchers can dissect the mechanisms by which this modification regulates signal transduction. For instance, palmitoylation is known to be critical for the proper localization and function of proteins in pathways such as Toll-like receptor (TLR) signaling and Hedgehog signaling.

  • Drug Discovery and Target Validation: Many enzymes that mediate protein palmitoylation (palmitoyl acyltransferases or PATs) and depalmitoylation (acyl-protein thioesterases or APTs) are being investigated as potential drug targets. This compound can be used in screening assays to identify inhibitors of these enzymes and to validate their engagement with cellular targets.

  • Understanding Disease Mechanisms: Dysregulation of protein S-palmitoylation has been linked to various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][3] Metabolic labeling with this compound provides a powerful tool to study the changes in protein palmitoylation that occur in these disease states, potentially revealing new biomarkers and therapeutic strategies.

Conclusion

This compound is a versatile and powerful chemical probe for the study of protein S-palmitoylation. Its ability to be metabolically incorporated into proteins and subsequently detected via click chemistry has revolutionized our capacity to investigate this critical post-translational modification. The methodologies and applications outlined in this guide provide a foundation for researchers, scientists, and drug development professionals to leverage this tool in their exploration of cellular signaling, disease pathogenesis, and the discovery of novel therapeutics.

References

An In-Depth Technical Guide to 15-Azido-Pentadecanoic Acid: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 15-azido-pentadecanoic acid (15-APA) is a synthetic, azide-modified fatty acid analog of the 15-carbon saturated fatty acid, pentadecanoic acid. It serves as a powerful chemical reporter for the investigation of protein fatty acylation, a crucial post-translational modification involved in a myriad of cellular processes. This guide provides a comprehensive overview of the mechanism of action of 15-APA, detailed experimental workflows, and its applications in proteomics and drug discovery. By leveraging the principles of bioorthogonal chemistry, 15-APA allows for the sensitive and specific labeling, identification, and visualization of fatty-acylated proteins.

Core Mechanism of Action: A Two-Step Process

The utility of this compound as a molecular probe lies in a two-step mechanism: metabolic incorporation followed by bioorthogonal ligation.[1][2]

  • Metabolic Incorporation: 15-APA is introduced to cells in culture, where it is taken up and processed by the cell's endogenous metabolic machinery.[3] It is activated to its coenzyme A (CoA) thioester, 15-azido-pentadecanoyl-CoA, by cellular long-chain acyl-CoA synthetases. This activated form is then recognized as a substrate by protein acyltransferases, such as N-myristoyltransferases (NMTs) and palmitoyl (B13399708) acyltransferases (PATs), which catalyze its covalent attachment to target proteins.[1][3][4]

  • Bioorthogonal Ligation (Click Chemistry): The azide (B81097) group of the incorporated 15-APA serves as a bioorthogonal handle. It remains chemically inert within the cellular environment but can be specifically and efficiently reacted with a complementary alkyne- or cyclooctyne-containing reporter molecule in a process known as "click chemistry."[1][5] This reaction can be either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The reporter molecule can be a fluorophore for imaging or a biotin (B1667282) tag for enrichment and subsequent proteomic analysis.[2][3]

Signaling Pathways and Experimental Workflows

The primary "signaling pathway" involving 15-APA is its journey from a free fatty acid to a covalent modification on a protein. The following diagrams illustrate this metabolic pathway and the subsequent experimental workflows for identifying and visualizing the labeled proteins.

metabolic_pathway Metabolic Incorporation of this compound cluster_0 Metabolic Incorporation of this compound 15-APA This compound Cell_Membrane Cell Membrane 15-APA->Cell_Membrane Uptake Acyl_CoA_Synthetase Acyl-CoA Synthetase 15_APA_CoA 15-Azido-Pentadecanoyl-CoA Acyl_CoA_Synthetase->15_APA_CoA Activation NMT_PAT NMT / PAT 15_APA_CoA->NMT_PAT Acylated_Protein Azide-Labeled Protein NMT_PAT->Acylated_Protein Acylation Protein Target Protein Protein->NMT_PAT

Caption: Metabolic pathway of this compound incorporation.

experimental_workflow Experimental Workflow for Proteomic Analysis Cell_Culture Cell Culture Metabolic_Labeling Metabolic Labeling with 15-APA Cell_Culture->Metabolic_Labeling Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Chemistry Click Chemistry Reaction (CuAAC or SPAAC) Cell_Lysis->Click_Chemistry Analysis Analysis Click_Chemistry->Analysis Reporter_Tag Alkyne/DBCO-Reporter (Biotin or Fluorophore) Reporter_Tag->Click_Chemistry SDS_PAGE SDS-PAGE & In-Gel Fluorescence Analysis->SDS_PAGE Fluorophore Tag Enrichment Streptavidin Enrichment Analysis->Enrichment Biotin Tag Mass_Spectrometry Mass Spectrometry Enrichment->Mass_Spectrometry

Caption: General experimental workflow for proteomic studies using 15-APA.

Quantitative Data

ParameterTypical RangeCell Type ExamplesReference(s)
Labeling Concentration 10 - 100 µMHeLa, Jurkat, COS-7, HEK293T[4]
Incubation Time 4 - 24 hoursHeLa, Jurkat, COS-7, HEK293T[4]
BSA Conjugation Recommended for enhanced cellular uptakeMost mammalian cell lines[4]

Experimental Protocols

The following are generalized protocols for metabolic labeling with 15-APA and subsequent detection. Optimization for specific cell lines and experimental goals is recommended.

Protocol 1: Metabolic Labeling of Cultured Cells
  • Preparation of 15-APA Stock Solution: Dissolve this compound in DMSO to a stock concentration of 50-100 mM. Store at -20°C.

  • Cell Culture: Plate cells to achieve 70-80% confluency at the time of labeling.

  • Labeling: Dilute the 15-APA stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 25-50 µM). For improved solubility and uptake, conjugation to fatty acid-free bovine serum albumin (BSA) is recommended.[4]

  • Incubation: Replace the existing cell culture medium with the 15-APA-containing medium and incubate for the desired time (e.g., 16-24 hours) under standard cell culture conditions.

  • Cell Harvest: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove unincorporated 15-APA. Harvest the cells by scraping or trypsinization. The cell pellet can be stored at -80°C or used immediately for downstream applications.

Protocol 2: Click Chemistry Reaction for In-Gel Fluorescence Detection

This protocol is adapted for the detection of 15-APA labeled proteins using a fluorescent alkyne reporter.

  • Cell Lysis: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Reaction Cocktail Preparation: Prepare a fresh click chemistry reaction cocktail. For a typical reaction, this may include:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Alkyne-fluorophore reporter

  • Click Reaction: Add the click reaction cocktail to the protein lysate. Incubate at room temperature for 1-2 hours, protected from light.

  • Sample Preparation for SDS-PAGE: Precipitate the protein to remove excess reagents. Resuspend the protein pellet in SDS-PAGE sample buffer.

  • In-Gel Fluorescence Scanning: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 3: Click Chemistry for Biotinylation and Enrichment for Mass Spectrometry
  • Cell Lysis and Protein Quantification: Follow steps 1 and 2 from Protocol 2.

  • Biotinylation Reaction: Perform the click chemistry reaction as described in Protocol 2, but substitute the alkyne-fluorophore with an alkyne-biotin reporter.

  • Enrichment of Biotinylated Proteins:

    • Incubate the reaction mixture with streptavidin-conjugated beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the captured proteins from the beads.

    • Digest the eluted proteins into peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the 15-APA-acylated proteins.

Applications in Research and Drug Development

  • Identification of Novel Acylated Proteins: 15-APA enables the discovery of previously unknown protein substrates of N-myristoylation and S-palmitoylation.

  • Studying the Dynamics of Protein Acylation: The metabolic labeling approach allows for the investigation of the turnover and regulation of protein acylation in response to various stimuli.

  • Validation of Drug Targets: By identifying the protein targets of specific acyltransferases, 15-APA can aid in the validation of these enzymes as potential drug targets.

  • High-Throughput Screening: The fluorescence-based detection methods are amenable to high-throughput screening for inhibitors of protein acylation.

Conclusion

This compound is a versatile and powerful tool for the study of protein fatty acylation. Its mechanism of action, based on metabolic incorporation and bioorthogonal click chemistry, provides a robust platform for the identification, visualization, and quantification of acylated proteins. The experimental workflows outlined in this guide offer a framework for researchers to employ 15-APA in their studies, contributing to a deeper understanding of the critical roles of protein lipidation in health and disease. As our understanding of the "acylome" expands, the application of chemical reporters like 15-APA will undoubtedly continue to be instrumental in advancing the fields of cell biology, proteomics, and drug discovery.

References

A Technical Guide to Metabolic Labeling with Azide Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of metabolic labeling with azide (B81097) probes, a powerful two-step technique for the visualization and analysis of biomolecules in living systems. By harnessing the cell's own metabolic pathways, researchers can incorporate azide-functionalized precursors into proteins, glycans, lipids, and nucleic acids. The azide group, a small and bioorthogonal chemical reporter, serves as a handle for subsequent covalent ligation to probes for imaging, enrichment, and proteomic analysis.[1][2][3][4] This guide details the core principles, provides a survey of common azide probes, presents detailed experimental protocols, and discusses applications of this versatile technology.

Core Principles

Metabolic labeling with azide probes is a two-stage process that couples cellular metabolism with bioorthogonal chemistry.[1]

  • Metabolic Incorporation: A precursor molecule containing an azide group is introduced to cells or an organism.[2][3] The cellular metabolic machinery recognizes the precursor and incorporates it into a specific class of biomolecules (e.g., an azido-amino acid into proteins or an azido-sugar into glycans).[2][5] The small size of the azide group generally ensures minimal disruption of natural metabolic processes.[1]

  • Bioorthogonal Ligation ("Click Chemistry"): The incorporated azide is then covalently linked to a reporter molecule (e.g., a fluorophore or biotin) that contains a complementary reactive group. This reaction, termed "click chemistry," is highly specific and occurs rapidly under physiological conditions without interfering with native biological processes.[5][6]

The two primary forms of click chemistry used for this purpose are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide with a terminal alkyne to form a stable triazole ring, accelerated by a copper(I) catalyst.[7] It is known for its fast reaction kinetics. However, the potential for copper cytotoxicity can be a concern for live-cell imaging.[7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, which reacts readily with an azide to release ring strain.[1][7] The superior biocompatibility of SPAAC makes it the preferred method for most in vivo and live-cell labeling applications.[7]

Common Azide Probes for Metabolic Labeling

A variety of azide-functionalized metabolic precursors are available for targeting different classes of biomolecules. The choice of probe depends on the specific biological question and the target biomolecule.

Biomolecule ClassAzide ProbePrecursor ForTypical ConcentrationIncubation Time
Proteins L-Azidohomoalanine (AHA)Methionine25-100 µM1-24 hours
Azido-puromycinPuromycin1-10 µM15-60 minutes
Glycans Ac₄ManNAz (Tetraacetylated N-azidoacetyl-D-mannosamine)Sialic Acid10-100 µM1-3 days
Ac₄GalNAz (Tetraacetylated N-azidoacetyl-D-galactosamine)N-acetylgalactosamine25-50 µM48-72 hours
Ac₄GlcNAz (Tetraacetylated N-azidoacetyl-D-glucosamine)N-acetylglucosamine25-100 µM48-72 hours
Lipids Azido-fatty acids (e.g., Azido-palmitate)Fatty Acids10-50 µM4-24 hours
Nucleic Acids 5-Azido-2'-deoxyuridine (5AdU)Thymidine (DNA)1-10 µM1-24 hours
2'-Azido-2'-deoxyguanosine (AzG)Guanosine (RNA)10-100 µM1-4 hours

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for metabolic labeling and the incorporation of an azide probe into a representative biomolecule.

experimental_workflow cluster_labeling Step 1: Metabolic Labeling cluster_ligation Step 2: Bioorthogonal Ligation (Click Chemistry) cluster_analysis Step 3: Downstream Analysis A Culture Cells B Add Azide Probe (e.g., AHA, Ac4ManNAz) A->B C Incubate (Allow metabolic incorporation) B->C D Wash Cells (Remove excess probe) C->D E Fix & Permeabilize (optional) D->E F Add Alkyne-Probe (e.g., DBCO-Fluorophore) D->F E->F G Incubate (Allow click reaction) F->G H Wash Cells (Remove excess probe) G->H I Imaging (Fluorescence Microscopy) H->I J Proteomics (Enrichment & Mass Spectrometry) H->J K Flow Cytometry H->K

Caption: General experimental workflow for metabolic labeling with azide probes.

protein_synthesis_pathway cluster_cell Cellular Environment cluster_pathway Methionyl-tRNA Synthesis cluster_translation Protein Translation AHA L-Azidohomoalanine (AHA) (in media) MetRS Methionyl-tRNA Synthetase AHA->MetRS Met Methionine Met->MetRS AHA_tRNA AHA-tRNA-Met MetRS->AHA_tRNA incorporates Met_tRNA Met-tRNA-Met MetRS->Met_tRNA incorporates tRNAMet tRNA-Met tRNAMet->MetRS Ribosome Ribosome AHA_tRNA->Ribosome Met_tRNA->Ribosome NascentProtein Nascent Protein (with incorporated AHA) Ribosome->NascentProtein mRNA mRNA transcript mRNA->Ribosome

Caption: Incorporation of L-azidohomoalanine (AHA) into nascent proteins.

Detailed Experimental Protocols

The following are generalized protocols for the metabolic labeling of different classes of biomolecules. Note: Optimal conditions, including probe concentration and incubation time, should be empirically determined for each cell type and experimental setup.

Labeling of Nascent Proteins with L-Azidohomoalanine (AHA)

This protocol is adapted for labeling newly synthesized proteins in mammalian cells.[5]

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-azidohomoalanine (AHA)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA)

  • Protease inhibitors

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency.

  • Methionine Depletion: To deplete intracellular methionine, aspirate the growth medium, wash cells once with warm PBS, and incubate in methionine-free medium supplemented with dFBS for 30-60 minutes.[5]

  • AHA Labeling: Prepare the AHA labeling medium by supplementing methionine-free medium with the desired concentration of AHA (typically 25-100 µM). Remove the starvation medium and add the AHA labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under normal growth conditions.

  • Cell Lysis: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells with an appropriate lysis buffer containing protease inhibitors.[5]

  • Downstream Processing: The cell lysate containing AHA-labeled proteins is now ready for click chemistry and subsequent analysis.

Labeling of Glycans with Azido (B1232118) Sugars (e.g., Ac₄ManNAz)

This protocol describes the labeling of sialic acid-containing glycans using Ac₄ManNAz.[1]

Materials:

  • Mammalian cells of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy).

  • Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to prepare a stock solution (e.g., 10 mM).

  • Metabolic Labeling: Add the Ac₄ManNAz stock solution to the complete cell culture medium to achieve the desired final concentration (typically 25-50 µM).

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[1]

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac₄ManNAz.[1]

  • Downstream Processing: The cells with azide-labeled glycans are now ready for click chemistry.

Click Chemistry Reaction (SPAAC for Live or Fixed Cells)

This protocol describes the ligation of a fluorescent probe to azide-labeled biomolecules using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1]

Materials:

  • Azide-labeled cells

  • PBS

  • DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5)

  • For fixed cells: 4% paraformaldehyde in PBS, 0.1% Triton X-100 in PBS (optional)

Procedure for Live-Cell Imaging:

  • Prepare Staining Solution: Dilute the DBCO-fluorophore in complete culture medium or PBS to the desired final concentration (typically 1-20 µM).

  • SPAAC Reaction: Add the staining solution to the washed, azide-labeled cells.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells two to three times with PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope.

Procedure for Fixed-Cell Imaging:

  • Fixation: Fix the azide-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]

  • Washing: Wash the cells twice with PBS.

  • Permeabilization (Optional): To image intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[1] Wash twice with PBS.

  • SPAAC Reaction: Prepare the staining solution in PBS and add it to the fixed cells. Incubate for 1 hour at room temperature, protected from light.[1]

  • Washing: Wash the cells three times with PBS.[1]

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI. Wash twice with PBS.

  • Imaging: Mount the coverslips and image using a fluorescence microscope.

Applications in Research and Drug Development

Metabolic labeling with azide probes has a wide range of applications:

  • Visualization of Biomolecules: Enables high-resolution imaging of the synthesis, localization, and trafficking of proteins, glycans, and other biomolecules in their native cellular context.[1]

  • Proteomic Analysis: Azide-labeled biomolecules can be enriched using biotin-alkyne probes and streptavidin affinity purification, followed by identification and quantification by mass spectrometry.[2][3] This is particularly useful for identifying newly synthesized proteins or specific classes of glycoproteins.

  • Monitoring Protein Synthesis and Degradation: Pulse-chase experiments with AHA can be used to quantify the rates of protein synthesis and degradation, providing insights into cellular homeostasis and the effects of drug candidates on these processes.[9]

  • Drug Target Identification: Azide-functionalized versions of drugs or small molecules can be used to identify their cellular targets.

  • High-Throughput Analysis: The compatibility of this technique with flow cytometry allows for the quantitative analysis of labeled biomolecules on a single-cell level.[1]

Troubleshooting and Considerations

  • Probe Toxicity: While the azide group itself is generally well-tolerated, the carrier molecule or high concentrations of the probe can sometimes be toxic.[10] It is essential to perform dose-response experiments to determine the optimal, non-toxic concentration for each cell line.

  • Labeling Efficiency: The efficiency of metabolic incorporation can vary between cell types and with the specific probe used. Optimization of probe concentration and incubation time is crucial.

  • Background Labeling: In some cases, non-specific binding of the alkyne probe can occur. This is more common with the highly reactive strained alkynes used in SPAAC, which can sometimes react with cysteine residues.[8] Proper washing steps and the use of appropriate blocking agents can help to minimize background.

  • Choice between CuAAC and SPAAC: For live-cell and in vivo imaging, the copper-free SPAAC reaction is strongly recommended to avoid copper-induced cytotoxicity.[7] For in vitro applications with cell lysates, the faster kinetics of CuAAC may be advantageous.[7][8]

References

Unveiling Protein Palmitoylation: A Technical Guide to 15-Azido-Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 15-azido-pentadecanoic acid, a pivotal tool for the investigation of protein palmitoylation, a reversible lipid modification crucial to cellular signaling and disease. This document details the molecule's properties, experimental protocols for its use, and its application in elucidating key signaling pathways.

Core Properties of this compound

This compound is a synthetic fatty acid analog that contains a terminal azide (B81097) group. This bioorthogonal handle allows for its detection and visualization after it has been metabolically incorporated into proteins, serving as a surrogate for palmitic acid.

PropertyValueSource
Molecular Formula C15H29N3O2[1]
Molecular Weight 283.41 g/mol [1]

Experimental Protocols: A Step-by-Step Approach to Studying Protein Palmitoylation

The use of this compound in research primarily involves a two-step process: metabolic labeling of cells followed by a click chemistry reaction to attach a reporter molecule to the azide group.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into cellular proteins.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Grow cells to the desired confluency in their standard culture medium.

  • Labeling Medium Preparation: Prepare the cell culture medium supplemented with this compound. A final concentration of 25-50 µM is a common starting point.[2]

  • Incubation: Replace the standard culture medium with the labeling medium and incubate the cells for a period ranging from 4 to 24 hours to allow for metabolic incorporation.[3] The optimal time should be determined empirically for each cell line and experimental goal.

  • Cell Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated fatty acid. The cells are now ready for lysis and subsequent click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol details the "clicking" of a reporter molecule (e.g., a fluorophore or biotin) to the azide-labeled proteins in a cell lysate.

Materials:

  • Cell lysate containing azide-labeled proteins

  • Alkyne-functionalized reporter molecule (e.g., alkyne-biotin or a fluorescent alkyne dye)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Freshly prepared Sodium Ascorbate (B8700270) solution

Procedure:

  • Prepare Click Chemistry Reaction Mixture: In a microcentrifuge tube, combine the following reagents in order, vortexing gently after each addition:

    • Protein lysate

    • Alkyne-reporter molecule (final concentration typically 10-100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO₄ (final concentration 1 mM)

  • Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Sample Preparation for Analysis: Following the incubation, the proteins are now tagged with the reporter molecule and can be prepared for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic identification.[4][5][6][7][8]

Visualizing Experimental Workflow and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental process and the biological context.

G Experimental Workflow for Palmitoylated Protein Identification cluster_0 Metabolic Labeling cluster_1 Click Chemistry cluster_2 Analysis A Cells in Culture B Incubate with This compound A->B C Azide-labeled Proteins in Cells B->C D Cell Lysis C->D E Add Alkyne-Reporter and Click Reagents D->E F Reporter-tagged Palmitoylated Proteins E->F G SDS-PAGE F->G H Mass Spectrometry G->H I Western Blot G->I

Workflow for identifying palmitoylated proteins.

Protein palmitoylation plays a critical role in various signaling pathways by regulating protein trafficking, localization, and interaction with other proteins. The Wnt signaling pathway, essential for embryonic development and tissue homeostasis, is one such pathway where palmitoylation is crucial.

G Simplified Wnt Signaling Pathway and Role of Palmitoylation cluster_0 Extracellular cluster_1 Intracellular Wnt Wnt Ligand Fz Frizzled Receptor Wnt->Fz binds Dvl Dishevelled Fz->Dvl activates LRP LRP5/6 Co-receptor GSK3b GSK3β Dvl->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation Axin Axin APC APC TCF TCF/LEF BetaCatenin->TCF translocates to nucleus and binds Gene Target Gene Transcription TCF->Gene activates Palmitoylation Palmitoylation of Wnt (at Cys104 in Wnt-5a) Palmitoylation->Wnt note Palmitoylation is essential for Wnt secretion and signaling activity.

Role of palmitoylation in Wnt signaling.

Studies have shown that Wnt proteins are post-translationally modified by the attachment of palmitate, and this modification is necessary for their secretion and subsequent signaling activity. For instance, Wnt-5a is palmitoylated at Cys104, a modification essential for its ability to activate downstream signaling pathways.[9] The use of this compound allows for the specific labeling and study of such lipidated signaling proteins.[10]

Conclusion

This compound is an indispensable tool for the modern cell biologist and drug discovery scientist. Its application in metabolic labeling and click chemistry has opened new avenues for understanding the complex role of protein palmitoylation in health and disease. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for researchers aiming to explore this critical post-translational modification.

References

An In-depth Technical Guide to 15-Azido-Pentadecanoic Acid: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Azido-pentadecanoic acid is a vital chemical tool in the field of chemical biology and drug development. As a functionalized fatty acid analog, it serves as a metabolic probe for studying lipid metabolism and post-translational modifications, specifically protein palmitoylation. Its terminal azide (B81097) group allows for bioorthogonal ligation to reporter molecules via "click chemistry," enabling the visualization, identification, and quantification of modified proteins and lipids. This guide provides a comprehensive overview of the solubility and stability of this compound, along with essential experimental protocols for its application.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₉N₃O₂[1]
Molecular Weight 283.41 g/mol [1][2][3]
Appearance White to off-white solid[2]
CAS Number 118162-46-2[1][2][3]

Solubility

The solubility of this compound is a critical factor for its effective use in various experimental settings. Due to its long alkyl chain, its solubility is generally limited in aqueous solutions but favorable in organic solvents.

SolventSolubilityNotesSource
Dimethyl Sulfoxide (DMSO) 100 mg/mL (352.85 mM)Ultrasonic assistance may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is sensitive to moisture.[2][3]
Ethanol Data not availableBased on the properties of similar long-chain fatty acids, it is expected to be soluble.
Methanol Data not availableBased on the properties of similar long-chain fatty acids, it is expected to be soluble.
Aqueous Buffers (e.g., PBS) Sparingly solubleTo prepare aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute with the aqueous buffer.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.

Solid Form: When stored as a solid, this compound should be kept at 4°C and protected from light.[2][3]

In Solution: Stock solutions of this compound in DMSO can be stored for extended periods under the following conditions:

  • -80°C: Up to 6 months, protected from light.[2][3]

  • -20°C: Up to 1 month, protected from light.[2][3]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

General Stability Considerations: As a long-chain alkyl azide, this compound is considered relatively stable. However, like all azides, it should be handled with care. Avoid contact with strong acids, which can lead to the formation of volatile and explosive hydrazoic acid. Also, avoid contact with strong reducing agents that can reduce the azide group.

Experimental Protocols

This compound is primarily utilized as a metabolic label to study protein palmitoylation. The following is a generalized protocol for its use in cell culture.

Protocol: Metabolic Labeling of Cultured Mammalian Cells

  • Preparation of Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Cell Culture: Plate mammalian cells at an appropriate density and allow them to adhere overnight.

  • Metabolic Labeling: The following day, replace the growth medium with fresh medium containing the desired final concentration of this compound (typically in the range of 10-100 µM). It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental goals.

  • Incubation: Incubate the cells for the desired period (typically 4-24 hours) to allow for the metabolic incorporation of the fatty acid analog into cellular proteins.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove excess labeling reagent. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry Reaction: The azide-labeled proteins in the cell lysate are now ready for bioorthogonal ligation to a reporter molecule (e.g., a fluorescent dye or biotin) that contains a terminal alkyne. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Downstream Analysis: Following the click chemistry reaction, the labeled proteins can be visualized by in-gel fluorescence scanning, enriched using streptavidin beads (if biotinylated), and identified by mass spectrometry.

Signaling Pathways and Logical Relationships

As of the current literature, there are no specific signaling pathways that are directly modulated by this compound itself. Its primary role is that of a passive metabolic probe that, once incorporated, allows for the study of the roles of lipid-modified proteins in various signaling cascades.

Below are diagrams illustrating the experimental workflow and the chemical reactions involved.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_biochemistry Biochemical Analysis Prepare Stock Solution Prepare Stock Solution Metabolic Labeling Metabolic Labeling Prepare Stock Solution->Metabolic Labeling Cell Seeding Cell Seeding Cell Seeding->Metabolic Labeling Incubation Incubation Metabolic Labeling->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Click Chemistry Click Chemistry Cell Lysis->Click Chemistry Downstream Analysis Downstream Analysis Click Chemistry->Downstream Analysis

A generalized workflow for metabolic labeling experiments.

click_chemistry cluster_reagents Reactants cluster_reaction Click Reaction cluster_product Product Protein_Azide Protein-N₃ (from this compound) CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Protein_Azide->CuAAC Alkyne_Reporter Alkyne-Reporter (e.g., Fluorophore, Biotin) Alkyne_Reporter->CuAAC Labeled_Protein Labeled Protein CuAAC->Labeled_Protein

The principle of the click chemistry reaction for labeling.

References

An In-depth Technical Guide to 15-azido-pentadecanoic acid for Studying Protein Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification (PTM) that regulates protein localization, stability, and function.[1][2] Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders.[3] Studying protein acylation has been historically challenging due to the dynamic nature of the modification and the lack of robust detection methods. This guide details the use of 15-azido-pentadecanoic acid (15-AzP), a chemical reporter, for the sensitive and specific analysis of protein acylation. By combining metabolic labeling with bioorthogonal click chemistry, 15-AzP enables the detection, identification, and quantification of acylated proteins, providing a powerful tool for understanding their biological roles and for therapeutic development.

Introduction to Protein Acylation and Chemical Reporters

Protein acylation involves the attachment of various acyl groups, from small acetyl groups to long-chain fatty acids, to specific amino acid residues.[1] Two of the most common types of fatty acylation are N-myristoylation and S-acylation (palmitoylation).[2][4] These modifications influence a protein's hydrophobicity, often directing it to cellular membranes and modulating signaling cascades.[4][5]

Traditional methods for studying acylation, such as radioactive fatty acid labeling, present significant safety and disposal challenges. The development of chemical reporters, such as this compound (also known as Azido Palmitic Acid), offers a safer and more versatile alternative.[6] 15-AzP is a synthetic analog of pentadecanoic acid (a 15-carbon saturated fatty acid) that contains a terminal azide (B81097) (N₃) group. This azide serves as a bioorthogonal handle, meaning it is chemically inert within the cellular environment but can be selectively reacted with a complementary probe in a "click chemistry" reaction.[7][8]

The 15-AzP Experimental Workflow

The study of protein acylation using 15-AzP follows a robust, multi-step workflow. This process begins with the metabolic incorporation of the fatty acid analog into cellular proteins, followed by selective labeling with a reporter tag via click chemistry, enrichment of the tagged proteins, and finally, identification and quantification by mass spectrometry.

G Overall Workflow for Acylation Profiling with 15-AzP cluster_cell In Vivo / In Cellulo cluster_invitro In Vitro cluster_analysis Analysis node1 Metabolic Labeling with 15-AzP node2 Cell Lysis & Protein Extraction node1->node2 node3 Click Chemistry Reaction (e.g., Alkyne-Biotin) node2->node3 node4 Affinity Purification (Streptavidin Beads) node3->node4 node5 On-Bead Digestion (Trypsin) node4->node5 node6 LC-MS/MS Analysis node5->node6 node7 Data Analysis: Protein ID & Quantification node6->node7

Caption: General experimental workflow for identifying acylated proteins using 15-AzP.

Core Principles and Methodologies

Metabolic Incorporation of 15-AzP

Cells are cultured in a medium supplemented with 15-AzP. The cellular machinery recognizes 15-AzP as an analog of natural fatty acids. It is activated to its coenzyme A (CoA) thioester, 15-azidopentadecanoyl-CoA, which is then used by protein acyltransferases (PATs) to modify substrate proteins.[3][6] This process effectively tags acylated proteins with an azide group.

G Metabolic Incorporation of 15-AzP into a Target Protein cluster_cell Cell cluster_enzyme Enzymatic Activation cluster_modification Protein Acylation AzP_ext 15-AzP (Extracellular) AzP_int 15-AzP (Intracellular) AzP_ext->AzP_int Uptake ACSL Acyl-CoA Synthetase AzP_int->ACSL AzP_CoA 15-Azido-pentadecanoyl-CoA ACSL->AzP_CoA PAT Protein Acyltransferase (PAT) AzP_CoA->PAT Protein_mod Acylated Protein (Azide-Tagged) PAT->Protein_mod Protein_unmod Target Protein Protein_unmod->PAT

Caption: Pathway of 15-AzP uptake, activation, and incorporation onto a protein.
Bioorthogonal Ligation via Click Chemistry

After labeling and cell lysis, the azide-tagged proteins in the proteome are detected by covalently attaching a reporter molecule. This is achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[][10] In this reaction, the azide on the modified protein reacts with a terminal alkyne on a reporter molecule (e.g., alkyne-biotin for affinity purification or an alkyne-fluorophore for imaging).[5][11] This forms a stable triazole linkage.[]

G Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein_Az Protein-S-CO-(CH₂)₁₄-N₃ (Azide-Tagged Protein) Product Protein-S-CO-(CH₂)₁₄-[Triazole]-Reporter (Labeled Protein) Protein_Az->Product Reporter_Alk Reporter-Alkyne (e.g., Biotin-Alkyne) Reporter_Alk->Product Catalyst Cu(I) catalyst (from CuSO₄ + Ascorbate) Catalyst->Product

Caption: Schematic of the CuAAC reaction to label azide-tagged proteins.

Experimental Protocols and Data

Metabolic Labeling and Lysis

The conditions for metabolic labeling can be optimized depending on the cell type and experimental goals.

Protocol 1: Metabolic Labeling of Cultured Cells

  • Culture cells to approximately 70-80% confluency using standard protocols.

  • Prepare the 15-AzP labeling medium. Dilute a stock solution of 15-AzP (e.g., 10-50 mM in DMSO) into pre-warmed culture medium to the desired final concentration.

  • Remove the existing medium from the cells and replace it with the 15-AzP labeling medium.

  • Incubate the cells for the desired period. Incubation times can range from 4 to 24 hours.

  • After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove unincorporated 15-AzP.

  • Harvest the cells by scraping or trypsinization.

  • Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer containing protease inhibitors) on ice.

  • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

ParameterTypical RangeNotes
15-AzP Concentration 25 - 100 µMHigher concentrations can be toxic; optimization is recommended.
Incubation Time 4 - 24 hoursShorter times can be used for pulse-chase experiments to study dynamics.[12]
Cell Confluency 70 - 90%Ensures cells are metabolically active for efficient label incorporation.
Solvent for Stock DMSOEnsure final DMSO concentration in media is non-toxic (typically <0.5%).

Table 1: Typical parameters for metabolic labeling of mammalian cells with 15-AzP.

Click Chemistry Reaction

This protocol describes a typical CuAAC reaction on a protein lysate.

Protocol 2: CuAAC Reaction for Biotin Tagging

  • To 1 mg of protein lysate in a microcentrifuge tube, add the following reagents from stock solutions.

  • Add the alkyne-biotin probe.

  • Add the copper(I)-stabilizing ligand (e.g., THPTA).

  • Add the copper(II) sulfate (B86663) (CuSO₄).

  • Vortex briefly to mix.

  • Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • The biotin-labeled proteome is now ready for affinity purification.

ReagentStock Conc.Final Conc.Purpose
Protein Lysate 1-5 mg/mL-Contains 15-AzP labeled proteins.
Alkyne-Biotin 10 mM100 µMReporter tag for affinity capture.
THPTA Ligand 100 mM1 mMStabilizes Cu(I) and increases reaction efficiency.[13]
CuSO₄ 20 mM200 µMSource of copper catalyst.[13]
Sodium Ascorbate 300 mM3 mMReducing agent to generate catalytic Cu(I) from Cu(II).[13]

Table 2: Recommended reagent concentrations for a typical CuAAC reaction.

Affinity Purification and Mass Spectrometry

Protocol 3: Enrichment and Preparation for MS Analysis

  • Following the click reaction, add streptavidin-coated magnetic or agarose (B213101) beads to the lysate to capture the biotin-labeled proteins.

  • Incubate for 1-2 hours at room temperature with rotation.

  • Wash the beads extensively to remove non-specifically bound proteins. A common wash sequence is: 1% SDS in PBS, 8 M urea (B33335) in PBS, and finally PBS.

  • For mass spectrometry, perform on-bead digestion. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and add a reducing agent like DTT. Incubate to reduce disulfide bonds.

  • Alkylate the reduced cysteines by adding iodoacetamide.

  • Add a protease such as trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Collect the supernatant containing the peptides.

  • Desalt the peptides using a C18 StageTip or similar method.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][14] The resulting data can be used to identify the proteins that were originally acylated.

Advanced Applications

Beyond simple identification, the 15-AzP methodology can be combined with other proteomic techniques for more sophisticated analyses.

TechniqueDescriptionApplication in Acylation Studies
BONCAT (Bioorthogonal Noncanonical Amino Acid Tagging)A related technique where amino acid analogs (like azidohomoalanine) are used to tag newly synthesized proteins.[15][16]The principles are directly analogous. 15-AzP applies the bioorthogonal tagging concept to lipids instead of amino acids to specifically study acylation.
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Cells are grown in media containing "light" or "heavy" isotopic forms of amino acids.[17][18]Combining 15-AzP labeling with SILAC allows for quantitative comparison of protein acylation levels between different conditions (e.g., drug-treated vs. control).
Pulse-Chase Analysis Cells are first labeled with 15-AzP for a short period (pulse) and then transferred to normal media (chase).This approach enables the study of acylation dynamics, including the rates of addition and removal of the fatty acid modification.[12]

Table 3: Advanced proteomic techniques compatible with the 15-AzP workflow.

Conclusion

This compound is a powerful and versatile tool for the investigation of protein acylation. It overcomes many limitations of previous methods by providing a safe, sensitive, and highly specific means of labeling and identifying acylated proteins within a complex biological sample. The flexibility of the click chemistry handle allows for a variety of downstream applications, from fluorescent imaging to quantitative, site-specific mass spectrometry. This technical guide provides the foundational principles and protocols for researchers to successfully implement this technology, paving the way for new discoveries in the signaling pathways governed by protein acylation and the development of novel therapeutics targeting these processes.

References

The Core of Click Chemistry: An In-depth Technical Guide to 15-Azido-Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of click chemistry, with a specific focus on the versatile fatty acid analog, 15-azido-pentadecanoic acid. This molecule has emerged as a powerful tool in chemical biology and drug discovery, enabling the precise and efficient labeling and tracking of lipidated proteins and other biomolecules.

Introduction to Click Chemistry and this compound

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create only byproducts that are easily removed, and are stereospecific.[1] These reactions are characterized by their simplicity, reliability, and biocompatibility, making them ideal for complex biological systems.[2] The most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

This compound is a synthetic analog of palmitic acid, a common saturated fatty acid. By replacing the terminal methyl group with a bioorthogonal azide (B81097) group, this molecule can be metabolically incorporated into cellular pathways that utilize palmitic acid, such as protein S-palmitoylation. The azide group serves as a chemical handle, allowing for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via click chemistry.[5][6] This enables the detection, visualization, and enrichment of lipid-modified proteins and the study of their roles in cellular processes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₉N₃O₂
Molecular Weight 283.41 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
Storage Store at -20°C to -80°C, protected from light.[5]

Core Click Chemistry Reactions with this compound

This compound can participate in the two primary forms of azide-alkyne click chemistry:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted-1,2,3-triazole.[7] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8] The addition of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction rates and protect biomolecules from oxidative damage.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[4] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for live-cell imaging and in vivo applications.[10]

Quantitative Data

While specific quantitative data for click chemistry reactions involving this compound are not extensively reported in the literature, the following tables provide representative data for similar azide-containing molecules in CuAAC and SPAAC reactions. These values can serve as a general guideline for experimental design.

Table 2: Representative Reaction Parameters for CuAAC

ParameterTypical RangeNotes
Reaction Time 1 - 12 hoursDependent on reactant concentrations and temperature.
Temperature Room TemperatureCan be performed at 4°C to protect sensitive biomolecules.
pH 6.5 - 8.0Near-neutral pH is generally optimal.
Yield High (>90%)Generally very efficient with purified components.[11]

Table 3: Representative Second-Order Rate Constants for SPAAC Reactions

Strained AlkyneAzide PartnerRate Constant (k₂) (M⁻¹s⁻¹)
DBCOBenzyl Azide~0.1 - 0.9
BCNBenzyl Azide~0.03 - 0.3
DBCO-PEGpara-azido-L-phenylalanine~0.85
DBCO-PEGpara-azidomethyl-L-phenylalanine~6.0

Note: The reaction kinetics of SPAAC are highly dependent on the specific structures of both the cyclooctyne and the azide, as well as the reaction conditions such as solvent and temperature.[10][12]

Experimental Protocols

Protocol for Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of this compound into cellular proteins.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).

  • Culture cells to the desired confluency in their appropriate complete medium.

  • Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (typically 10-100 µM). The optimal concentration should be determined empirically for each cell line.

  • Incubate the cells for a period of 4 to 24 hours to allow for metabolic incorporation. The incubation time will vary depending on the cell type and the specific biological process being studied.

  • After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated fatty acid analog.

  • The azide-labeled cells are now ready for downstream analysis, such as cell lysis followed by a click chemistry reaction.

Protocol for CuAAC Reaction on Labeled Cell Lysate

This protocol outlines the procedure for conjugating an alkyne-containing reporter molecule to azide-labeled proteins in a cell lysate.

Materials:

  • Azide-labeled cell lysate

  • Alkyne-functionalized reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM)

  • THPTA stock solution (e.g., 250 mM)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 1 M)

  • Lysis buffer (e.g., RIPA buffer)

Procedure:

  • Lyse the azide-labeled cells using an appropriate lysis buffer containing protease inhibitors.

  • Quantify the protein concentration of the cell lysate.

  • In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein, e.g., 50-100 µg) with the alkyne-functionalized reporter molecule. A final concentration of 100-200 µM for the reporter is a good starting point.

  • Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is commonly used.

  • Add the catalyst premix to the lysate-reporter mixture to a final copper concentration of 1-2 mM.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubate the reaction at room temperature for 1-2 hours with gentle shaking.

  • The reaction mixture is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or western blotting for biotinylated proteins.

Protocol for SPAAC Reaction on Live Cells

This protocol describes the labeling of azide-modified proteins on the surface of living cells with a strained alkyne-fluorophore.

Materials:

  • Cells metabolically labeled with this compound

  • Strained alkyne-fluorophore (e.g., DBCO-488, BCN-594)

  • Cell culture medium (serum-free)

  • PBS

Procedure:

  • After metabolic labeling with this compound, wash the cells twice with pre-warmed, serum-free medium.

  • Prepare a solution of the strained alkyne-fluorophore in serum-free medium at the desired final concentration (typically 1-25 µM).

  • Add the alkyne-fluorophore solution to the cells and incubate at 37°C for 30-60 minutes. The optimal time and concentration should be determined empirically.

  • After incubation, wash the cells three times with PBS to remove excess fluorophore.

  • The cells are now ready for imaging by fluorescence microscopy.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in click chemistry.

Fatty_Acid_Signaling_Pathway FA Fatty Acid (e.g., Pentadecanoic Acid) GPCR G-Protein Coupled Receptor (e.g., FFAR1/GPR40) FA->GPCR G_protein Gq/11 GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Ca2->PKC Co-activates Downstream Downstream Signaling & Cellular Responses PKC->Downstream

Caption: A representative fatty acid signaling pathway initiated by the binding of a fatty acid to a G-protein coupled receptor.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_click_reaction Click Chemistry cluster_proteomics Proteomic Analysis Metabolic_Labeling 1. Metabolic Labeling Cells are incubated with This compound. Cell_Lysis 2. Cell Lysis Azide-labeled cells are lysed to release proteins. Metabolic_Labeling->Cell_Lysis Click_Reaction 3. Click Reaction Lysate is reacted with an alkyne-biotin probe via CuAAC or SPAAC. Cell_Lysis->Click_Reaction Enrichment 4. Enrichment Biotinylated proteins are captured on streptavidin beads. Click_Reaction->Enrichment Digestion 5. On-Bead Digestion Enriched proteins are digested into peptides. Enrichment->Digestion LC_MS 6. LC-MS/MS Analysis Peptides are analyzed by liquid chromatography-tandem mass spectrometry. Digestion->LC_MS Data_Analysis 7. Data Analysis Identified peptides are mapped to proteins to identify sites of lipidation. LC_MS->Data_Analysis

Caption: Experimental workflow for the identification of lipidated proteins using metabolic labeling with this compound followed by click chemistry and mass spectrometry-based proteomics.

Conclusion

This compound, in conjunction with the powerful and versatile reactions of click chemistry, provides an invaluable toolset for researchers in the life sciences. The ability to specifically label and identify lipid-modified proteins and other biomolecules opens up new avenues for understanding the complex roles of lipidation in health and disease. This guide has provided the fundamental principles, practical protocols, and illustrative workflows to empower scientists to effectively utilize this technology in their research endeavors. As the field of chemical biology continues to evolve, the applications of this compound and click chemistry are poised to expand, offering even deeper insights into the intricate workings of the cell.

References

Methodological & Application

Application Notes and Protocols for 15-azido-pentadecanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-azido-pentadecanoic acid (15-AzPPA) is a chemically modified analog of the saturated fatty acid pentadecanoic acid. It serves as a powerful tool for the metabolic labeling and subsequent visualization of protein acylation, particularly S-palmitoylation, within cellular systems. This technique, often referred to as bioorthogonal chemistry, allows for the investigation of the dynamic process of protein lipidation, which plays a crucial role in regulating protein trafficking, localization, stability, and function.

The workflow involves the metabolic incorporation of 15-AzPPA into cellular proteins by the cell's own enzymatic machinery. The azide (B81097) group on 15-AzPPA is chemically inert within the cellular environment but can be specifically and efficiently reacted with a variety of alkyne-containing reporter molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This enables the attachment of fluorescent dyes for imaging or biotin (B1667282) tags for affinity purification and subsequent identification of acylated proteins by mass spectrometry.

Key Applications

  • Visualization of Protein S-Palmitoylation: Fluorescently tagging 15-AzPPA-labeled proteins allows for the visualization of their subcellular localization and dynamics using microscopy.

  • Proteomic Profiling of Acylated Proteins: Enrichment of 15-AzPPA-labeled proteins using biotin-alkyne tags followed by mass spectrometry enables the identification of the "acyl-proteome."

  • Studying the Dynamics of Protein Acylation: Pulse-chase experiments with 15-AzPPA can be used to study the rates of protein acylation and deacylation.

  • High-Throughput Screening: The robust nature of the click chemistry reaction makes this method amenable to high-throughput screening for modulators of protein acylation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of 15-AzPPA into proteins in cultured mammalian cells.

Materials:

  • This compound (15-AzPPA)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cultured mammalian cells (e.g., HeLa, HEK293T, Jurkat)

Procedure:

  • Prepare a 10 mM stock solution of 15-AzPPA: Dissolve the required amount of 15-AzPPA in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 2.84 mg of 15-AzPPA (MW: 283.4 g/mol ) in 1 mL of DMSO. Vortex until fully dissolved. Store the stock solution in aliquots at -20°C or -80°C, protected from light.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Labeling Medium Preparation: On the day of the experiment, thaw an aliquot of the 15-AzPPA stock solution. Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. A typical starting concentration is 25-50 µM.[1] The optimal concentration should be determined empirically for each cell type and experimental goal.

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash once with warm PBS. Add the prepared labeling medium containing 15-AzPPA to the cells.

  • Incubation: Incubate the cells for a desired period. Incubation times can range from 4 to 24 hours, depending on the protein of interest and the cell type.[1] For initial experiments, a 16-hour incubation is a good starting point.

  • Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with cold PBS. The cells are now ready for lysis and downstream click chemistry reaction.

Table 1: Recommended Starting Conditions for Metabolic Labeling

ParameterRecommended RangeNotes
15-AzPPA Concentration 10 - 100 µMStart with 25-50 µM and optimize. Higher concentrations may lead to cytotoxicity.
Incubation Time 4 - 24 hoursA 16-hour incubation is often sufficient for robust labeling.
Cell Confluency 70 - 80%Ensure cells are in a healthy, proliferative state for active metabolic incorporation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry in Cell Lysate

This protocol describes the ligation of an alkyne-containing reporter molecule to the azide-modified proteins in the cell lysate.

Materials:

  • 15-AzPPA labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-reporter (e.g., Alkyne-Fluorophore, Biotin-Alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO

Procedure:

  • Prepare Click Chemistry Reagents:

    • Alkyne-Reporter Stock (10 mM): Dissolve in DMSO.

    • CuSO₄ Stock (50 mM): Dissolve in sterile water.

    • TCEP Stock (50 mM) or Sodium Ascorbate Stock (50 mM): Dissolve in sterile water immediately before use.

    • TBTA Stock (1.7 mM in DMSO) or THPTA Stock (50 mM in water): TBTA is preferred for reactions in the presence of detergents, while THPTA is more water-soluble.

  • Cell Lysis: Lyse the 15-AzPPA labeled cells in an appropriate lysis buffer on ice for 30 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.

  • Determine Protein Concentration: Measure the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Set up the Click Reaction: In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be adjusted as needed. For a 100 µL final reaction volume with 50 µg of protein:

    • Protein Lysate: X µL (containing 50 µg of protein)

    • PBS or Lysis Buffer: to a final volume of 85 µL

    • Alkyne-Reporter: 1 µL (from 10 mM stock, final concentration 100 µM)

    • TBTA or THPTA: 3 µL (from 1.7 mM or 50 mM stock, final concentration ~50 µM or 1.5 mM respectively)

    • CuSO₄: 1 µL (from 50 mM stock, final concentration 0.5 mM)

    • TCEP or Sodium Ascorbate: 10 µL (from 50 mM stock, final concentration 5 mM)

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light if using a fluorescent reporter.

  • Downstream Analysis: The protein sample is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification followed by western blotting or mass spectrometry.

Table 2: Click Chemistry Reaction Components

ComponentStock ConcentrationFinal ConcentrationPurpose
Protein Lysate -0.5 - 2 mg/mLContains 15-AzPPA labeled proteins
Alkyne-Reporter 10 mM in DMSO100 µMReporter molecule (fluorophore or biotin)
CuSO₄ 50 mM in H₂O0.5 mMCopper(I) source (reduced in situ)
TCEP or Na-Ascorbate 50 mM in H₂O5 mMReducing agent to generate Cu(I)
TBTA or THPTA 1.7 mM in DMSO or 50 mM in H₂O~50 µM or 1.5 mMCopper(I) stabilizing ligand

Visualization of Workflow and Biological Pathway

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis cell_culture 1. Cell Culture add_probe 2. Add 15-AzPPA to Medium cell_culture->add_probe incubation 3. Incubate (4-24h) add_probe->incubation harvest 4. Harvest & Lyse Cells incubation->harvest add_reagents 5. Add Click Reaction Mix (Alkyne-Reporter, Cu(I), Ligand) harvest->add_reagents click_reaction 6. Incubate (1h, RT) add_reagents->click_reaction sds_page SDS-PAGE click_reaction->sds_page affinity_purification Affinity Purification (for Biotin-Alkyne) click_reaction->affinity_purification fluorescence In-gel Fluorescence Scanning sds_page->fluorescence western_blot Western Blot affinity_purification->western_blot mass_spec Mass Spectrometry affinity_purification->mass_spec

Caption: Experimental workflow for metabolic labeling and detection of acylated proteins.

protein_palmitoylation_pathway cluster_cellular_process Cellular Incorporation and Acylation cluster_detection Bioorthogonal Detection AzPPA_ext 15-AzPPA (extracellular) AzPPA_int 15-AzPPA (intracellular) AzPPA_ext->AzPPA_int Uptake AzPPA_CoA 15-Azido-pentadecanoyl-CoA AzPPA_int->AzPPA_CoA Activation by Acyl-CoA Synthetase PAT Protein Acyltransferase (PAT/DHHC) AzPPA_CoA->PAT Acylated_Protein Acylated Protein (Azide-labeled) PAT->Acylated_Protein Thioester bond formation Protein Substrate Protein (with Cysteine) Protein->PAT Click_Reaction Click Chemistry (CuAAC) Acylated_Protein->Click_Reaction Detected_Protein Detected Protein Click_Reaction->Detected_Protein Alkyne_Reporter Alkyne-Reporter (Fluorophore/Biotin) Alkyne_Reporter->Click_Reaction

Caption: Pathway of 15-AzPPA incorporation and detection.

Troubleshooting and Considerations

  • Cytotoxicity: While pentadecanoic acid itself shows low toxicity at concentrations up to 50 µM, it is crucial to assess the cytotoxicity of 15-AzPPA for your specific cell line, especially when using higher concentrations or longer incubation times.[2][3] A simple cell viability assay (e.g., MTT or Trypan Blue exclusion) is recommended.

  • Low Labeling Efficiency: If you observe weak labeling, consider increasing the concentration of 15-AzPPA, extending the incubation time, or ensuring that the cells are in a metabolically active state. The efficiency of the click reaction can also be a factor; ensure that the reducing agent is freshly prepared and that the catalyst and ligand are of high quality.

  • High Background: High background in fluorescence imaging can result from residual unreacted fluorescent probe. Ensure adequate washing steps after the click reaction. For in-gel fluorescence, precipitating the protein after the click reaction can help remove excess reagents.

  • Comparison with Alkyne Analogs: While this protocol focuses on an azide-functionalized fatty acid, alkyne-functionalized analogs like 17-octadecynoic acid (17-ODYA) are also commonly used.[4] The choice between an azide or alkyne probe may depend on the specific reporter molecules you intend to use and potential differences in metabolic processing by the cell.

By following these protocols and considerations, researchers can effectively utilize this compound to investigate the important role of protein acylation in a wide range of biological processes.

References

Probing Protein Palmitoylation In Vivo: Application Notes and Protocols for 15-Azido-pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Azido-pentadecanoic acid (15-APA) is a powerful chemical tool for the in vivo metabolic labeling and subsequent identification of S-palmitoylated proteins. As a bioorthogonal analog of palmitic acid, 15-APA is recognized by cellular enzymes and incorporated into proteins, introducing an azide (B81097) reporter group. This azide moiety serves as a handle for "click chemistry," a highly specific and efficient reaction, enabling the attachment of fluorescent dyes or affinity tags for visualization, enrichment, and proteomic analysis of palmitoylated proteins within a whole organism. This document provides detailed application notes and experimental protocols for the successful in vivo use of 15-APA.

Principle of the Method

The in vivo application of 15-APA is a two-step process. First, the organism is administered 15-APA, which is metabolized and incorporated into proteins undergoing S-palmitoylation. Second, tissues of interest are harvested, and the incorporated azide groups are detected via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a corresponding alkyne- or strained alkyne-functionalized reporter molecule.

Application Notes

Animal Models and Administration Routes:

15-APA can be used in various animal models, with mice and rats being the most common. The choice of administration route depends on the experimental design and the target tissues.

  • Oral Gavage: Suitable for systemic labeling and studies involving metabolic uptake through the gastrointestinal tract.

  • Intraperitoneal (IP) Injection: Allows for rapid systemic distribution of the labeling reagent.

  • Dietary Supplementation: Ideal for long-term labeling studies to investigate the dynamics of protein palmitoylation over time.

Dosage and Labeling Time:

The optimal dosage and labeling duration should be determined empirically for each experimental setup. The following table provides a starting point based on studies with similar long-chain fatty acids.

ParameterRecommendation
Dosage (Oral Gavage/IP) 35 - 350 mg/kg body weight
Labeling Duration 1 - 24 hours

Safety and Toxicity:

Azido-functionalized fatty acids are generally considered to be of low toxicity in vivo. However, as with any experimental compound, it is crucial to monitor the animals for any adverse effects during the labeling period. Long-chain saturated fatty acids themselves have been studied for their in vivo effects, and at physiological concentrations, are not considered toxic[1][2][3].

Experimental Protocols

Protocol 1: In Vivo Metabolic Labeling of Mice with this compound

Materials:

  • This compound (15-APA)

  • Vehicle for administration (e.g., 0.5% Sodium Carboxymethylcellulose, corn oil, or ethanol)

  • Experimental animals (e.g., C57BL/6 mice)

  • Gavage needles or syringes for injection

Procedure:

  • Preparation of 15-APA Formulation:

    • For Oral Gavage: Prepare a homogenous suspension of 15-APA in 0.5% sodium carboxymethylcellulose.

    • For IP Injection: Dissolve 15-APA in a minimal amount of a biocompatible solvent like ethanol (B145695) and then dilute with sterile saline. Ensure the final ethanol concentration is non-toxic.

  • Administration:

    • Administer the prepared 15-APA formulation to the mice via the chosen route (oral gavage or IP injection).

  • Metabolic Labeling:

    • House the animals under standard conditions for the desired labeling period (e.g., 4-24 hours).

  • Tissue Harvesting:

    • At the end of the labeling period, euthanize the animals using an approved method.

    • Perfuse the animals with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues.

    • Dissect the tissues of interest and immediately snap-freeze them in liquid nitrogen. Store at -80°C until further processing.

Protocol 2: Tissue Homogenization and Protein Extraction

Materials:

  • Frozen tissue samples

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and phosphatase inhibitor cocktails

  • Tissue homogenizer (e.g., Dounce homogenizer, bead mill, or sonicator)

  • Microcentrifuge

Procedure:

  • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the frozen tissue (a common ratio is 1g of tissue per 10 mL of buffer).

  • Homogenize the tissue on ice until no visible tissue fragments remain.[4][5][6][7]

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant (protein lysate) and transfer it to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • The protein lysate can be used immediately for the click chemistry reaction or stored at -80°C.

Protocol 3: Copper-Catalyzed Click Chemistry (CuAAC) on Tissue Lysates

Materials:

  • Protein lysate containing 15-APA-labeled proteins

  • Alkyne-functionalized reporter probe (e.g., alkyne-biotin or a fluorescent alkyne)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (copper ligand)

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, combine the following components in the specified order. The final volume can be adjusted as needed.[8][9][10][11][12]

ReagentStock ConcentrationFinal ConcentrationVolume for 100 µL Reaction
Protein Lysate1-5 mg/mL0.5-2.5 mg/mL50 µL
Alkyne Probe10 mM100 µM1 µL
TCEP100 mM1 mM1 µL
TBTA/THPTA10 mM100 µM1 µL
CuSO₄100 mM1 mM1 µL
PBS--to 100 µL
  • Vortex the reaction mixture gently.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

  • The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or enrichment of biotin-tagged proteins using streptavidin beads for subsequent Western blotting or mass spectrometry.

Visualizations

experimental_workflow cluster_in_vivo In Vivo Labeling cluster_ex_vivo Ex Vivo Analysis admin 15-APA Administration (Oral Gavage / IP Injection) metabolism Metabolic Incorporation admin->metabolism harvest Tissue Harvesting metabolism->harvest homogenization Tissue Homogenization harvest->homogenization click Click Chemistry Reaction homogenization->click analysis Downstream Analysis (SDS-PAGE, Western Blot, MS) click->analysis

Caption: Experimental workflow for in vivo metabolic labeling with 15-APA.

click_chemistry_pathway cluster_protein 15-APA Labeled Protein cluster_reagents Click Chemistry Reagents protein Protein-S-Cys-(C=O)-(CH2)13-N3 labeled_protein Labeled Protein-Reporter Conjugate protein->labeled_protein + alkyne Alkyne-Reporter (e.g., Biotin or Fluorophore) alkyne->labeled_protein + catalyst Cu(I) Catalyst catalyst->labeled_protein

Caption: Schematic of the CuAAC click chemistry reaction.

References

Application Notes and Protocols for 15-azido-pentadecanoic acid in Fatty Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-azido-pentadecanoic acid (15-APA) is a valuable chemical tool for the investigation of fatty acid metabolism. As a bioorthogonal analog of the saturated fatty acid pentadecanoic acid (C15:0), 15-APA can be metabolically incorporated into cells and subsequently detected via click chemistry.[1] This allows for the specific labeling, visualization, and quantification of fatty acid uptake, trafficking, and incorporation into complex lipids and post-translationally modified proteins, particularly S-palmitoylated proteins.[2][3] The azide (B81097) group provides a bioorthogonal handle for covalent ligation to a variety of reporter tags, such as fluorophores or biotin, enabling a wide range of downstream applications.[1]

These application notes provide an overview of the use of 15-APA in fatty acid metabolism studies, including detailed protocols for metabolic labeling, click chemistry-mediated detection, and various analytical techniques.

Data Presentation

Table 1: Recommended Reagent Concentrations for Experimental Protocols
ReagentStock ConcentrationWorking ConcentrationProtocol Section
This compound (15-APA)10-50 mM in DMSO or ethanol (B145695)10-100 µM3.1
Alkyne-Fluorophore1-10 mM in DMSO1-10 µM3.2, 3.3
Alkyne-Biotin1-10 mM in DMSO10-100 µM3.2, 3.4, 3.5
Copper (II) Sulfate (CuSO₄)50-200 mM in H₂O0.1-1 mM3.2, 3.3, 3.4, 3.5
Sodium Ascorbate (B8700270)100-500 mM in H₂O (prepare fresh)1-5 mM3.2, 3.3, 3.4, 3.5
THPTA or TBTA Ligand10-50 mM in DMSO or H₂O0.1-1 mM3.2, 3.3, 3.4, 3.5
Table 2: Quantitative Data on Pentadecanoic Acid (C15:0) Cellular Activity

Note: This data is for the parent fatty acid, pentadecanoic acid (C15:0), and provides a biological context for the use of its azido-analog, 15-APA. Quantitative data for the direct effects of 15-APA on these parameters are not widely available.

ParameterCell SystemConcentration Range of C15:0Observed Effect
Anti-inflammatory Activity12 primary human cell systems1.9 - 50 µMDose-dependent anti-inflammatory and antiproliferative activities involving 36 biomarkers.[4]
Antiproliferative ActivityEndothelial cells, T cells, fibroblasts1.9 - 50 µMInhibition of proliferation.[5]
Anticancer ActivityHuman cancer cell lines≤ 50 µMSignificant antiproliferative effects in a subset of cancer cell lines.[6]
Mitochondrial FunctionIn vitro studies20 µMOptimal concentration for reducing mitochondrial reactive oxygen species production.[7]

Experimental Protocols

Metabolic Labeling of Mammalian Cells with 15-APA

This protocol describes the metabolic incorporation of 15-APA into cultured mammalian cells.

Materials:

  • This compound (15-APA)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cultured mammalian cells

Procedure:

  • Prepare 15-APA Stock Solution: Dissolve 15-APA in DMSO or ethanol to a stock concentration of 10-50 mM. Store at -20°C or -80°C for long-term storage.[1]

  • Cell Seeding: Seed mammalian cells in appropriate culture vessels (e.g., plates, flasks, or coverslips for microscopy) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Metabolic Labeling:

    • Thaw the 15-APA stock solution.

    • Dilute the 15-APA stock solution in complete cell culture medium to a final working concentration of 10-100 µM. The optimal concentration may vary depending on the cell type and experimental goals and should be determined empirically.

    • Remove the existing medium from the cells and replace it with the 15-APA-containing medium.

    • Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time can be adjusted to study the dynamics of fatty acid metabolism.

  • Cell Harvesting and Washing:

    • After incubation, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove unincorporated 15-APA.

    • The cells are now ready for downstream applications such as cell lysis for biochemical analysis or fixation for imaging.

General Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol provides a general workflow for the "click" reaction to conjugate an alkyne-containing reporter molecule to the azide group of incorporated 15-APA. This can be performed on cell lysates or fixed cells.

G cluster_0 Metabolic Labeling cluster_1 Click Reaction (CuAAC) cluster_2 Downstream Analysis Start Cells + 15-APA Incubate Incubate (4-24h) Start->Incubate Wash Wash (PBS) Incubate->Wash LabeledCells 15-APA Labeled Cells/Lysate Wash->LabeledCells AddReagents Add Click Reagents: - Alkyne-Reporter - CuSO4 - Reducing Agent - Ligand LabeledCells->AddReagents React Incubate (30-60 min) AddReagents->React WashClick Wash React->WashClick Analysis Fluorescence Microscopy, Western Blot, Mass Spectrometry WashClick->Analysis

General workflow for 15-APA labeling and detection.

Materials:

  • 15-APA labeled cells or cell lysate

  • Alkyne-fluorophore or Alkyne-biotin

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate (freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • PBS

Procedure:

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the reagents in the following order. The final volume will depend on the sample size.

    • PBS

    • Alkyne-reporter (e.g., alkyne-fluorophore or alkyne-biotin) to a final concentration of 1-100 µM.

    • CuSO₄ to a final concentration of 0.1-1 mM.

    • THPTA or TBTA ligand to a final concentration of 0.1-1 mM.

    • Vortex briefly to mix.

  • Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM to the cocktail immediately before adding to the sample.

  • Reaction Incubation:

    • For cell lysates: Add the click reaction cocktail to the lysate and incubate for 30-60 minutes at room temperature, protected from light if using a fluorescent reporter.

    • For fixed cells: Add the click reaction cocktail to the fixed and permeabilized cells and incubate as described above.

  • Washing:

    • For cell lysates: Proceed to protein precipitation or purification.

    • For fixed cells: Wash the cells three times with PBS.

Fluorescence Microscopy of 15-APA Labeled Cells

This protocol details the visualization of 15-APA incorporation in cells using fluorescence microscopy.

Materials:

  • 15-APA labeled cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (for permeabilization)

  • Click reaction reagents (from section 3.2) with an alkyne-fluorophore

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Fixation: After metabolic labeling and washing (from section 3.1), fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction: Perform the CuAAC reaction as described in section 3.2 using an alkyne-fluorophore.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate the cells with DAPI or Hoechst stain according to the manufacturer's instructions to visualize the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Western Blot Analysis of 15-APA Labeled Proteins

This protocol allows for the detection of specific 15-APA labeled proteins by Western blotting.

Materials:

  • 15-APA labeled cell lysate

  • Click reaction reagents (from section 3.2) with alkyne-biotin

  • Streptavidin-HRP conjugate

  • SDS-PAGE gels and blotting apparatus

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the 15-APA labeled cells in a suitable lysis buffer and determine the protein concentration.

  • Click Reaction: Perform the CuAAC reaction on the cell lysate as described in section 3.2 using alkyne-biotin.

  • SDS-PAGE and Western Blotting:

    • Separate the "clicked" proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Detection of Biotinylated Proteins:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with streptavidin-HRP conjugate to detect all biotinylated (i.e., 15-APA labeled) proteins.

    • Wash the membrane and visualize using a chemiluminescent substrate.

  • Detection of a Specific Protein:

    • To detect a specific palmitoylated protein, first, perform an immunoprecipitation for the protein of interest from the "clicked" lysate.

    • Alternatively, run the "clicked" lysate on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody against the protein of interest, followed by an HRP-conjugated secondary antibody.

Mass Spectrometry Analysis of 15-APA Labeled Proteins

This protocol outlines the preparation of 15-APA labeled proteins for identification and quantification by mass spectrometry.

Materials:

  • 15-APA labeled cell lysate

  • Click reaction reagents (from section 3.2) with alkyne-biotin

  • Streptavidin-agarose beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

Procedure:

  • Click Reaction and Enrichment:

    • Perform the CuAAC reaction on the cell lysate with alkyne-biotin as described in section 3.2.

    • Incubate the "clicked" lysate with streptavidin-agarose beads to enrich for biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing a denaturant such as urea.

    • Reduce the disulfide bonds by adding DTT and incubating.

    • Alkylate the free cysteines by adding IAA and incubating in the dark.

    • Add trypsin and digest the proteins overnight at 37°C.

  • Peptide Extraction and Desalting:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or similar method.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the peptides and proteins using a suitable database search algorithm. The identification of biotinylated peptides will confirm the incorporation of 15-APA.

Signaling Pathways and Experimental Workflows

Fatty Acid Uptake and S-Palmitoylation

15-APA is a powerful tool to study the pathway of fatty acid uptake and subsequent covalent attachment to proteins, a process known as S-palmitoylation. This reversible post-translational modification plays a crucial role in regulating protein trafficking, localization, and function.[3][8] The following diagram illustrates the general pathway that can be investigated using 15-APA.

fatty_acid_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol APA_ext This compound (15-APA) FAT_CD36 FAT/CD36 APA_ext->FAT_CD36 Uptake FATP FATP APA_ext->FATP Uptake APA_int Intracellular 15-APA FAT_CD36->APA_int FATP->APA_int ACSL Acyl-CoA Synthetase (ACSL) APA_int->ACSL APA_CoA 15-azido-pentadecanoyl-CoA ACSL->APA_CoA Activation DHHC DHHC Acyltransferases APA_CoA->DHHC Palmitoylated_Protein S-palmitoylated Protein (15-APA labeled) DHHC->Palmitoylated_Protein S-palmitoylation Protein Substrate Protein Protein->DHHC

Pathway of 15-APA uptake, activation, and protein S-palmitoylation.

This diagram illustrates the key steps in the utilization of 15-APA by a cell. Extracellular 15-APA is transported across the plasma membrane by fatty acid transporters such as FAT/CD36 and FATPs. Once inside the cell, it is activated to its CoA thioester, 15-azido-pentadecanoyl-CoA, by acyl-CoA synthetases (ACSLs). This activated form can then be used by DHHC acyltransferases to modify cysteine residues on substrate proteins, resulting in S-palmitoylation. The incorporated 15-APA can then be detected using click chemistry.

By using 15-APA in combination with inhibitors of specific transporters or enzymes in this pathway, researchers can dissect the mechanisms of fatty acid metabolism and protein acylation. Furthermore, quantitative mass spectrometry can identify novel protein substrates for S-palmitoylation and quantify changes in their modification state under different physiological or pathological conditions.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 15-Azido-Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of 15-azido-pentadecanoic acid in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool enables the efficient and specific labeling of alkyne-modified molecules, making it invaluable for various applications in drug development, proteomics, and cell biology, particularly for the study of protein fatty acylation.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile click chemistry reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1] this compound is a long-chain fatty acid functionalized with an azide group. Its structural similarity to palmitic acid allows it to be metabolically incorporated into proteins and other biomolecules that undergo fatty acylation.[2] This metabolic labeling strategy, coupled with a subsequent CuAAC reaction with an alkyne-containing reporter molecule (e.g., a fluorophore or biotin), provides a powerful method for the detection, visualization, and enrichment of fatty-acylated proteins.[2][3][4]

The hydrophobicity of the long alkyl chain of this compound requires careful consideration of solvent systems to ensure efficient reaction kinetics. The use of co-solvents such as dimethyl sulfoxide (B87167) (DMSO) is often necessary to solubilize the fatty acid azide in aqueous media typically used for biological applications.[5]

Key Applications

  • Metabolic Labeling and Detection of Fatty-Acylated Proteins: Introduce this compound to cultured cells to metabolically label proteins that undergo fatty acylation. The incorporated azide group serves as a handle for subsequent ligation to alkyne-functionalized reporter molecules for visualization by in-gel fluorescence or enrichment for mass spectrometry-based proteomic analysis.[2][3]

  • In Vitro Labeling of Alkyne-Modified Molecules: Utilize this compound to label purified alkyne-containing proteins, peptides, or small molecules.

  • Drug Discovery and Development: Synthesize and modify potential drug candidates by conjugating them with this compound to study their interactions with lipidated proteins or to enhance their delivery to specific cellular compartments.

Experimental Protocols

Protocol 1: General CuAAC for Labeling an Alkyne-Modified Molecule with this compound

This protocol describes a general procedure for the in vitro labeling of an alkyne-containing molecule with this compound.

Materials:

  • This compound

  • Alkyne-modified molecule (e.g., protein, peptide, small molecule)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (water-soluble ligand)

  • Sodium Ascorbate (B8700270)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Alkyne-modified molecule: Prepare a stock solution of the desired concentration in a compatible solvent (e.g., water, PBS, or an organic solvent).

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • THPTA: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified molecule and this compound. The final concentration of the limiting reactant can range from 10 µM to 1 mM. A 1.2 to 5-fold molar excess of the other reactant is recommended.

    • Add DMSO as a co-solvent to a final concentration of 10-50% (v/v) to ensure the solubility of this compound.

    • Adjust the final volume with PBS (pH 7.4).

  • Catalyst Premix:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 1 µL of 50 mM CuSO₄ with 5 µL of 50 mM THPTA. Let this solution stand for 1-2 minutes.

  • Initiate the Reaction:

    • Add the catalyst premix to the reaction mixture containing the azide and alkyne. The recommended final concentration of CuSO₄ is between 50 µM and 1 mM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. A 5 to 10-fold molar excess of sodium ascorbate over CuSO₄ is recommended.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker. For low concentration reactants, the reaction time may need to be extended.

  • Reaction Quenching and Purification:

    • (Optional) The reaction can be quenched by adding EDTA to a final concentration of 5 mM to chelate the copper.

    • Purify the labeled product using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Quantitative Data for General CuAAC Protocol

The following table provides recommended starting concentrations and molar ratios for the general CuAAC protocol. Optimization may be required depending on the specific substrates.

ReagentStock ConcentrationFinal Concentration (Starting Point)Molar Ratio (relative to limiting reactant)
Limiting Reactant-100 µM1
Excess Reactant10 mM120 µM - 500 µM1.2 - 5
CuSO₄50 mM500 µM5
THPTA50 mM2.5 mM25
Sodium Ascorbate100 mM5 mM50
DMSO (co-solvent)-10-50% (v/v)-
Protocol 2: Metabolic Labeling of Cultured Cells and Detection of Fatty-Acylated Proteins

This protocol describes the metabolic incorporation of this compound into cellular proteins and their subsequent detection via CuAAC.

Materials:

  • This compound

  • Cell culture medium

  • Fetal Bovine Serum (FBS), delipidated

  • Cultured mammalian cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-fluorophore conjugate (e.g., Alkyne-TAMRA)

  • CuAAC reagents as in Protocol 1

Procedure:

  • Metabolic Labeling:

    • Culture mammalian cells to the desired confluency.

    • Replace the normal growth medium with a medium containing delipidated FBS and supplement with this compound at a final concentration of 25-100 µM.

    • Incubate the cells for 4-24 hours to allow for metabolic incorporation of the azido (B1232118) fatty acid.

  • Cell Lysis:

    • Wash the cells with cold PBS to remove excess this compound.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the cell lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, take 50-100 µg of the cell lysate.

    • Add the alkyne-fluorophore conjugate to a final concentration of 50-100 µM.

    • Add the CuAAC catalyst premix (CuSO₄ and THPTA) and sodium ascorbate as described in Protocol 1. Ensure the final concentration of DMSO is sufficient to maintain solubility but does not denature the proteins (typically <10%).

  • Incubation and Analysis:

    • Incubate the reaction for 1-2 hours at room temperature.

    • Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. Alternatively, for enrichment, an alkyne-biotin conjugate can be used, followed by streptavidin affinity purification and subsequent analysis by Western blotting or mass spectrometry.

Quantitative Data for Metabolic Labeling and Detection

The following table provides recommended concentrations for the metabolic labeling and subsequent click chemistry reaction.

StepReagentRecommended Concentration
Metabolic Labeling This compound25 - 100 µM in culture medium
Click Chemistry Protein Lysate50 - 100 µg
Alkyne-Fluorophore/Biotin50 - 100 µM
CuSO₄1 mM
THPTA5 mM
Sodium Ascorbate10 mM

Visualizations

experimental_workflow cluster_cell_culture Cellular Incorporation cluster_biochemistry Biochemical Analysis cluster_detection Detection & Analysis azido_fa 15-Azido-Pentadecanoic Acid cells Cultured Cells azido_fa->cells Incubation labeled_cells Metabolically Labeled Cells cells->labeled_cells lysis Cell Lysis labeled_cells->lysis lysate Cell Lysate lysis->lysate click_reaction CuAAC Reaction (+ Alkyne-Reporter) lysate->click_reaction labeled_lysate Labeled Lysate click_reaction->labeled_lysate sds_page SDS-PAGE labeled_lysate->sds_page mass_spec Mass Spectrometry (with Biotin enrichment) labeled_lysate->mass_spec fluorescence In-Gel Fluorescence Scanning sds_page->fluorescence

Caption: Experimental workflow for metabolic labeling and detection of fatty-acylated proteins.

Caption: Role of protein fatty acylation in signal transduction.

References

Metabolic Labeling of Proteins with 15-Azido-pentadecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acylation, a crucial post-translational modification, plays a significant role in regulating protein function, localization, and interaction with other cellular components. The study of protein acylation provides valuable insights into numerous cellular processes and their dysregulation in various diseases. 15-Azido-pentadecanoic acid (15-APA) is a chemical reporter and a bioorthogonal analog of palmitic acid, a saturated fatty acid commonly attached to proteins. This azido-functionalized fatty acid is metabolically incorporated into proteins, enabling their subsequent detection and identification through click chemistry. This two-step labeling strategy offers a powerful tool for the visualization, enrichment, and proteomic analysis of acylated proteins.

This document provides detailed application notes and protocols for the metabolic labeling of proteins using 15-APA, their subsequent detection, and analysis.

Principle of the Method

The metabolic labeling of proteins with 15-APA follows a two-step process:

  • Metabolic Incorporation: Cells are incubated with 15-APA, which is taken up and activated by cellular enzymes to form 15-azido-pentadecanoyl-CoA. This azido-functionalized acyl-CoA is then utilized by protein acyltransferases to modify target proteins, incorporating the azide (B81097) group as a bioorthogonal handle.

  • Bioorthogonal Ligation (Click Chemistry): The azide-labeled proteins are detected by a highly specific and efficient chemical reaction known as "click chemistry". This typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). In this step, an alkyne-containing reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for enrichment) is covalently attached to the azide-modified protein.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from proteomic experiments utilizing 15-APA metabolic labeling. The values presented are for illustrative purposes and will vary depending on the cell type, experimental conditions, and the sensitivity of the mass spectrometer.

Protein IDGene NameFold Change (Treated/Control)p-valueNumber of Unique Peptides Identified
P04035H-Ras3.50.00212
P63000N-Ras2.80.0159
Q06609GNAI14.10.00115
P11362GNAS2.20.0218
P08107Fyn3.00.00811

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • This compound (15-APA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors)

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed mammalian cells in appropriate culture vessels (e.g., 10 cm dishes) and grow to 70-80% confluency in complete culture medium.

  • Preparation of 15-APA Stock Solution: Prepare a 10 mM stock solution of 15-APA in sterile DMSO.

  • Metabolic Labeling:

    • To the complete culture medium, add the 15-APA stock solution to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line to maximize labeling and minimize cytotoxicity.

    • As a negative control, treat a separate plate of cells with an equivalent volume of DMSO.

    • Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the protein of interest and its turnover rate.

  • Cell Harvesting and Lysis:

    • After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay. The lysate is now ready for downstream click chemistry applications.

Protocol 2: Click Chemistry Reaction for Visualization of 15-APA Labeled Proteins

Materials:

  • 15-APA labeled protein lysate (from Protocol 1)

  • Alkyne-fluorophore (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • SDS-PAGE loading buffer

  • Fluorescence gel scanner

Procedure:

  • Prepare Click Chemistry Reagents:

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of TCEP in water.

    • Prepare a 1.7 mM stock solution of TBTA in DMSO/t-butanol (1:4 v/v).

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Set up the Click Reaction:

    • In a microcentrifuge tube, add 50-100 µg of the 15-APA labeled protein lysate.

    • Add the alkyne-fluorophore to a final concentration of 100 µM.

    • Add TCEP to a final concentration of 1 mM.

    • Add TBTA to a final concentration of 100 µM.

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Sample Preparation for Gel Electrophoresis:

    • Add 4X SDS-PAGE loading buffer to the reaction mixture.

    • Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Imaging:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission settings.

Protocol 3: Enrichment of 15-APA Labeled Proteins for Proteomic Analysis

Materials:

  • 15-APA labeled protein lysate (from Protocol 1)

  • Alkyne-biotin

  • Click chemistry reagents (as in Protocol 2)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer with 2-mercaptoethanol)

  • Mass spectrometer

Procedure:

  • Click Reaction with Alkyne-Biotin: Perform the click chemistry reaction as described in Protocol 2, substituting the alkyne-fluorophore with alkyne-biotin.

  • Enrichment of Biotinylated Proteins:

    • Add pre-washed streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow binding of the biotinylated proteins to the beads.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:

      • PBS with 1% SDS

      • 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5

      • PBS

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer containing a reducing agent.

  • Sample Preparation for Mass Spectrometry: The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion, or directly subjected to in-solution digestion for subsequent analysis by mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_lysis Cell Lysis cluster_click Click Chemistry cluster_analysis Downstream Analysis start Seed Mammalian Cells labeling Incubate with This compound start->labeling lysis Harvest and Lyse Cells labeling->lysis quant Protein Quantification lysis->quant click React with Alkyne-Reporter quant->click imaging Fluorescence Imaging click->imaging Fluorophore enrichment Biotin Enrichment click->enrichment Biotin ms Mass Spectrometry enrichment->ms

Caption: Experimental workflow for metabolic labeling and analysis of proteins using this compound.

signaling_pathway cluster_uptake Cellular Uptake and Activation cluster_incorporation Protein Acylation cluster_detection Detection APA_ext This compound (extracellular) APA_int This compound (intracellular) APA_ext->APA_int Transport AcylCoA_Synthetase Long-chain-fatty-acid-CoA ligase APA_int->AcylCoA_Synthetase APA_CoA 15-Azido-pentadecanoyl-CoA AcylCoA_Synthetase->APA_CoA PAT Protein Acyltransferase (e.g., DHHC enzymes) APA_CoA->PAT Protein Target Protein Protein->PAT Acylated_Protein Azide-Labeled Protein PAT->Acylated_Protein Click Click Chemistry (CuAAC or SPAAC) Acylated_Protein->Click Labeled_Protein Detected Protein Click->Labeled_Protein Reporter Alkyne-Reporter (Fluorophore or Biotin) Reporter->Click

Caption: Metabolic pathway for the incorporation of this compound into proteins.

Detecting Post-Translationally Modified Proteins Using Azide Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of post-translational modifications (PTMs) is crucial for understanding the complex regulatory mechanisms that govern protein function, signaling pathways, and cellular processes. Traditional methods for PTM analysis, such as specific antibodies or mass spectrometry, can be limited by antibody availability, modification abundance, or the inability to distinguish between pre-existing and newly synthesized modifications. Bioorthogonal chemistry, utilizing azide (B81097) probes, offers a powerful and versatile solution to specifically label, visualize, and enrich post-translationally modified proteins in their native environment.[1][2]

This two-step strategy involves the metabolic incorporation of a biomolecule analog containing a small, non-perturbative azide (-N₃) group into the protein of interest.[3][4] This is followed by a highly specific and efficient "click chemistry" reaction, which covalently attaches a reporter molecule (e.g., a fluorophore or biotin) to the azide-tagged protein for downstream analysis.[5][6] The bioorthogonal nature of the azide and its reaction partner (an alkyne) ensures that the labeling occurs only between the intended molecules, without cross-reactivity with other cellular components.[2][]

This document provides detailed application notes and experimental protocols for the detection of PTMs, with a focus on glycosylation, using azide probes coupled with click chemistry.

Principle of the Technology

The core of this methodology is a two-step process:

  • Metabolic Labeling: Cells are cultured with a precursor molecule (e.g., an amino acid, sugar, or fatty acid) that has been chemically modified to contain an azide group. The cell's natural metabolic machinery incorporates this azide-modified precursor into newly synthesized proteins, effectively installing a chemical "handle" on the PTM of interest.[3][4] For example, to study glycosylation, cells are fed azido-sugars like N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz), which are incorporated into glycan structures.[8][9]

  • Bioorthogonal Ligation (Click Chemistry): The azide-tagged proteins are then detected by reaction with a probe containing a complementary alkyne group. This reaction, known as an azide-alkyne cycloaddition, forms a stable triazole linkage.[5][6] There are two primary forms of this reaction:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction that requires a copper(I) catalyst.[10][11] It is highly suitable for fixed cells and lysate analysis.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with azides.[][12] Its excellent biocompatibility makes it the method of choice for live-cell imaging and in vivo studies.[2]

The alkyne probe can be conjugated to various reporter tags, such as:

  • Fluorophores (e.g., Cy5, FITC): For visualization by fluorescence microscopy or flow cytometry.

  • Biotin: For enrichment of modified proteins using streptavidin affinity purification, followed by Western blotting or mass spectrometry-based proteomic analysis.[13]

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Bioorthogonal Ligation (Click Chemistry) cluster_2 Step 3: Downstream Analysis Azido_Precursor Azido-Modified Precursor (e.g., Azido-Sugar) Cell Live Cell Azido_Precursor->Cell Incubate Incorporation Metabolic Incorporation (Biosynthetic Pathways) Cell->Incorporation Azido_Protein Protein with Azide-Tagged PTM Incorporation->Azido_Protein Click_Reaction CuAAC or SPAAC Azido_Protein->Click_Reaction Alkyne_Probe Alkyne-Reporter Probe (Fluorophore or Biotin) Alkyne_Probe->Click_Reaction Labeled_Protein Labeled PTM Protein Click_Reaction->Labeled_Protein Analysis Visualization (Microscopy) Enrichment (Affinity Purification) Detection (Western Blot) Identification (Mass Spec) Labeled_Protein->Analysis

General workflow for detecting PTMs with azide probes.

Key Applications

  • Visualizing PTM Dynamics: Tracking the localization and trafficking of glycosylated, acetylated, or lipidated proteins in real-time within live cells.[6]

  • Profiling PTMs in Complex Systems: Identifying and quantifying changes in protein modifications in response to stimuli, disease states, or drug treatment.[14]

  • Discovering Novel Modified Proteins: Enriching and identifying low-abundance PTM proteins from cell lysates for proteomic analysis.[9]

  • Studying Glycobiology: Investigating the role of glycosylation in cell signaling, cancer biology, and immunology.[6][15]

Data Presentation

Table 1: Comparison of Bioorthogonal Ligation Chemistries
FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[16]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[16]
Reaction Rate Very fast (k ≈ 10²–10³ M⁻¹s⁻¹).[16][17]Slower than CuAAC, dependent on cyclooctyne (k ≈ 10⁻³–1 M⁻¹s⁻¹).[1][16]
Biocompatibility Limited for live-cell applications due to copper cytotoxicity.[2]Excellent biocompatibility, ideal for live-cell and in vivo studies.[2][]
Reagents Terminal Alkyne Probe, Copper(II) Sulfate, Reducing Agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA).[11]Strained Alkyne Probe (e.g., DBCO, BCN).[18]
Primary Use Case Fixed cells, cell lysates, in vitro labeling.[19]Live-cell imaging, in vivo labeling.[2]
Table 2: Common Azide-Modified Precursors for PTM Labeling
PTM TypeAzide PrecursorTypical ConcentrationIncubation Time
Glycosylation (Sialic Acid) Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)25-50 µM1-3 days
Glycosylation (O-GlcNAc) Peracetylated N-azidoacetylglucosamine (Ac₄GlcNAz)25-50 µM1-3 days
Glycosylation (O-linked) Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz)25-50 µM1-3 days
Protein Synthesis L-Azidohomoalanine (AHA)25-100 µM4-24 hours
Fatty Acylation (Palmitoylation) Azido-palmitic acid10-50 µM4-16 hours
Fatty Acylation (Myristoylation) Azido-myristic acid10-50 µM4-16 hours

Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.

Experimental Protocols

Protocol 1: Metabolic Labeling of Glycoproteins with Azido (B1232118) Sugars

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins for subsequent detection.[3][4][8]

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated azido sugar (e.g., Ac₄ManNAz, Ac₄GalNAz) stock solution (10-50 mM in sterile DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in a multi-well plate, flask, or on coverslips.

  • Metabolic Labeling:

    • Prepare the labeling medium by supplementing the complete cell culture medium with the azido sugar to the desired final concentration (e.g., 25-50 µM).

    • Control: Prepare a control medium with an equivalent volume of DMSO.

    • Remove the existing medium from the cells and replace it with the labeling medium or control medium.

  • Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time depends on the cell type and the turnover rate of the glycoproteins of interest.

  • Cell Harvesting/Preparation:

    • For downstream analysis of cell lysates, wash the cells twice with ice-cold PBS, then proceed to cell lysis (see Protocol 3).

    • For imaging of fixed cells, wash the cells twice with PBS and proceed to fixation (see Protocol 2).

    • For imaging of live cells, wash the cells twice with PBS and proceed directly to the SPAAC reaction (Protocol 2, Live-Cell Imaging).

Protocol 2: Fluorescent Labeling of Azide-Modified Proteins

This protocol details the "click" reaction for fluorescently tagging azide-labeled proteins in fixed or live cells.

Materials:

  • Metabolically labeled cells (from Protocol 1) on coverslips

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • For CuAAC:

    • Alkyne-fluorophore (e.g., Alkyne-Cy5), 10 mM stock in DMSO

    • Copper(II) Sulfate (CuSO₄), 50 mM stock in H₂O

    • Sodium Ascorbate, 500 mM stock in H₂O (prepare fresh)

    • THPTA ligand, 100 mM stock in H₂O[11]

  • For SPAAC:

    • DBCO-fluorophore (e.g., DBCO-Cy5), 1-10 mM stock in DMSO

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Click Reaction:

    • For CuAAC: a. Prepare the "Click Reaction Cocktail" immediately before use. For 1 mL:

      • 885 µL PBS

      • 10 µL CuSO₄ stock (final conc. 500 µM)

      • 10 µL THPTA ligand stock (final conc. 1 mM)

      • 5 µL Alkyne-fluorophore stock (final conc. 50 µM)

      • Vortex briefly.

      • Add 100 µL Sodium Ascorbate stock (final conc. 50 mM). Vortex immediately. b. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • For SPAAC: a. Prepare the labeling solution by diluting the DBCO-fluorophore stock in PBS to a final concentration of 10-50 µM. b. Add the solution to the cells and incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • (Optional) Counterstaining: Stain nuclei with DAPI or Hoechst.

  • Imaging: Mount the coverslips and visualize using a fluorescence microscope.

Procedure:

  • Washing: After metabolic labeling (Protocol 1), gently wash the cells twice with warm PBS or serum-free medium.

  • SPAAC Reaction:

    • Prepare the labeling solution by diluting the DBCO-fluorophore stock in warm, complete cell culture medium to a final concentration of 5-25 µM.

    • Add the solution to the live cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash cells three times with warm medium to remove excess probe.

  • Imaging: Immediately image the live cells using a fluorescence microscope equipped with an environmental chamber.

Protocol 3: Protein Enrichment via Biotin Tagging (CuAAC in Lysate)

This protocol is for enriching azide-labeled proteins from cell lysates for subsequent Western blot or mass spectrometry analysis.[19]

Materials:

  • Metabolically labeled cell pellet (from Protocol 1)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-Alkyne probe, 10 mM stock in DMSO

  • Click reaction reagents (CuSO₄, Sodium Ascorbate, THPTA as in Protocol 2A)

  • Streptavidin-agarose beads

  • Wash Buffer (e.g., 1% SDS in PBS)

  • Elution Buffer (e.g., 2X Laemmli sample buffer)

Procedure:

  • Cell Lysis: Lyse the cell pellet in ice-cold Lysis Buffer. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Click Reaction:

    • To 1 mg of protein lysate in a 1.5 mL tube, add the click reaction components in the following order, vortexing after each addition: a. THPTA (to 1 mM final concentration) b. Biotin-Alkyne (to 100 µM final concentration) c. CuSO₄ (to 1 mM final concentration) d. Sodium Ascorbate (to 5 mM final concentration, add last to initiate)

    • Incubate the reaction for 1 hour at room temperature with end-over-end rotation.

  • Protein Precipitation: Precipitate the protein to remove excess click reagents (e.g., using a chloroform/methanol precipitation protocol). Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Affinity Purification:

    • Incubate the resuspended protein with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature.

    • Wash the beads extensively (e.g., 3x with 1% SDS in PBS, followed by 3x with PBS).

  • Elution: Elute the bound proteins by boiling the beads in 2X Laemmli sample buffer for 5-10 minutes.

  • Downstream Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-biotin antibody, or proceed with on-bead digestion for mass spectrometry analysis.

Visualizations

G cluster_c CuAAC Reaction cluster_s SPAAC Reaction (Copper-Free) Azide_c R1-N₃ Triazole_c Triazole Product Azide_c->Triazole_c Alkyne_c R2-C≡CH Alkyne_c->Triazole_c Catalyst_c Cu(I) Catalyst (from CuSO₄ + Ascorbate) Catalyst_c->Triazole_c Azide_s R1-N₃ Triazole_s Triazole Product Azide_s->Triazole_s Cyclooctyne_s Strained Cyclooctyne-R2 (e.g., DBCO) Cyclooctyne_s->Triazole_s

Comparison of CuAAC and SPAAC click chemistry reactions.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binding & Dimerization Golgi Golgi Apparatus Receptor->Golgi Processing ManNAz Ac₄ManNAz Metabolism Metabolic Pathway ManNAz->Metabolism Cellular Uptake & Deacetylation UDP_GalNAz UDP-GalNAz Metabolism->UDP_GalNAz UDP_GalNAz->Golgi Azido_Glycan RTK with Azide-Sialic Acid Golgi->Azido_Glycan Glycosylation Signaling Downstream Signaling (e.g., MAPK Pathway) Azido_Glycan->Signaling Activation

Pathway for studying dynamic glycosylation of a receptor.

References

Unveiling the Palmitoylome: A Guide to 15-Azido-Pentadecanoic Acid in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a critical regulator of protein trafficking, localization, stability, and function.[1][2][3] Dysregulation of this process has been implicated in numerous diseases, including cancer and neurological disorders, making the identification of palmitoylated proteins a key area of research.[3] Traditional methods for studying palmitoylation, such as metabolic radiolabeling, are often cumbersome and lack the efficiency for large-scale proteomic analyses.[4] The advent of bioorthogonal chemistry has revolutionized this field, and 15-azido-pentadecanoic acid (15-ADPA) has emerged as a powerful chemical tool for the identification and characterization of palmitoylated proteins.[1][5]

This document provides detailed application notes and protocols for the use of this compound in identifying palmitoylated proteins. It is designed to guide researchers through the experimental workflow, from metabolic labeling of cells to the enrichment and identification of modified proteins.

Principle of the Method

The methodology relies on a two-step process:

  • Metabolic Labeling: Cells are incubated with 15-ADPA, a synthetic analog of palmitic acid containing a terminal azide (B81097) group.[5] This azide-tagged fatty acid is metabolically incorporated into proteins by the cellular machinery in place of endogenous palmitate.[1]

  • Bioorthogonal Ligation: The azide group, being biologically inert, allows for a highly specific chemical reaction with a reporter molecule containing a complementary functional group.[6] This is typically achieved through "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or the Staudinger ligation.[5][7] The reporter molecule can be a fluorophore for in-gel visualization or an affinity tag, such as biotin, for enrichment of the labeled proteins.[8]

Experimental Workflow

The overall experimental workflow for identifying palmitoylated proteins using 15-ADPA is depicted below.

G cluster_cell_culture Cell Culture cluster_lysis_ligation Lysis & Ligation cluster_enrichment_analysis Enrichment & Analysis cluster_data Data Analysis A 1. Cell Seeding & Growth B 2. Metabolic Labeling with This compound A->B Incubate C 3. Cell Lysis B->C Harvest D 4. Click Chemistry Reaction (e.g., CuAAC with Alkyne-Biotin) C->D Add lysate to reaction mix E 5. Enrichment of Biotinylated Proteins (Streptavidin Beads) D->E Capture F 6. On-Bead Digestion E->F Trypsin G 7. LC-MS/MS Analysis F->G Elute peptides H 8. Protein Identification & Quantification G->H Process data

Caption: Experimental workflow for palmitoylated protein identification.

Detailed Protocols

Materials and Reagents:

  • This compound (15-ADPA)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-biotin conjugate

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Ammonium (B1175870) bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (B48618) (IAA)

  • Trypsin

  • Mass spectrometry-grade solvents

Protocol 1: Metabolic Labeling of Mammalian Cells

  • Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.

  • Prepare a stock solution of 15-ADPA in DMSO. The final concentration for labeling will need to be optimized for your cell type, but a starting point of 25-50 µM is recommended.[4]

  • Remove the growth medium and replace it with fresh medium containing 15-ADPA. A control plate should be incubated with an equivalent concentration of DMSO.

  • Incubate the cells for 6-16 hours at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and the turnover rate of the protein of interest.

Protocol 2: Cell Lysis and Protein Quantification

  • After incubation, wash the cells twice with ice-cold PBS to remove excess 15-ADPA.

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 3: Click Chemistry Reaction (CuAAC)

  • In a microcentrifuge tube, combine the following reagents in order:

    • Protein lysate (1 mg total protein)

    • Alkyne-biotin (final concentration 100 µM)

    • TCEP (final concentration 1 mM, freshly prepared)

    • TBTA (final concentration 100 µM)

    • Copper(II) sulfate (final concentration 1 mM)

  • Vortex the mixture gently and incubate at room temperature for 1 hour with rotation.

Protocol 4: Enrichment of Palmitoylated Proteins

  • Pre-wash streptavidin-agarose beads with lysis buffer.

  • Add the pre-washed streptavidin beads to the reaction mixture from Protocol 3.

  • Incubate for 1-2 hours at room temperature with rotation to allow for the binding of biotinylated proteins.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads sequentially with:

    • PBS containing 1% SDS

    • PBS containing 0.5% SDS

    • PBS

  • Perform a final wash with 50 mM ammonium bicarbonate.

Protocol 5: On-Bead Digestion and Mass Spectrometry Analysis

  • Resuspend the washed beads in 50 mM ammonium bicarbonate.

  • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.

  • Collect the supernatant containing the digested peptides.

  • The peptides are now ready for desalting and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing fatty acid analogs for palmitoylome profiling.

Cell LineFatty Acid AnalogNumber of Identified Palmitoylated ProteinsReference
Jurkat T-cells17-Octadecynoic acid (17-ODYA)~125[4]
Mouse Hybridoma T-cellsAlk-C18Not specified[6]
HEK293T cellsNot specifiedNot specified[9]

Note: The number of identified proteins can vary significantly depending on the cell type, labeling efficiency, enrichment strategy, and mass spectrometry sensitivity.

Signaling Pathway Visualization

Protein palmitoylation plays a crucial role in various signaling pathways by regulating the membrane association of key signaling proteins. A prominent example is the Ras signaling pathway, where palmitoylation of H-Ras and N-Ras is essential for their localization to the plasma membrane and subsequent activation of downstream effectors.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ras H-Ras / N-Ras (Palmitoylated) RAF RAF Ras->RAF Activates Receptor Receptor Tyrosine Kinase Receptor->Ras Activates Ras_cyto H-Ras / N-Ras (Non-palmitoylated) PAT Palmitoyl Acyltransferase (PAT) Ras_cyto->PAT Substrate PAT->Ras Palmitoylates GrowthFactor Growth Factor GrowthFactor->Receptor MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates

Caption: Role of palmitoylation in Ras signaling.

Chemical Reaction Visualization

The core of this technique is the bioorthogonal "click" reaction. The diagram below illustrates the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between an azido-palmitoylated protein and an alkyne-biotin reporter.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Protein_N3 Palmitoylated Protein with 15-ADPA (Azide) Product Biotinylated Protein (Triazole Linkage) Protein_N3->Product Alkyne_Biotin Alkyne-Biotin Reporter Alkyne_Biotin->Product Catalyst Cu(I) Catalyst->Product Catalyzes

Caption: CuAAC click chemistry reaction.

Conclusion

The use of this compound coupled with click chemistry offers a robust and sensitive method for the large-scale identification of palmitoylated proteins. This approach overcomes many of the limitations of traditional methods and has become an invaluable tool for researchers in cell biology and drug discovery. The protocols and information provided herein serve as a comprehensive guide to aid in the successful application of this powerful technique.

References

Revolutionizing Biological Discovery: A Guide to Bioorthogonal Labeling Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has emerged as a transformative tool in chemical biology and drug development, enabling the precise labeling and manipulation of biomolecules in their native environment. These reactions, which occur within living systems without interfering with endogenous biochemical processes, offer unparalleled specificity and biocompatibility. This document provides detailed application notes and protocols for key bioorthogonal labeling workflows, empowering researchers to visualize, track, and functionally characterize biomolecules with high precision.

Core Principles of Bioorthogonal Chemistry

Bioorthogonal chemistry involves a two-step process:

  • Metabolic or Genetic Incorporation of a Reporter: A biomolecule of interest is first tagged with a "chemical reporter," a small, abiotic functional group that is inert to the biological environment. This can be achieved through metabolic labeling, where cells are fed precursors containing the reporter group, or through genetic code expansion, which incorporates non-canonical amino acids with the desired functionality into proteins.[1]

  • Bioorthogonal Ligation: A probe molecule carrying a complementary functional group is then introduced. This probe selectively reacts with the chemical reporter in a highly efficient and specific "click" reaction, forming a stable covalent bond.[1]

The key advantages of this approach include high selectivity, rapid reaction kinetics even at low concentrations, and the formation of stable products under physiological conditions (temperature, pH, and aqueous environment).[1][2]

Key Bioorthogonal Reactions

Several powerful bioorthogonal reactions have been developed, with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Tetrazine Ligation being among the most widely used due to their rapid kinetics and copper-free nature, which avoids cellular toxicity.[3][4]

Quantitative Data: A Comparative Look at Reaction Kinetics

The efficiency of a bioorthogonal reaction is critically dependent on its second-order rate constant (k₂). A higher rate constant allows for faster labeling, which is crucial for tracking dynamic processes and labeling low-abundance biomolecules.[5][6] The table below summarizes the kinetic data for several common bioorthogonal reactions.

Bioorthogonal ReactionDienophile/AlkyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
Tetrazine Ligation Vinylboronic acid3.0
(E)-prop-1-en-1-ylboronic acid27
(Z)-prop-1-en-1-ylboronic acid2.9
Styrylboronic acid1.8
Norbornene2.1
SPAAC BCN0.14[5]
DIBO0.17[5]
DIFO0.076[5]
DBCO~0.1[5]

Experimental Workflows and Protocols

The following sections provide detailed protocols for common bioorthogonal labeling applications.

General Experimental Workflow

The fundamental workflow for a bioorthogonal labeling experiment is depicted below. This process involves introducing a chemical reporter into the biological system, followed by the introduction of a probe for ligation.

G cluster_system Biological System cluster_ligation Step 2: Bioorthogonal Ligation cluster_analysis Step 3: Analysis Metabolic Metabolic Labeling System Live Cells / Organism Metabolic->System Genetic Genetic Incorporation Genetic->System Probe Introduce Probe (e.g., Fluorophore, Biotin) System->Probe Analysis Imaging / Enrichment / Mass Spectrometry Probe->Analysis

Caption: General workflow for a bioorthogonal labeling experiment.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

SPAAC is a powerful copper-free click chemistry reaction ideal for labeling sensitive biomolecules in living systems.[7] This protocol outlines the general procedure for conjugating an azide-modified protein with a cyclooctyne-containing probe, such as BCN-PEG4-alkyne.[7]

Materials and Reagents
  • Azide-modified protein of interest

  • BCN-PEG4-alkyne (or other suitable cyclooctyne (B158145) reagent)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Amine-free buffer (e.g., PBS)

Protocol Steps
  • Protein Preparation:

    • Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4).

    • Determine the precise concentration of the protein solution using a standard protein assay (e.g., BCA or Bradford).

  • Reagent Preparation:

    • Allow the vial of BCN-PEG4-alkyne to warm to room temperature before opening to prevent condensation.

    • Prepare a stock solution of BCN-PEG4-alkyne in anhydrous DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • In a suitable reaction vessel, add the azide-modified protein solution.

    • Add the BCN-PEG4-alkyne stock solution to the protein solution. A 2-4 fold molar excess of the BCN reagent over the azide-modified protein is a good starting point.[7]

    • The final concentration of DMSO in the reaction mixture should ideally be kept below 5% (v/v) to minimize potential effects on protein structure and stability.[7]

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[7] Incubation times as short as 2 hours at room temperature have also been reported to be sufficient in some cases.[7]

  • Purification and Analysis:

    • Remove unreacted reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[4]

    • Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent probe was used) and mass spectrometry.[4]

G Start Start: Azide-Modified Protein Prep Prepare Protein in Amine-Free Buffer Start->Prep Mix Mix Protein and Cyclooctyne Reagent Prep->Mix Reagent Prepare Cyclooctyne Stock Solution (DMSO) Reagent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Conjugate (SDS-PAGE, MS) Purify->Analyze End End: Labeled Protein Analyze->End

Caption: Step-by-step workflow for SPAAC protein labeling.

Protocol 2: Tetrazine Ligation for Live-Cell Labeling

Tetrazine ligation, an inverse-electron-demand Diels-Alder (iEDDA) reaction, is known for its exceptionally fast reaction kinetics, making it ideal for real-time imaging in living cells.[3] This protocol describes the labeling of a protein of interest that has been metabolically or genetically tagged with a trans-cyclooctene (B1233481) (TCO) dienophile, using a tetrazine-functionalized fluorescent dye.[3]

Materials and Reagents
  • Cells expressing the TCO-tagged protein of interest

  • Appropriate cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tetrazine-fluorophore conjugate stock solution (e.g., 1-10 mM in DMSO)

  • TCO-modified substrate or antibody (for cell surface labeling)

  • Fluorescence microscope with appropriate filter sets

Protocol Steps
  • Cell Preparation:

    • Culture cells on a suitable imaging dish (e.g., glass-bottom 24-well plate) to ~70-80% confluency.

    • For metabolic labeling: Incubate cells with a TCO-containing metabolic precursor for a sufficient duration (e.g., 24-48 hours) to allow incorporation into the biomolecule of interest.[3]

    • For antibody-based labeling: Incubate cells with a TCO-conjugated antibody targeting a surface protein for 1 hour at 4°C to prevent internalization.[3]

    • Wash the cells three times with cold PBS to remove any unincorporated TCO reagent.[3]

  • Tetrazine Ligation (Labeling Step):

    • Prepare a fresh working solution of the tetrazine-fluorophore conjugate in pre-warmed cell culture medium. A final concentration of 1-10 µM is typical but should be optimized.[3]

    • Remove the PBS from the cells and add the tetrazine-containing medium.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[3]

    • For non-fluorogenic probes, wash the cells two to three times with warm PBS or culture medium to remove unbound dye and reduce background fluorescence.[3]

  • Imaging and Analysis:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with an excitation/emission filter set appropriate for the specific fluorophore.[3]

G cluster_prep Cell Preparation cluster_label Labeling cluster_image Imaging Culture Culture Cells Incorporate Incorporate TCO (Metabolic or Antibody) Culture->Incorporate Wash1 Wash Cells (PBS) Incorporate->Wash1 AddTetrazine Add Tetrazine-Dye Solution Wash1->AddTetrazine Incubate Incubate (37°C) AddTetrazine->Incubate Wash2 Wash Cells (Optional) Incubate->Wash2 AddBuffer Add Imaging Buffer Wash2->AddBuffer Image Fluorescence Microscopy AddBuffer->Image

Caption: Workflow for live-cell labeling via tetrazine ligation.

Applications in Drug Development

Bioorthogonal chemistry offers powerful tools for various stages of drug development:

  • Target Identification and Validation: Labeling a drug candidate with a bioorthogonal handle allows for the visualization of its interaction with specific cellular targets.

  • Pharmacokinetic and Pharmacodynamic Studies: Fluorescently tagging a therapeutic agent enables the tracking of its distribution, metabolism, and clearance in cellular and animal models.

  • Controlled Drug Release: "Click-to-release" strategies utilize bioorthogonal reactions to trigger the activation of a prodrug at a specific site, minimizing off-target effects.[8] The tetrazine ligation is particularly well-suited for this application due to its rapid kinetics.[3]

Caption: "Click-to-release" mechanism for controlled drug activation.

Troubleshooting

Successful bioorthogonal labeling experiments require careful optimization. Common issues and potential solutions are outlined below. For more detailed troubleshooting, refer to resources from reagent suppliers.[9][10]

ProblemPossible CauseSuggested Solution
Low or no labeling Inefficient incorporation of the chemical reporter.Optimize metabolic labeling conditions (concentration, incubation time).
Inactive or degraded probe.Use fresh probe solutions; store probes as recommended.
Interfering substances in buffers.Ensure buffers are free of amines (for NHS ester reactions) or other reactive species.[9]
High background fluorescence Non-specific binding of the probe.Optimize probe concentration; include additional washing steps.[3]
Insufficient washing.Increase the number and duration of wash steps.[3]
Cell toxicity High concentration of probe or solvent (e.g., DMSO).Perform a dose-response curve to determine the optimal, non-toxic probe concentration. Keep DMSO concentration low.[7]
For CuAAC, copper catalyst toxicity.Use a copper-free click reaction like SPAAC or tetrazine ligation for live-cell experiments.[7]
Precipitation of labeled protein Over-labeling of the protein.Reduce the molar excess of the labeling reagent.[10]

References

Troubleshooting & Optimization

Technical Support Center: Reducing Background Signal in Click Chemistry Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges with background signals in click chemistry experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background signal in click chemistry?

A1: Background signals in click chemistry can arise from various sources, depending on the specific reaction type.

  • For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Non-specific binding of copper: Copper ions can bind non-specifically to proteins and other biomolecules, leading to unwanted signal.[1]

    • Side reactions with thiols: Free thiols, such as those in cysteine residues, can react with alkyne probes, a major source of false-positive results in proteomics.[1][2]

    • Reagent impurities: Impurities present in azide (B81097) or alkyne reagents can contribute to background noise.[1] Even small amounts of impurities can lead to non-specific binding.[1]

    • Excess reagents: Using a large excess of either the azide or alkyne tag can result in probe-independent labeling.[1]

    • Reactive Oxygen Species (ROS): The Cu(I) catalyst can generate ROS in the presence of a reducing agent and oxygen, which may damage biomolecules and increase background.[1]

  • For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Reaction with thiols: Strained cyclooctynes can react with free thiols in cysteine residues, causing off-target labeling.[1]

    • Hydrophobic interactions: Some cyclooctyne (B158145) reagents exhibit hydrophobicity, leading to non-specific binding to proteins and cell membranes.[1]

Q2: How can I minimize background signal in my CuAAC experiments?

A2: Several strategies can be employed to reduce background in CuAAC reactions:

  • Optimize Ligand-to-Copper Ratio: Using a copper-chelating ligand (e.g., THPTA, BTTAA) in at least a 5:1 ratio to the copper source is crucial.[1][2] This protects the Cu(I) catalyst from oxidation and minimizes the generation of reactive oxygen species.[1]

  • Control the Reducing Agent: While sodium ascorbate (B8700270) is a common reducing agent, other agents like TCEP can help prevent oxidative side reactions. However, be aware that phosphines like TCEP can also interfere with the CuAAC reaction by binding to copper.[1]

  • Purification: Implementing purification steps such as protein precipitation, dialysis, or chromatography is effective in removing excess reagents and byproducts.[1]

  • Protect from Oxygen: To minimize the formation of ROS, it is advisable to degas solutions and cap reaction tubes to limit oxygen exposure.[1]

  • Block Non-Specific Binding: Adding a blocking agent like Bovine Serum Albumin (BSA) to your buffers can help reduce non-specific binding of fluorescent probes.[1]

Q3: What are the best practices for reducing background in SPAAC reactions?

A3: For SPAAC reactions, the following practices are recommended:

  • Block Free Thiols: Pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) can prevent the reaction of cyclooctynes with cysteines.[1]

  • Optimize Cyclooctyne Reagent: Choose a cyclooctyne with improved water solubility and reduced non-specific binding.[1] The concentration of the cyclooctyne should be optimized to be as low as possible while still achieving efficient labeling.[1]

  • Thorough Washing: Implement extensive washing steps after the labeling reaction to remove any unbound cyclooctyne reagent.

  • Use Fluorogenic Probes: Employing "click-on" fluorogenic probes that are non-fluorescent until they react with their target can significantly reduce background from unbound probes.

Troubleshooting Guides

Issue 1: High Background in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

You observe high, non-specific signal in your negative controls (e.g., samples without the azide or alkyne probe) in a CuAAC experiment.

Potential Cause Troubleshooting Steps Expected Outcome
Non-specific binding of copper or fluorescent probe 1. Decrease the concentration of the fluorescent azide/alkyne probe. 2. Increase the number and duration of washing steps post-reaction. 3. Add a blocking agent like BSA to your buffers.[1] 4. Perform a final wash with a copper chelator like EDTA.Reduced background fluorescence in negative controls.
Side reactions with thiols 1. If working with protein samples, consider pre-treating with a thiol-blocking agent (e.g., N-ethylmaleimide). 2. Increase the concentration of the reducing agent TCEP (e.g., up to 3 mM) to minimize thiol-alkyne side reactions.[1]A decrease in off-target labeling and a cleaner signal.
Impure Reagents 1. Use freshly prepared solutions of sodium ascorbate. 2. Verify the purity of your azide and alkyne probes via techniques like NMR or mass spectrometry.[1]Consistent and reproducible results with lower background.
Reactive Oxygen Species (ROS) Formation 1. Degas all buffers and solutions before use. 2. Keep reaction tubes capped to limit oxygen exposure.[1] 3. Ensure a sufficient excess of a copper-chelating ligand (at least 5-fold) is used.[1]Reduced damage to biomolecules and lower background.
Issue 2: High Background in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

You are experiencing high background or non-specific labeling in your copper-free click chemistry experiments.

Potential Cause Troubleshooting Steps Expected Outcome
Reaction of cyclooctyne with free thiols 1. Pre-treat your sample with a thiol-blocking agent such as N-ethylmaleimide (NEM).[1]Reduced off-target labeling of cysteine-containing proteins.
Hydrophobic interactions of the cyclooctyne reagent 1. Optimize the concentration of the cyclooctyne probe to the lowest effective concentration. 2. Increase the number and duration of washing steps after the reaction. 3. Consider using a more hydrophilic cyclooctyne derivative if available.[1]Decreased non-specific binding to proteins and membranes.
Impure or degraded cyclooctyne reagent 1. Check the purity and integrity of the cyclooctyne reagent, as some can be unstable during storage. 2. Use freshly prepared solutions of the cyclooctyne probe.Improved reaction specificity and lower background.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing click chemistry reactions to reduce background signal.

Table 1: Optimizing CuAAC Reaction Parameters
ParameterConditionEffect on Signal/BackgroundReference
Ligand:Copper Ratio Using a ligand-to-copper ratio of at least 5:1.Avoids excessive radical formation and protein damage.[1][2][1][2]
TCEP Concentration Increasing TCEP from 1 mM to 3 mM in cell lysate labeling.Eliminates background from thiol-alkyne side reactions.[1][1]
Azide Probe Type Using a picolyl azide functional group.Provides 3.0–12.7 fold signal amplification with low non-specific amplification.[1]
Alkyne Tag Concentration A tenfold lower concentration of terminal alkyne tag.Substantially lower background with similar intensities of target bands.[3]
Table 2: Optimizing SPAAC Reaction Parameters
ParameterConditionEffect on Signal/BackgroundReference
Strained Alkyne Concentration Lowering strained alkyne concentration to 5 µM.Reduced non-specific signals in cell lysates.[1][3][1][3]

Experimental Protocols

Protocol 1: CuAAC Labeling of Proteins in Cell Lysates with Reduced Background

This protocol provides a general workflow for labeling proteins in a cell lysate using CuAAC, with an emphasis on minimizing background signal.

1. Lysate Preparation:

  • Lyse cells in a buffer that does not contain primary amines (e.g., Tris) or high concentrations of detergents. A phosphate-based buffer is a suitable alternative.

  • Clarify the lysate by centrifugation to remove cellular debris.

2. Click Reaction Cocktail Preparation (Prepare Fresh):

  • Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

  • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.

  • Azide/Alkyne Probe: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO).

  • Sodium Ascorbate: Prepare a 500 mM stock solution in water.

3. Click Reaction:

  • To your protein lysate (e.g., 1 mg/mL), add the click reaction components in the following order:

    • Azide/Alkyne probe (final concentration: 20-100 µM)

    • Ligand (final concentration: 500 µM)

    • Copper (II) Sulfate (final concentration: 100 µM)

    • Sodium Ascorbate (final concentration: 5 mM)

  • Incubate the reaction at room temperature for 1 hour.

4. Protein Precipitation (to remove excess reagents):

  • Add four volumes of ice-cold acetone (B3395972) to the reaction mixture.[1]

  • Incubate at -20°C for at least 1 hour to precipitate the proteins.[1]

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.[1]

  • Carefully remove the supernatant containing excess reagents.[1]

  • Wash the protein pellet with ice-cold methanol.[1]

  • Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer).[1]

Protocol 2: SPAAC Labeling in Live Cells with Minimized Background

This protocol outlines a general procedure for SPAAC labeling in a live cell context.

1. Cell Preparation:

  • Culture cells to the desired confluency.

  • Metabolically label cells with an azide- or cyclooctyne-modified substrate if required.

2. Thiol Blocking (Optional but Recommended):

  • Wash cells with PBS.

  • Incubate cells with a thiol-blocking agent (e.g., 1 mM N-ethylmaleimide in PBS) for 15-30 minutes at 37°C.

  • Wash cells thoroughly with PBS to remove the blocking agent.

3. SPAAC Reaction:

  • Prepare a solution of the cyclooctyne- or azide-functionalized probe in cell culture medium. Start with a low concentration (e.g., 5-10 µM) and optimize as needed.

  • Incubate the cells with the probe solution for 30-60 minutes at 37°C.

4. Washing:

  • Remove the probe solution and wash the cells extensively with PBS or cell culture medium (at least 3-5 times) to remove unbound probe.

5. Downstream Analysis:

  • Proceed with your intended downstream application, such as fluorescence microscopy or flow cytometry.

Visualizations

CuAAC_Troubleshooting_Workflow cluster_probe Probe Issues cluster_copper Copper Catalyst Issues cluster_thiols Thiol Reactivity cluster_reagents Reagent Integrity start High Background in CuAAC check_probe Check Probe Concentration & Purity start->check_probe check_copper Check Copper/Ligand Ratio start->check_copper check_thiols Assess Thiol Side Reactions start->check_thiols check_reagents Verify Reagent Freshness start->check_reagents probe_sol1 Decrease Probe Concentration check_probe->probe_sol1 probe_sol2 Purify Probe check_probe->probe_sol2 probe_sol3 Increase Washes check_probe->probe_sol3 copper_sol1 Increase Ligand:Copper Ratio (>=5:1) check_copper->copper_sol1 copper_sol2 Degas Buffers check_copper->copper_sol2 thiol_sol1 Add Thiol-Blocking Agent (NEM) check_thiols->thiol_sol1 thiol_sol2 Increase TCEP Concentration check_thiols->thiol_sol2 reagent_sol1 Use Fresh Sodium Ascorbate check_reagents->reagent_sol1 end_node Reduced Background probe_sol1->end_node probe_sol2->end_node probe_sol3->end_node copper_sol1->end_node copper_sol2->end_node thiol_sol1->end_node thiol_sol2->end_node reagent_sol1->end_node

Caption: Troubleshooting workflow for high background in CuAAC reactions.

SPAAC_Background_Mitigation start High Background in SPAAC cause1 Thiol-yne Side Reactions start->cause1 cause2 Hydrophobic Interactions start->cause2 cause3 Impure/Degraded Reagent start->cause3 solution1 Pre-treat with Thiol-Blocking Agent (NEM) cause1->solution1 solution2 Optimize (Lower) Cyclooctyne Concentration cause2->solution2 solution3 Increase Washing Steps cause2->solution3 solution4 Use Hydrophilic Cyclooctyne cause2->solution4 solution5 Verify Reagent Purity & Use Fresh Solutions cause3->solution5 outcome Reduced Background Signal solution1->outcome solution2->outcome solution3->outcome solution4->outcome solution5->outcome

Caption: Strategies to mitigate background signal in SPAAC reactions.

Click_Chemistry_Pathways cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Alkyne Terminal Alkyne Triazole_CuAAC 1,4-disubstituted Triazole Alkyne->Triazole_CuAAC Azide Azide Azide->Triazole_CuAAC Cu_I Cu(I) Catalyst Cu_I->Triazole_CuAAC catalyzes Ligand Chelating Ligand Ligand->Cu_I stabilizes Reducing_Agent Reducing Agent (e.g., Ascorbate) Cu_II Cu(II) Reducing_Agent->Cu_II reduces Cu_II->Cu_I Strained_Alkyne Strained Cyclooctyne Triazole_SPAAC Triazole Strained_Alkyne->Triazole_SPAAC Azide_SPAAC Azide Azide_SPAAC->Triazole_SPAAC

Caption: Signaling pathways for CuAAC and SPAAC click chemistry reactions.

References

Technical Support Center: 15-Azido-Pentadecanoic Acid (15-APA) Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the metabolic incorporation of 15-azido-pentadecanoic acid (15-APA) for subsequent analysis via click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound (15-APA) and what is it used for?

A1: this compound (15-APA) is a modified version of the naturally occurring odd-chain saturated fatty acid, pentadecanoic acid. It contains a terminal azide (B81097) (-N₃) group, which acts as a bioorthogonal chemical reporter. This means the azide group is chemically inert within biological systems but can be specifically and efficiently reacted with a complementary alkyne-containing molecule in a process called "click chemistry".[1][2] This allows for the visualization and/or purification of molecules that have incorporated 15-APA. Its primary use is in the metabolic labeling of cells to study fatty acylation, a post-translational modification of proteins, and to track the uptake and distribution of fatty acids within cellular lipid structures.

Q2: What is the general workflow for a 15-APA labeling experiment?

A2: The typical workflow involves three main stages:

  • Labeling: Cells are incubated with 15-APA, which is taken up and metabolized, incorporating it into various biomolecules.

  • Lysis & Fixation: Cells are harvested and lysed to release their contents, or fixed for imaging studies.

  • Click Reaction: The azide group on the incorporated 15-APA is reacted with an alkyne-tagged reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for enrichment) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[3]

Q3: Why is it necessary to complex 15-APA with BSA?

A3: Long-chain fatty acids like 15-APA have poor solubility in aqueous culture media and can be toxic to cells at high concentrations.[4] Complexing 15-APA with fatty-acid-free bovine serum albumin (BSA) improves its solubility and facilitates its delivery into cells, mimicking the natural transport of fatty acids in the bloodstream.[4] This approach generally leads to improved cellular incorporation and increased sensitivity in detecting labeled proteins.[4]

Q4: Can I perform 15-APA labeling in serum-containing media?

A4: While it is possible, it is generally recommended to use serum-free or delipidated serum media for metabolic labeling with fatty acid analogs.[1] Standard fetal bovine serum (FBS) contains endogenous fatty acids that will compete with 15-APA for uptake and incorporation, potentially reducing the labeling efficiency. Using fatty-acid-free media or media supplemented with delipidated serum enhances the relative availability of 15-APA to the cells.

Troubleshooting Guide

Low or No Signal

Q: I am not seeing any signal after the click reaction. What could be the problem?

A: This is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshoot the problem:

  • Inefficient Cellular Uptake:

    • 15-APA-BSA Complex Preparation: Ensure that the 15-APA is properly complexed with fatty-acid-free BSA. A protocol for this is provided below. Improperly complexed fatty acids will not be efficiently taken up by cells.[4]

    • Concentration and Incubation Time: The optimal concentration and incubation time for 15-APA can vary between cell types. You may need to perform a titration experiment to determine the ideal conditions for your specific cell line. See the table below for recommended starting concentrations and times.

    • Competing Fatty Acids: As mentioned in the FAQs, the presence of fatty acids in your culture medium will compete with 15-APA. For optimal incorporation, it is best to use serum-free or delipidated serum media for the duration of the labeling.[1]

  • Click Reaction Failure:

    • Reagent Quality: Ensure that your click chemistry reagents are of high quality and have not expired. The copper(I) catalyst is prone to oxidation, which will inhibit the reaction. It is recommended to use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate (B8700270) or TCEP).[5]

    • Copper Catalyst: The click reaction requires a copper(I) catalyst. This is typically generated in situ from a copper(II) source like copper sulfate (B86663) (CuSO₄) and a reducing agent.[5] Ensure both components are present in the reaction mixture.

    • Ligand: The use of a copper-chelating ligand, such as TBTA or THPTA, is highly recommended. These ligands protect the copper(I) from oxidation and can improve the efficiency of the reaction.[5]

High Background

Q: My results show a high background signal, making it difficult to interpret the data. How can I reduce the background?

A: High background can obscure your specific signal. Here are some potential causes and solutions:

  • Non-specific Binding of the Reporter Molecule:

    • Washing Steps: Ensure that you are performing thorough washing steps after the click reaction to remove any unbound reporter molecules (e.g., fluorescent probes or biotin).

    • Precipitation: Precipitating the proteins (e.g., with methanol (B129727) or acetone) after the click reaction can help to remove excess reagents that may contribute to background.[1]

  • Copper-Mediated Damage:

    • Cytotoxicity: High concentrations of copper can be toxic to cells and may lead to non-specific labeling. If performing the click reaction on live cells, it is crucial to use a biocompatible ligand like THPTA and to keep the copper concentration as low as possible.

    • Protein Aggregation: Copper can sometimes cause protein aggregation, which can lead to background signal. Including a mild detergent in your lysis and reaction buffers can help to prevent this.

Cell Viability Issues

Q: I am observing significant cell death after incubating with 15-APA. What should I do?

A: Cytotoxicity can be a concern when working with fatty acid analogs. Here are some ways to mitigate this:

  • 15-APA Concentration: High concentrations of fatty acids can be toxic to cells. If you are observing cytotoxicity, try reducing the concentration of 15-APA. Studies with the non-azido form, pentadecanoic acid, have shown it to be non-cytotoxic at concentrations up to 50 µM in various cell lines.[6] A titration experiment is recommended to find the optimal, non-toxic concentration for your cells.

  • BSA Complexation: As mentioned earlier, complexing 15-APA with fatty-acid-free BSA is crucial for reducing its toxicity.[4] Free fatty acids can disrupt cell membranes and induce apoptosis.

  • Incubation Time: Prolonged exposure to any metabolic label can be stressful for cells. Try reducing the incubation time. For many applications, a labeling period of 4-24 hours is sufficient.[1]

  • Serum-Free Conditions: While beneficial for labeling efficiency, prolonged culture in serum-free media can be detrimental to some cell lines. You may need to find a balance between labeling efficiency and cell viability, or supplement the serum-free media with other essential nutrients.

Data Presentation

Table 1: Recommended Starting Conditions for 15-APA Labeling

ParameterRecommended RangeNotes
15-APA Concentration 10 - 100 µMStart with a lower concentration (e.g., 25 µM) and optimize based on signal and cell viability. Studies on the non-azido form (pentadecanoic acid) show no cytotoxicity up to 50 µM.[6]
Incubation Time 4 - 24 hoursThe optimal time depends on the turnover rate of the protein or lipid of interest. A time course experiment is recommended.[1]
Cell Confluency 70 - 80%Labeling cells in the logarithmic growth phase generally yields better results.
Media Conditions Serum-free or delipidated serumMinimizes competition from endogenous fatty acids, thereby increasing labeling efficiency.[1]

Table 2: Click Chemistry Reaction Components

ComponentFinal ConcentrationPurpose
Alkyne-Reporter Probe 50 - 100 µMFor visualization (e.g., Alkyne-Fluorophore) or enrichment (e.g., Alkyne-Biotin).
Copper (II) Sulfate (CuSO₄) 1 mMSource of the copper catalyst.
Reducing Agent (e.g., TCEP) 1 mMReduces Cu(II) to the active Cu(I) form.[5]
Copper Ligand (e.g., TBTA) 100 µMProtects the Cu(I) catalyst from oxidation and improves reaction efficiency.[5]

Experimental Protocols

Protocol 1: Preparation of 15-APA-BSA Complex

This protocol is adapted from methods used for other fatty acid analogs.[4]

  • Prepare a 20% fatty-acid-free BSA solution: Dissolve fatty-acid-free BSA in serum-free DMEM to a final concentration of 20% (w/v). Warm to 37°C to aid dissolution and filter-sterilize.

  • Prepare a 100 mM stock solution of 15-APA in DMSO.

  • Saponification (optional but recommended): In a microcentrifuge tube, mix your desired amount of 15-APA stock solution with a 1.2 molar equivalent of potassium hydroxide (B78521) (KOH). Incubate at 65°C for 15 minutes. This step creates the potassium salt of the fatty acid, which improves its solubility in the BSA solution.

  • Complexation: Add the saponified 15-APA solution to the pre-warmed 20% BSA solution. The final ratio of fatty acid to BSA should be carefully controlled. A common starting point is a 5:1 molar ratio.

  • Incubation: Incubate the mixture at 37°C for 15 minutes to allow for complex formation.

  • Dilution: Dilute the 15-APA-BSA complex in your cell culture medium to achieve the desired final labeling concentration.

Protocol 2: Metabolic Labeling and Click Chemistry for Fluorescence Microscopy
  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and reach 70-80% confluency.

  • Starvation (optional): To enhance uptake, you can starve the cells of fatty acids by incubating them in serum-free or delipidated serum medium for 1-2 hours prior to labeling.[1]

  • Labeling: Remove the starvation medium and add fresh medium containing the desired concentration of the 15-APA-BSA complex. Incubate for the desired time (e.g., 4-24 hours) at 37°C and 5% CO₂.

  • Washing: Gently wash the cells three times with PBS to remove any unincorporated 15-APA.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If you are targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare a fresh click reaction cocktail containing the alkyne-fluorophore, CuSO₄, a reducing agent (like sodium ascorbate or TCEP), and a ligand (like THPTA for aqueous environments). Incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells thoroughly with PBS to remove unreacted click reagents.

  • Counterstaining and Mounting: If desired, counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualization

G cluster_workflow Experimental Workflow for 15-APA Labeling prep Prepare 15-APA-BSA Complex labeling Incubate Cells with 15-APA-BSA Complex prep->labeling wash1 Wash to Remove Unincorporated 15-APA labeling->wash1 fix_perm Fix and Permeabilize Cells wash1->fix_perm click Perform Click Reaction with Alkyne-Fluorophore fix_perm->click wash2 Wash to Remove Excess Reagents click->wash2 image Fluorescence Microscopy wash2->image

Caption: A streamlined workflow for the metabolic labeling of cells with 15-APA.

G cluster_pathway Cellular Uptake and Activation of 15-APA cluster_transport Transport extracellular Extracellular 15-APA-Albumin Complex passive Passive Diffusion extracellular->passive protein_mediated Protein-Mediated Transport (e.g., FAT/CD36, FABPpm) extracellular->protein_mediated membrane Plasma Membrane intracellular Intracellular 15-APA activation Acyl-CoA Synthetase (ACSL) intracellular->activation passive->intracellular protein_mediated->intracellular apa_coa 15-Azido-pentadecanoyl-CoA activation->apa_coa downstream Incorporation into: - Proteins (Acylation) - Lipids (Esterification) apa_coa->downstream

Caption: Key steps in the cellular uptake and metabolic activation of 15-APA.

References

Technical Support Center: Synthesis of 15-Azido-Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 15-azido-pentadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of this compound from 15-bromopentadecanoic acid.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the azidation of 15-bromopentadecanoic acid is a common issue and can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The nucleophilic substitution of a bromide with azide (B81097) can be slow. Ensure the reaction has proceeded for an adequate duration at an appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Poor Solubility of Reagents: Sodium azide and 15-bromopentadecanoic acid must be well-dissolved for the reaction to occur efficiently. Using a suitable polar aprotic solvent like Dimethyl Sulfoxide (B87167) (DMSO) is crucial as it enhances the nucleophilicity of the azide ion.[1]

  • Side Reactions:

    • Elimination Reaction: A significant side reaction is the elimination of hydrobromic acid (HBr) from 15-bromopentadecanoic acid, leading to the formation of 15-pentadecenoic acid. This is favored by strong bases and high temperatures. While sodium azide is a weak base, high reaction temperatures can promote elimination.[2][3][4][5]

    • Hydrolysis of the Product: If there is water present in the reaction mixture, the azide group can be susceptible to hydrolysis, although this is generally less of a concern under typical reaction conditions.

  • Purification Losses:

    • Inefficient Extraction: Ensure proper extraction techniques are used to isolate the product from the reaction mixture.

    • Loss during Chromatography: If using column chromatography for purification, ensure the chosen solvent system provides good separation between the product, starting material, and any side products.

Troubleshooting Flowchart:

Troubleshooting_Low_Yield cluster_diagnosis Diagnose the Issue cluster_solutions Implement Solutions Low_Yield Low Yield Observed Check_TLC Analyze Reaction Mixture by TLC Low_Yield->Check_TLC Incomplete_Reaction Incomplete Reaction (Starting material remains) Check_TLC->Incomplete_Reaction SM Present Side_Products Significant Side Products (New spots on TLC) Check_TLC->Side_Products Other Spots No_Product No Product Formation Check_TLC->No_Product Only SM Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature moderately - Ensure proper stirring Incomplete_Reaction->Optimize_Conditions Minimize_Elimination Minimize Elimination: - Use a less hindered base (if applicable) - Keep temperature as low as feasible Side_Products->Minimize_Elimination Check_Reagents Check Reagent Quality: - Use dry solvent (DMSO) - Verify purity of sodium azide and  15-bromopentadecanoic acid No_Product->Check_Reagents Refine_Purification Refine Purification Protocol: - Optimize extraction pH - Adjust chromatography solvent system Optimize_Conditions->Refine_Purification Minimize_Elimination->Refine_Purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.

  • Stationary Phase: Silica (B1680970) gel plates (Silica 60 F254).

  • Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 8:2 or 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve good separation.

  • Visualization:

    • UV Light (254 nm): If your starting material and product are UV active, this is a quick visualization method.

    • Staining: Since the azide group is not strongly UV active, staining is often necessary. A specific stain for azides involves a two-step process:

Q3: I see an unexpected side product in my TLC/NMR. What could it be?

A3: The most likely side product is the elimination product, 15-pentadecenoic acid . This occurs when the azide ion acts as a base, abstracting a proton from the carbon adjacent to the bromine, leading to the formation of a double bond.

  • Identification: In the 1H NMR spectrum, the presence of signals in the olefinic region (around 5-6 ppm) would indicate the formation of the alkene.

  • Minimization: To minimize the formation of the elimination product, you can:

    • Use a polar aprotic solvent like DMSO, which favors the SN2 reaction over the E2 reaction.

    • Maintain a moderate reaction temperature. While heat is needed to drive the reaction, excessive heat can favor elimination.

    • Ensure a high concentration of the azide nucleophile.

Q4: What is the best way to purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent like ethyl acetate or diethyl ether. The organic layer is then washed with brine and dried over an anhydrous salt (e.g., Na2SO4).

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for purifying the product. A gradient of hexane and ethyl acetate is commonly used as the eluent. The polarity of the solvent system should be optimized based on TLC analysis to ensure good separation of the desired product from unreacted starting material and any side products.

Data Presentation

Table 1: Typical Reaction Parameters for Azidation of 15-Bromopentadecanoic Acid

ParameterRecommended ConditionRationale
Starting Material 15-bromopentadecanoic acidThe precursor for the azidation reaction.
Reagent Sodium Azide (NaN3)Provides the azide nucleophile.
Solvent Dimethyl Sulfoxide (DMSO)A polar aprotic solvent that enhances the nucleophilicity of the azide ion.[1]
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed without favoring elimination side reactions significantly.
Reaction Time 12-24 hoursShould be monitored by TLC to ensure completion.
Molar Ratio (NaN3:Substrate) 1.5 to 3 equivalentsA slight excess of sodium azide helps to drive the reaction to completion.

Table 2: Representative Yields for Nucleophilic Substitution of Alkyl Bromides with Azide

SubstrateReaction ConditionsYield (%)Reference
1-BromooctaneNaN3, DMSO, 70 °C, 12 h92Representative
1-BromododecaneNaN3, DMF, 80 °C, 16 h95Representative
15-Bromopentadecanoic Acid NaN3, DMSO, 70 °C, 18 h ~85-95 Estimated
Benzyl BromideNaN3, Acetonitrile, RT, 16 h82[7]

Note: The yield for this compound is an estimate based on typical yields for similar long-chain alkyl bromides. Actual yields may vary depending on specific experimental conditions and purification efficiency.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 15-bromopentadecanoic acid

  • Sodium azide (NaN3)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 15-bromopentadecanoic acid (1.0 eq) in anhydrous DMSO.

  • Add sodium azide (2.0 eq) to the solution.

  • Heat the reaction mixture to 70 °C and stir for 18-24 hours.

  • Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 7:3, v/v).

  • Once the reaction is complete (disappearance of the starting material spot), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a white solid.

Protocol 2: Characterization of this compound

  • FTIR Spectroscopy: The presence of the azide group is confirmed by a characteristic strong absorption peak around 2100 cm-1 .[8]

  • 1H NMR Spectroscopy: The proton NMR spectrum should show a triplet at approximately 3.25 ppm , corresponding to the two protons on the carbon adjacent to the azide group (-CH2-N3). The other methylene (B1212753) protons will appear as a broad multiplet between 1.2 and 1.7 ppm, and the protons alpha to the carboxylic acid will be a triplet around 2.35 ppm.

  • 13C NMR Spectroscopy: The carbon attached to the azide group will show a characteristic signal around 51 ppm .

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Start 15-Bromopentadecanoic Acid + NaN3 in DMSO Reaction Heat at 70°C, 18-24h Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench with Water Monitoring->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product FTIR FTIR (~2100 cm⁻¹) Product->FTIR NMR ¹H & ¹³C NMR Product->NMR

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Minimizing Cytotoxicity of 15-Azido-Pentadecanoic Acid (15-APA) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 15-azido-pentadecanoic acid (15-APA) in cell culture experiments. 15-APA is a valuable tool for metabolic labeling and studying fatty acid metabolism; however, like many chemical probes, it can exhibit cytotoxic effects at certain concentrations and incubation times. This guide offers a structured approach to identifying and mitigating these effects to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (15-APA) and what is it used for?

A1: this compound (15-APA) is a modified fatty acid that contains an azide (B81097) group at the omega-15 position. This modification allows it to be used as a chemical reporter for metabolic labeling studies. Once incorporated into cellular lipids and proteins, the azide group can be selectively reacted with alkyne- or phosphine-containing probes via "click chemistry" for visualization and analysis.

Q2: Why is 15-APA causing cytotoxicity in my cell culture?

A2: The cytotoxicity of 15-APA can stem from several factors. The azide group, while bio-orthogonal, can be reactive and may interfere with cellular processes. Like other fatty acids, high concentrations of 15-APA can lead to lipotoxicity by disrupting membrane integrity, inducing endoplasmic reticulum (ER) stress, and affecting mitochondrial function. The specific sensitivity to 15-APA can also vary significantly between different cell types.

Q3: What are the typical signs of 15-APA-induced cytotoxicity?

A3: Signs of cytotoxicity can include:

  • A noticeable decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment, or blebbing.

  • Increased apoptosis or necrosis, which can be confirmed by specific assays (e.g., Annexin V/PI staining).

  • Alterations in metabolic activity, which can be measured using assays like MTT or resazurin.

Q4: Is the cytotoxicity of 15-APA comparable to that of unmodified pentadecanoic acid?

A4: The azide group significantly alters the chemical properties of the fatty acid, and therefore, its biological effects, including cytotoxicity, are likely to be different from unmodified pentadecanoic acid. Direct comparisons of cytotoxicity data between the two molecules should be made with caution.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize 15-APA-induced cytotoxicity.

Issue 1: High Levels of Cell Death Observed After 15-APA Treatment

Question: I am observing significant cell death after treating my cells with 15-APA. How can I reduce this?

Answer: High cell death is a common issue when using metabolic labeling reagents. The following steps can help you optimize your experimental conditions:

  • Optimize 15-APA Concentration: The most critical factor is the concentration of 15-APA. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

    • Experimental Protocol: Determining Optimal 15-APA Concentration

      • Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.

      • Preparation of 15-APA Stock Solution: Prepare a high-concentration stock solution of 15-APA in a suitable solvent (e.g., DMSO or ethanol). Be sure to note the final solvent concentration in your culture medium, as high concentrations of the solvent itself can be toxic.

      • Serial Dilutions: Prepare a series of dilutions of 15-APA in your cell culture medium. A good starting range could be from 1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent used for the highest 15-APA concentration).

      • Treatment: Remove the old medium from your cells and add the medium containing the different concentrations of 15-APA.

      • Incubation: Incubate the cells for a fixed period (e.g., 24 hours).

      • Viability Assay: After incubation, assess cell viability using a standard method such as MTT, resazurin, or a live/dead cell staining kit.

      • Data Analysis: Plot cell viability against 15-APA concentration to determine the highest concentration that does not significantly reduce cell viability.

  • Optimize Incubation Time: The duration of exposure to 15-APA can also impact cell health.

    • Experimental Protocol: Determining Optimal Incubation Time

      • Select a Sub-Lethal Concentration: Using the optimal, non-toxic concentration of 15-APA determined from the dose-response experiment, treat your cells.

      • Time Course: Assess cell viability at multiple time points (e.g., 4, 8, 12, 24, and 48 hours).

      • Analysis: Determine the longest incubation time that maintains high cell viability while allowing for sufficient labeling.

Data Presentation: Optimizing 15-APA Concentration and Incubation Time

Use the following tables to record and analyze your optimization data.

Table 1: Dose-Response of 15-APA on Cell Viability

15-APA Concentration (µM)Vehicle Control15102550100
Cell Viability (%) 100
Observations (Morphology) Normal

Table 2: Time-Course of 15-APA Treatment on Cell Viability

Incubation Time (hours)048122448
Cell Viability (%) 100
Observations (Morphology) Normal
Issue 2: Low Labeling Efficiency with Non-Toxic Concentrations of 15-APA

Question: I have found a non-toxic concentration of 15-APA, but the labeling signal is too low. What can I do?

Answer: If you are experiencing low labeling efficiency, consider the following:

  • Increase Incubation Time: If your time-course experiment showed that longer incubation times are well-tolerated, try extending the incubation period with the non-toxic 15-APA concentration.

  • Cell Density: Ensure that your cells are actively dividing during the labeling period, as this can increase the uptake and incorporation of fatty acids.

  • Medium Composition: The presence of high concentrations of other fatty acids in the serum of your culture medium can compete with 15-APA for uptake and incorporation. Consider using a lower percentage of serum during the labeling period, but be mindful that this can also affect cell health.

  • Click Chemistry Reaction: Optimize the conditions for the click chemistry reaction to ensure efficient detection of the incorporated 15-APA. This includes the concentration of your detection probe and the reaction time.

Issue 3: High Variability in Cytotoxicity and Labeling Between Experiments

Question: I am seeing inconsistent results between experiments. What could be the cause?

Answer: Experimental variability can be frustrating. Here are some common sources and solutions:

  • Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to changes in cell behavior and sensitivity to treatments.

  • Cell Health: Ensure that your cells are healthy and free from contamination before starting any experiment.

  • Reagent Preparation: Prepare fresh dilutions of 15-APA for each experiment from a reliable stock solution.

  • Consistent Seeding Density: Ensure that you are seeding the same number of cells for each experiment.

Visualization of Workflows and Pathways

Troubleshooting Workflow for 15-APA Cytotoxicity

The following diagram illustrates a logical workflow for troubleshooting cytotoxicity issues with 15-APA.

Troubleshooting_Cytotoxicity start Start: High Cytotoxicity Observed check_conc Is 15-APA Concentration Optimized? start->check_conc optimize_conc Perform Dose-Response Experiment (e.g., 1-100 µM) check_conc->optimize_conc No check_time Is Incubation Time Optimized? check_conc->check_time Yes optimize_conc->check_time optimize_time Perform Time-Course Experiment (e.g., 4-48 hours) check_time->optimize_time No check_solvent Is Solvent Concentration Too High? check_time->check_solvent Yes optimize_time->check_solvent lower_solvent Reduce Final Solvent Concentration (e.g., <0.1% DMSO) check_solvent->lower_solvent Yes check_cell_health Are Cells Healthy and at a Consistent Passage Number? check_solvent->check_cell_health No lower_solvent->check_cell_health use_healthy_cells Use Low Passage, Healthy Cells check_cell_health->use_healthy_cells No end_success Success: Cytotoxicity Minimized check_cell_health->end_success Yes use_healthy_cells->end_success end_fail Problem Persists: Consider Alternative Probes or Further Mechanistic Studies use_healthy_cells->end_fail

A troubleshooting workflow for addressing 15-APA cytotoxicity.
General Experimental Workflow for Optimizing 15-APA Labeling

This diagram outlines a general workflow for establishing an optimal and non-toxic metabolic labeling protocol with 15-APA.

Experimental_Workflow start Start: Plan 15-APA Labeling Experiment dose_response Step 1: Determine Optimal Concentration (Dose-Response Assay) start->dose_response time_course Step 2: Determine Optimal Incubation Time (Time-Course Assay) dose_response->time_course labeling_exp Step 3: Perform Metabolic Labeling with Optimized Conditions time_course->labeling_exp detection Step 4: Click Chemistry Detection and Analysis labeling_exp->detection troubleshoot Troubleshoot if Issues Arise (e.g., Low Signal, Cytotoxicity) detection->troubleshoot troubleshoot->dose_response Re-optimize end End: Successful Labeling and Analysis troubleshoot->end No Issues

A general workflow for optimizing 15-APA metabolic labeling.
Potential Signaling Pathways Affected by Fatty Acid Overload

While specific pathways affected by 15-APA are not well-documented, high concentrations of fatty acids, in general, can lead to lipotoxicity through several mechanisms. This diagram illustrates some of the key signaling pathways that may be involved.

Lipotoxicity_Pathways FA_overload High Concentration of 15-APA (Fatty Acid Overload) ER_stress Endoplasmic Reticulum (ER) Stress FA_overload->ER_stress Mito_dysfunction Mitochondrial Dysfunction FA_overload->Mito_dysfunction ROS Increased Reactive Oxygen Species (ROS) FA_overload->ROS UPR Unfolded Protein Response (UPR) ER_stress->UPR Membrane_potential Loss of Mitochondrial Membrane Potential Mito_dysfunction->Membrane_potential Oxidative_stress Oxidative Stress ROS->Oxidative_stress Apoptosis_ER Apoptosis UPR->Apoptosis_ER Apoptosis_Mito Apoptosis Membrane_potential->Apoptosis_Mito Cell_damage Cellular Damage Oxidative_stress->Cell_damage

Potential signaling pathways involved in fatty acid-induced cytotoxicity.

storage and handling of 15-azido-pentadecanoic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15-azido-pentadecanoic acid. This guide is intended for researchers, scientists, and drug development professionals to ensure the proper storage and handling of this compound and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent degradation?

A: Proper storage is critical to maintain the integrity of this compound. It is recommended to store the compound under the following conditions:

  • Temperature: Store at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[1]

  • Light: Protect from light at all times.[1][2] Alkyl azides can undergo photolytic decomposition when exposed to laboratory light.[2]

  • Atmosphere: While not strictly required for this long-chain alkyl azide (B81097) due to its relatively high stability, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against potential reactions with atmospheric components.

  • Container: Store in a tightly sealed container. For solutions, use amber vials to minimize light exposure.

Q2: What is the shelf-life of this compound?

A: When stored correctly at -80°C and protected from light, this compound is stable for at least six months.[1] For storage at -20°C, it is recommended to use the compound within one month.[1]

Q3: Is this compound considered a hazardous compound?

A: Like all organic azides, this compound should be handled with care as it is a potentially energetic molecule. However, its stability is significantly enhanced by its long alkyl chain. The carbon-to-nitrogen (C/N) ratio is a general indicator of the stability of organic azides; a ratio of (NC + NO) / NN ≥ 3 is considered relatively stable.[3][4] For this compound (C15H29N3O2), this ratio is (15 + 2) / 3 = 5.7, indicating a low risk of explosive decomposition under normal handling conditions. Nevertheless, always avoid heat, shock, and friction.

Q4: What solvents are compatible with this compound?

A: this compound is a fatty acid and is soluble in many organic solvents such as ethanol, methanol, DMSO, and DMF. Avoid halogenated solvents like dichloromethane (B109758) and chloroform, as they can potentially react with azides to form unstable compounds.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in "Click Chemistry" Reactions

"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a common application for this compound. If you are experiencing low yields or reaction failures, consider the following:

Potential Cause Troubleshooting Step
Degradation of this compound Verify the storage conditions and age of the compound. If improperly stored, consider using a fresh batch.
Copper catalyst issues Ensure the use of a Cu(I) source or the efficient in-situ reduction of a Cu(II) salt (e.g., with sodium ascorbate). The copper catalyst can be sensitive to oxidation.
Ligand problems The choice of ligand to stabilize the Cu(I) catalyst is crucial. Ensure the ligand is pure and used in the correct stoichiometry.
Solvent incompatibility The reaction solvent must be compatible with all components and not interfere with the reaction. Ensure your alkyne and azide are soluble.
Oxygen interference Deoxygenate the reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the copper catalyst, as oxygen can oxidize Cu(I) to the inactive Cu(II).
Issue 2: Evidence of Compound Degradation (e.g., unexpected peaks in NMR or MS)

If you suspect your this compound has degraded, the following workflow can help identify the cause:

G start Suspicion of Degradation check_storage Review Storage Conditions (Temp, Light, Age) start->check_storage improper_storage Improper Storage check_storage->improper_storage proper_storage Proper Storage check_storage->proper_storage light_exposure Potential Photodegradation (Aldehyde formation) improper_storage->light_exposure Light exposure? thermal_stress Potential Thermal Degradation improper_storage->thermal_stress High temp? analyze_handling Review Handling Procedures (Solvents, Reagents) proper_storage->analyze_handling new_batch Use a Fresh Batch of Compound light_exposure->new_batch thermal_stress->new_batch incompatible_reagents Incompatible Reagents Present? (e.g., reducing agents) analyze_handling->incompatible_reagents compatible_reagents Handling Appears Correct analyze_handling->compatible_reagents incompatible_reagents->new_batch purify Consider Purification of Existing Stock (if feasible) compatible_reagents->purify

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocols

Protocol: General Handling of this compound
  • Preparation: Before use, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture upon opening.

  • Weighing: Use a non-metal spatula (e.g., ceramic or plastic) for weighing and transferring the solid compound.[2]

  • Dissolution: Dissolve the compound in a suitable, high-purity solvent. If preparing a stock solution, do so under an inert atmosphere if possible and store it at -20°C or -80°C in a tightly sealed, light-protected container.

  • Reaction Setup: When setting up reactions, particularly those sensitive to oxidation like CuAAC, deoxygenate the solvent and reaction vessel by purging with an inert gas.

  • Waste Disposal: Dispose of any waste containing azides according to your institution's hazardous waste guidelines. Do not dispose of azide-containing solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.

Data Presentation

Table 1: Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature -20°C (short-term) or -80°C (long-term)[1]Minimizes thermal decomposition and other degradation pathways.
Light Store in the dark (e.g., in an amber vial or wrapped in foil)[1][2]Prevents photolytic decomposition of the azide group.[2]
Atmosphere Tightly sealed container. Inert atmosphere (Ar or N2) is good practice.Protects from moisture and reactive atmospheric components.
Container Glass or chemically resistant plastic.Prevents reaction with the container material.
Table 2: Chemical Compatibility
Compatible Incompatible
Common organic solvents (DMSO, DMF, Ethanol, Methanol)Strong acids (can form explosive hydrazoic acid)[4][5]
Non-metal labware (plastic, ceramic spatulas)[2]Heavy metals and their salts (can form shock-sensitive metal azides)[2][4]
Standard laboratory glasswareHalogenated solvents (e.g., Dichloromethane, Chloroform)[2]
Strong reducing agents (will reduce the azide to an amine)[6]

Visualizations

G cluster_storage Storage cluster_handling Handling cluster_degradation Degradation Pathways to Prevent storage This compound temp -20°C to -80°C storage->temp light Protect from Light storage->light inert Inert Atmosphere storage->inert handling Safe Handling Practices no_metal Use Non-Metal Spatulas handling->no_metal no_heat Avoid Heat/Shock/Friction handling->no_heat no_incompatibles Avoid Incompatible Chemicals handling->no_incompatibles degradation Potential Degradation photodegradation Photolytic Decomposition (Light Exposure) degradation->photodegradation thermal_degradation Thermal Decomposition (Heat Exposure) degradation->thermal_degradation reaction Unwanted Chemical Reaction (Incompatible Reagents) degradation->reaction

References

selecting the right copper ligand for CuAAC reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate copper ligand and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of a ligand in CuAAC reactions?

A1: In CuAAC reactions, ligands play a critical role in stabilizing the catalytically active copper(I) oxidation state, preventing its oxidation to the inactive copper(II) state or disproportionation.[1][2] They also enhance the solubility of the copper catalyst, particularly in aqueous environments, and can significantly accelerate the reaction rate.[1][3] Furthermore, certain ligands can protect sensitive biomolecules from damage by reactive oxygen species (ROS) that may be generated during the reaction.[1][4]

Q2: Which are the most common ligands for CuAAC reactions?

A2: The most frequently used ligands are nitrogen-based, particularly tris-triazolylmethylamine derivatives. Key examples include:

  • TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)

  • BTTES (2,2',2''-(nitrilotris(ethane-2,1-diyl))tris(azanediyl))tris(ethane-1-sulfonic acid))[1]

Q3: How do I choose the right ligand for my experiment?

A3: The choice of ligand depends on several factors, including the solvent system, the nature of the substrates, and biocompatibility requirements. For reactions in aqueous or mixed aqueous/organic solvents, water-soluble ligands like THPTA, BTTAA, and BTTES are ideal.[1][4] BTTAA has been reported to show the highest activity among the common tris-triazolylmethylamine ligands in some studies.[5] For reactions in organic solvents, TBTA is a common choice.[6] For live-cell imaging and other applications requiring high biocompatibility, ligands like THPTA, BTTES, and BTTAA are preferred due to their ability to reduce copper-induced cytotoxicity.[4]

Q4: Can I perform a CuAAC reaction without a ligand?

A4: While the CuAAC reaction can proceed without a ligand, it is often significantly slower and less efficient.[1] Ligand-free reactions may necessitate higher temperatures and are more susceptible to side reactions and catalyst deactivation. For reliable and efficient cycloaddition, especially with precious or sensitive substrates, the use of an accelerating ligand is highly recommended.[1]

Q5: What is the optimal ligand-to-copper ratio?

A5: The ideal ligand-to-copper ratio can vary depending on the specific ligand and reaction conditions. For many common ligands such as THPTA and BTTAA, a ratio of 2:1 to 5:1 (ligand:copper) is often recommended, particularly in bioconjugation reactions.[1][4] This excess of ligand helps to ensure the copper(I) is stabilized and protects substrates from oxidative damage.[4] However, for some ligands, a high ligand-to-copper ratio can be inhibitory.[7] It is always advisable to consult specific protocols for the chosen ligand or to empirically optimize the ratio for your particular reaction.

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution Citation
Oxidation of Cu(I) catalyst Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared solutions of a reducing agent like sodium ascorbate (B8700270). Degas all solutions before use.[8]
Inappropriate ligand or concentration Select a ligand appropriate for your solvent system and substrates. Optimize the ligand-to-copper ratio (typically 2:1 to 5:1 for THPTA/BTTAA).[1][8]
Inhibitory buffer components Avoid buffers containing chelating agents like Tris. Use non-coordinating buffers such as phosphate (B84403), HEPES, or MOPS.[8]
Steric hindrance of substrates If substrates are bulky, consider increasing reaction time or temperature. A change in ligand might also be beneficial.[8]
Low reactant concentration If feasible, increase the concentration of the azide (B81097) and alkyne substrates.[8]

Problem 2: Formation of side products.

Possible Cause Suggested Solution Citation
Oxidative homocoupling of alkyne This is a common side reaction when the reaction is exposed to oxygen, leading to diacetylene byproducts. Use an antioxidant like sodium ascorbate and maintain an inert atmosphere.[8]

Data Presentation: Ligand Selection Guide

The following table provides a qualitative comparison of commonly used CuAAC ligands to aid in selection for your specific application.

LigandWater SolubilityBiocompatibilityRelative Reaction RateRecommended For
TBTA LowLowHighOrganic synthesis
THPTA HighHighModerate to HighAqueous bioconjugation, live cell labeling
BTTAA HighVery HighVery HighLive cell labeling, applications requiring low copper concentrations
BTTES HighVery HighHighBioconjugation in aqueous buffers

Note: Relative reaction rates can be substrate and condition dependent.[1][4][5]

Experimental Protocols

General Protocol for CuAAC Bioconjugation with THPTA

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Alkyne-functionalized biomolecule

  • Azide-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-functionalized biomolecule and the azide-functionalized molecule in the reaction buffer.

  • In a separate tube, prepare the copper-ligand premix by adding the THPTA stock solution to the CuSO₄ stock solution. A typical ligand-to-copper ratio is 5:1.[9]

  • Add the copper-ligand premix to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature. Reaction times can vary from a few minutes to several hours, depending on the substrates and concentrations.

  • The reaction can be stopped by adding a chelating agent like EDTA or by proceeding directly to purification.[10]

Protocol for Live Cell Labeling with BTTAA

This protocol is a starting point for labeling live cells and requires careful optimization to minimize cytotoxicity.

Materials:

  • Cells with metabolically incorporated alkyne or azide functionality

  • Azide- or alkyne-functionalized fluorescent probe

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)

  • BTTAA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Cell culture medium or appropriate buffer

Procedure:

  • Wash the cells to be labeled with a suitable buffer.

  • Prepare the labeling solution by adding the fluorescent probe, CuSO₄, and BTTAA to the cell culture medium or buffer. A low copper concentration (e.g., 50-100 µM) is recommended to start.[11] Maintain a ligand-to-copper ratio of 5:1.[11]

  • Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Add the labeling solution to the cells and incubate for a short period (e.g., 5-30 minutes) at the appropriate temperature for the cell type.

  • After incubation, wash the cells several times with fresh medium or buffer to remove excess reagents before imaging or further analysis.

Visualizations

Experimental Workflow for Ligand Selection in CuAAC

CuAAC_Ligand_Selection cluster_input Experimental Requirements cluster_decision Ligand Selection cluster_ligand Recommended Ligand Solvent Solvent System (Aqueous vs. Organic) isAqueous Aqueous? Solvent->isAqueous Biocompatibility Biocompatibility (e.g., Live Cells) isLiveCell Live Cells? Biocompatibility->isLiveCell Kinetics Required Reaction Speed isFastKinetics Fast Kinetics Needed? Kinetics->isFastKinetics TBTA TBTA isAqueous->TBTA No THPTA THPTA isAqueous->THPTA Yes BTTAA BTTAA isLiveCell->BTTAA Yes isFastKinetics->BTTAA Yes THPTA->isLiveCell BTTAA->isFastKinetics

Caption: A decision-making workflow for selecting an appropriate copper ligand for CuAAC reactions.

Simplified CuAAC Catalytic Cycle

CuAAC_Catalytic_Cycle cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide Azide Azide Metallacycle Copper Metallacycle Azide->Metallacycle Cu_I_L Cu(I)-Ligand Complex Cu_I_L->Cu_Acetylide Cu_Acetylide->Metallacycle + Azide Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Cu_Triazolide->Cu_I_L Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product + H+

Caption: A simplified representation of the catalytic cycle for the CuAAC reaction.

References

Technical Support Center: In Vivo Metabolic Labeling with Fatty Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing essential guidance for navigating the complexities of in vivo metabolic labeling with fatty acid analogs. Here you will find troubleshooting guides for common experimental challenges and a comprehensive list of frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments. Each problem is followed by potential causes and recommended solutions to help you overcome common hurdles.

Troubleshooting: Low Incorporation of Fatty Acid Analog
Potential CauseTroubleshooting Step
Poor Bioavailability/Delivery of the Analog 1. Optimize Delivery Vehicle: If using a carrier like BSA or a lipid emulsion, ensure it is properly prepared and the analog is fully complexed. For insoluble analogs, consider alternative delivery vehicles such as cyclodextrin.[1] 2. Route of Administration: The chosen route of administration (e.g., intravenous, oral gavage) can significantly impact bioavailability.[2][3] It is advisable to review the literature for the most effective route for your specific analog and animal model. 3. Dosage: The administered dose may be insufficient. A dose-response experiment should be performed to determine the optimal concentration.
Rapid Metabolism or Clearance of the Analog 1. Check Half-Life: It is important to research the metabolic stability and half-life of your specific fatty acid analog, as some are rapidly metabolized in vivo.[2] 2. Time-Course Experiment: A time-course experiment should be conducted to identify the time point of maximum incorporation into the target lipid pool.
Low Metabolic Activity in the Target Tissue 1. Physiological State of the Animal: The metabolic state of the animal, such as whether it is fed or fasted, can greatly influence fatty acid uptake and metabolism in different tissues.[4][5] Ensure the physiological state aligns with your experimental objectives. 2. Tissue-Specific Uptake: Not all tissues absorb fatty acids at the same rate.[5] Confirm that your target tissue is expected to have high fatty acid metabolism.
Issues with the Fatty Acid Analog Itself 1. Analog Stability: Ensure the fatty acid analog is stable and has not degraded during storage by following the manufacturer's storage recommendations. 2. Chemical Structure: The chemical modification on the analog, such as a fluorescent tag or a click chemistry handle, may interfere with its recognition and uptake by cellular machinery.[6] Consider using an analog with a smaller, less disruptive tag.
Troubleshooting: Observed Toxicity or Adverse Effects in Animal Models
Potential CauseTroubleshooting Step
Inherent Toxicity of the Fatty Acid Analog 1. Dose Reduction: The administered dose may be excessive, leading to toxic effects.[7] A toxicity study with a range of concentrations should be performed to determine the maximum tolerated dose. 2. Analog Choice: Some fatty acids and their analogs can be inherently toxic to certain cell types or tissues.[7][8] It is important to review the literature for any known toxicity of your chosen analog and consider switching to a different one if toxicity persists.
Toxicity of the Delivery Vehicle 1. Vehicle Control: A vehicle-only control group should always be included to assess the toxicity of the delivery vehicle itself.[1] 2. Alternative Vehicles: If the vehicle is identified as the source of toxicity, explore alternative, more biocompatible delivery systems.
Off-Target Effects of the Analog 1. Metabolic Perturbation: The fatty acid analog may be disrupting normal lipid metabolism, which can lead to adverse effects.[9] Key metabolic parameters in your animals should be monitored. 2. Comprehensive Analysis: Analyze the incorporation of the analog into various lipid species to identify any unexpected metabolic pathways that are being affected.
Troubleshooting: High Background or Non-Specific Signal in Imaging/Detection
Potential CauseTroubleshooting Step
Suboptimal Imaging/Detection Parameters 1. Instrument Settings: The settings of your detection instrument (e.g., mass spectrometer, fluorescence microscope) should be optimized to maximize the signal-to-noise ratio.[10] 2. Background Subtraction: Appropriate background subtraction methods should be employed during data analysis.
Non-Specific Binding or Accumulation of the Analog 1. Washing Steps: When performing ex vivo analysis, ensure that washing steps are thorough to remove any unbound analog. 2. Control Tissues: Analyze tissues that are not expected to have high uptake of the fatty acid analog to assess the level of non-specific signal.
Autofluorescence (for fluorescent analogs) 1. Spectral Imaging: Use spectral imaging and linear unmixing to separate the specific fluorescent signal from tissue autofluorescence. 2. Longer Wavelength Dyes: Consider using fluorescent dyes that excite and emit at longer wavelengths (near-infrared) to minimize autofluorescence.[4]

Frequently Asked Questions (FAQs)

Q1: What are the different types of fatty acid analogs available for in vivo metabolic labeling?

A: There are several types of fatty acid analogs, each with its own advantages and detection methods:

  • Radioisotope-labeled fatty acids (e.g., ³H, ¹⁴C) are traditional tracers that can be detected by scintillation counting or autoradiography and offer high sensitivity.[11]

  • Stable isotope-labeled fatty acids (e.g., ²H, ¹³C) are non-radioactive and can be traced using mass spectrometry.[][13] They are considered safer for in vivo studies and can provide detailed information on metabolic pathways.[][13]

  • Fluorescently-labeled fatty acid analogs (e.g., BODIPY-FAs) allow for the direct visualization of fatty acid uptake and distribution in tissues and cells using fluorescence microscopy.[4][14]

  • Click chemistry-compatible fatty acid analogs (e.g., alkyne or azide-modified FAs) can be tagged with a reporter molecule, such as a fluorophore or biotin, after incorporation, which offers flexibility in detection.[6]

Q2: How do I choose the right fatty acid analog for my experiment?

A: The choice of fatty acid analog depends on your specific research question and the equipment you have available.

  • For quantifying metabolic flux and pathway analysis, stable isotope-labeled fatty acids analyzed by mass spectrometry are the gold standard.[][13]

  • For visualizing the spatial distribution of fatty acid uptake in tissues, fluorescently-labeled fatty acid analogs are the most suitable option.[4][14]

  • If you require high sensitivity for detecting low-abundance lipid species, radioisotope-labeled fatty acids may be the best choice.[11]

  • For versatile downstream applications, click chemistry-compatible analogs provide flexibility in detection methods.[6]

Q3: What is the best way to deliver fatty acid analogs in vivo?

A: The delivery method depends on the solubility of the analog and the experimental design. Common methods include:

  • Intravenous (IV) injection: This method ensures rapid and direct entry into the bloodstream, providing precise control over the initial concentration. Analogs are often complexed with bovine serum albumin (BSA) to mimic their natural transport in circulation.

  • Oral gavage: This method is suitable for studying the intestinal absorption and subsequent metabolic fate of fatty acids.[2][15] The analog is typically dissolved in a carrier oil.

  • Intraperitoneal (IP) injection: This is another common route for systemic delivery.

  • Local injection: For studying fatty acid metabolism in a specific tissue, direct local injection can be utilized.[1]

Q4: What are the essential controls for an in vivo fatty acid labeling experiment?

A: To ensure the validity of your results, the following controls are crucial:

  • Vehicle control: Animals administered with only the delivery vehicle (e.g., BSA solution, carrier oil) to control for any effects of the vehicle itself.

  • Unlabeled fatty acid control: Animals treated with the corresponding unlabeled fatty acid to assess any physiological effects of the fatty acid itself.

  • Baseline control: A group of animals not treated with any analog to determine the endogenous levels of the lipids of interest.

  • For studies with interventions (e.g., drug treatment): A control group that receives the intervention but not the fatty acid analog.

Q5: How can I analyze the incorporation of the fatty acid analog into different lipid species?

A: After in vivo labeling, tissues or plasma are collected, and lipids are extracted. The analysis method depends on the type of label used:

  • Mass Spectrometry (MS): For stable isotope-labeled analogs, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify different lipid species and quantify the incorporation of the isotopic label.[3][16][17]

  • Fluorescence Microscopy/Imaging: For fluorescent analogs, tissues can be sectioned and imaged to visualize the localization of the analog.[4] Flow cytometry can be used for single-cell analysis.

  • Scintillation Counting/Autoradiography: For radioisotope-labeled analogs, the total radioactivity in the lipid extract or in separated lipid spots on a TLC plate can be measured.

Quantitative Data Summary

Table 1: Comparison of Isotopic Labeling Strategies for Fatty Acid Tracers
FeatureDeuterated Fatty Acids (e.g., d-palmitate)¹³C-Labeled Fatty Acids (e.g., [U-¹³C]palmitate)¹⁸F-Labeled Fatty Acid Analogs (e.g., [¹⁸F]FTO)
Detection Method Mass Spectrometry (MS)Mass Spectrometry (MS), Isotope Ratio Mass Spectrometry (IRMS)Positron Emission Tomography (PET)
Primary Application Tracing fatty acid oxidation, incorporation into complex lipids.[13]Quantifying fatty acid oxidation, flux, and incorporation into metabolites.[13]In vivo imaging of fatty acid uptake and metabolism in specific organs.[13]
Advantages - Relatively lower cost- Can be used in combination with ¹³C-tracers- Provides detailed information on carbon transitions- Well-established methods- Non-invasive, whole-body imaging- High sensitivity
Limitations - Potential for deuterium (B1214612) loss in some metabolic pathways- Requires sophisticated MS analysis- Higher cost compared to deuterated tracers- Requires specialized PET imaging facilities- Short half-life of ¹⁸F

Data summarized from BenchChem's "A Comparative Guide to Isotopic Labeling of Fatty Acid Analogs for Tracer Studies".[13]

Table 2: In Vivo Fatty Acid Analog Administration and Analysis Parameters from Selected Studies
Study FocusAnimal ModelFatty Acid AnalogAdministration Route & DoseKey Analytical MethodReference
Tracing Lipid DispositionC57BL6 MiceOleic acid, potassium salt (¹³C₁₈)Oral gavage, 150 mg/kg mixed with corn oilUPLC-MS/MS[3]
Fatty Acid OxidationC57BL6 MicePerdeuterated palmitic, stearic, or oleic acidIV infusion, 150 mg/kg mixed with intralipidGC-IRMS[3]
In Vivo Optical ImagingMiceAlexa Fluor 647-conjugated palmitic acidIV injection, 0.05 nmol/g body weightNear-infrared fluorescence imaging[4]
Bone HomeostasisMiceTetrazole analog of palmitic acidLocal injection, 40 µ g/injection Histomorphometry[1]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Metabolic Labeling with Stable Isotope-Labeled Fatty Acids

1. Materials:

  • Stable isotope-labeled fatty acid (e.g., [U-¹³C]palmitate)

  • Carrier vehicle (e.g., fatty acid-free Bovine Serum Albumin (BSA) in saline, corn oil, or intralipid)

  • Animal model (e.g., mice, rats)

  • Anesthesia (if required for administration or sample collection)

  • Blood collection tubes (with anticoagulant)

  • Tissue collection tools (forceps, scissors, liquid nitrogen)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for MS analysis

2. Animal Preparation:

  • Acclimatize animals to the housing conditions.

  • If required by the experimental design, fast animals overnight (or for a duration appropriate for the study) to standardize the metabolic state.[13]

  • Weigh each animal before the experiment.

3. Preparation and Administration of the Labeled Fatty Acid:

  • Prepare the labeled fatty acid solution in the chosen vehicle. For IV administration, complex the fatty acid with BSA. For oral gavage, dissolve in a carrier oil.

  • Administer the labeled fatty acid to the animals via the chosen route (e.g., tail vein injection, oral gavage). The dose and volume should be calculated based on the animal's body weight.[3]

4. Sample Collection:

  • At predetermined time points after administration, collect blood samples (e.g., via tail bleed or cardiac puncture).

  • Process the blood to obtain plasma or serum and store at -80°C.

  • At the end of the experiment, euthanize the animals and harvest the tissues of interest.

  • Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until lipid extraction.

5. Lipid Extraction and Analysis:

  • Homogenize the tissue samples.

  • Perform lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for analysis.

  • Analyze the samples by LC-MS/MS or GC-MS to identify and quantify the incorporation of the stable isotope into different lipid species.[3] Use appropriate internal standards for quantification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Preparation (e.g., Fasting) admin Analog Administration (IV, Oral, etc.) animal_prep->admin analog_prep Fatty Acid Analog Preparation analog_prep->admin sample Sample Collection (Blood, Tissues) admin->sample extraction Lipid Extraction sample->extraction analysis Analytical Detection (MS, Imaging, etc.) extraction->analysis data Data Analysis & Interpretation analysis->data

Caption: General experimental workflow for in vivo fatty acid labeling.

choose_analog node_q node_q node_a node_a q1 Research Goal? quant Stable Isotope (e.g., 13C, 2H) q1->quant Quantify Flux visual Fluorescent Analog q1->visual Visualize Distribution sensitive Radioisotope (e.g., 14C, 3H) q1->sensitive High Sensitivity versatile Click-Chemistry Analog q1->versatile Versatile Detection ms Mass Spectrometry quant->ms Detection Method micro Fluorescence Microscopy visual->micro Detection Method scint Scintillation/Autoradiography sensitive->scint Detection Method click Post-labeling with reporter versatile->click Detection Method

Caption: Decision tree for selecting a fatty acid analog.

fatty_acid_metabolism cluster_pathways Metabolic Fates ext_fa Extracellular Fatty Acid Analog transporter Membrane Transporters (e.g., CD36) ext_fa->transporter int_fa Intracellular Fatty Acid Analog Pool transporter->int_fa activation Acyl-CoA Synthetase int_fa->activation fa_coa Fatty Acyl-CoA Analog activation->fa_coa beta_ox Beta-Oxidation (Mitochondria) fa_coa->beta_ox tg_synth Triglyceride Synthesis (Lipid Droplets) fa_coa->tg_synth pl_synth Phospholipid Synthesis (Membranes) fa_coa->pl_synth

Caption: Simplified pathway of fatty acid uptake and metabolism.

References

Validation & Comparative

A Head-to-Head Comparison: 15-azido-pentadecanoic acid vs. Alkyne-Functionalized Fatty Acids for Advanced Cellular Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of bioorthogonal fatty acid probes.

In the intricate landscape of cellular biology and drug discovery, the ability to meticulously track and identify lipids and their post-translational modifications is paramount. The advent of bioorthogonal chemistry has revolutionized this field, providing powerful tools to tag and visualize biomolecules in their native environment. Among these tools, fatty acid analogues functionalized with azide (B81097) or alkyne groups have emerged as indispensable probes for studying lipid metabolism and protein acylation.

This guide provides an in-depth, objective comparison between 15-azido-pentadecanoic acid and alkyne-functionalized fatty acids, with a focus on their performance in metabolic labeling and subsequent detection via click chemistry. We present a synthesis of experimental data to inform the selection of the most appropriate probe for your research needs.

At a Glance: Performance Comparison

The choice between an azide or alkyne-functionalized fatty acid hinges on a balance of factors including reaction kinetics, labeling efficiency, and potential off-target effects. While both serve as effective bioorthogonal handles, subtle differences in their reactivity and behavior in biological systems can significantly impact experimental outcomes.

FeatureThis compoundAlkyne-Functionalized Fatty Acids (e.g., 17-octadecynoic acid)
Bioorthogonal Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Click Chemistry Partner Alkyne-containing reporter (e.g., alkyne-biotin, alkyne-fluorophore)Azide-containing reporter (e.g., azido-biotin, azido-fluorophore)
Relative Reaction Rate (CuAAC) Generally high and reliable. The structure of the alkyne partner has a more significant impact on the reaction rate.Efficient and rapid, particularly with terminal alkynes.
Labeling Sensitivity Can be lower, with reports of a 5- to 10-fold decrease in sensitivity when used with phosphine-based detection (Staudinger ligation) compared to alkyne probes with CuAAC.[1]Generally higher, providing a better signal-to-noise ratio in many applications.[1][2]
Background Labeling Can be problematic. Labeling with azido-fatty acids followed by CuAAC with an alkynyl-probe has been shown to result in significantly higher background levels.[1]Generally lower background signal compared to the reverse orientation (azide-probe and alkyne-reporter).[2]
Cytotoxicity of the Probe Data for this compound is not readily available. However, the parent molecule, pentadecanoic acid (C15:0), has been shown to be non-cytotoxic at concentrations up to 50 μM in various human cell lines.[3][4] In some cancer cell lines, it has shown selective cytotoxicity.[5]Varies depending on the specific fatty acid. For example, the omega-3 fatty acid EPA has shown cytotoxicity at 50 μM in some cell systems.[4] The alkyne group itself is generally considered to be of low toxicity.
Potential Side Reactions Azides are generally considered highly bioorthogonal with minimal side reactions in cellular environments.[6]Terminal alkynes have the potential to react with thiols (e.g., cysteine residues) in biological systems, which could lead to non-specific labeling.[6]

Experimental Deep Dive: Methodologies and Workflows

Successful metabolic labeling experiments rely on robust and well-defined protocols. Below are detailed methodologies for the incorporation of both azide and alkyne-functionalized fatty acids into cellular systems, followed by their detection using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for Metabolic Labeling and Bioorthogonal Detection

Workflow cluster_cell_culture Cellular Incorporation cluster_click_chemistry Bioorthogonal Ligation (CuAAC) cluster_analysis Downstream Analysis cell_culture 1. Cell Culture Seed and grow cells to desired confluency. metabolic_labeling 2. Metabolic Labeling Incubate cells with fatty acid analog (azide or alkyne-functionalized). cell_culture->metabolic_labeling cell_lysis 3. Cell Lysis & Protein Extraction Wash cells and prepare cell lysate. metabolic_labeling->cell_lysis click_reaction 4. Click Chemistry Reaction Add reporter probe (alkyne or azide), CuSO4, ligand, and reducing agent. cell_lysis->click_reaction sds_page 5a. In-gel Fluorescence Scanning click_reaction->sds_page enrichment 5b. Affinity Purification (e.g., Streptavidin beads) click_reaction->enrichment mass_spec 6. Mass Spectrometry (Proteomic Identification) enrichment->mass_spec western_blot 6. Western Blotting enrichment->western_blot

A general experimental workflow for metabolic labeling of proteins with fatty acid analogs and subsequent detection.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Materials:

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Phosphate-Buffered Saline (PBS)

  • DMSO

  • Cultured mammalian cells (e.g., HeLa, HEK293T)

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel and grow to 70-80% confluency.

  • Fatty Acid Depletion: One hour prior to labeling, replace the growth medium with DMEM supplemented with 5% charcoal-stripped FBS to deplete endogenous fatty acids.

  • Probe Preparation: Prepare a 20-100 mM stock solution of this compound in DMSO.

  • Metabolic Labeling: Add the this compound stock solution to the culture medium to a final concentration of 25-100 µM.

  • Incubation: Incubate the cells for 4-18 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation.

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated fatty acid analog. The cells are now ready for lysis and downstream click chemistry.

Protocol 2: Metabolic Labeling of Cultured Cells with Alkyne-Functionalized Fatty Acids (e.g., 17-octadecynoic acid)

Materials:

  • 17-octadecynoic acid (17-ODYA)

  • DMEM

  • FBS, charcoal-stripped or fatty acid-free BSA

  • PBS

  • DMSO

  • Cultured mammalian cells

Procedure:

  • Cell Seeding: Plate cells and grow to the desired confluency as described in Protocol 1.

  • Fatty Acid Depletion: One hour before labeling, switch the cells to medium containing 1% fatty acid-free BSA or 5% charcoal-stripped FBS.[1]

  • Probe Preparation: Prepare a 20-100 mM stock solution of 17-ODYA in DMSO.

  • Metabolic Labeling: Add the 17-ODYA stock solution to the culture medium to a final concentration of 25-100 µM.

  • Incubation: Incubate the cells for 4-18 hours at 37°C and 5% CO₂.

  • Cell Harvest: Wash the cells twice with ice-cold PBS. Proceed to cell lysis for subsequent click chemistry.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

Materials:

  • Cell lysate containing metabolically labeled proteins (from Protocol 1 or 2)

  • Azide or alkyne reporter probe (e.g., azido-biotin, alkyne-fluorophore), 10 mM in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄), 50 mM in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand, 50 mM in water

  • Sodium ascorbate (B8700270), 50 mM in water (freshly prepared)

  • Lysis buffer (e.g., RIPA buffer)

Procedure:

  • Prepare Click Chemistry Cocktail: In a microcentrifuge tube, combine the following in order:

    • Cell lysate (containing 50-100 µg of protein)

    • Azide or alkyne reporter probe (to a final concentration of 100 µM)

    • CuSO₄ (to a final concentration of 1 mM)

    • THPTA (to a final concentration of 1 mM)

  • Initiate Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Sample Preparation for Analysis: The sample is now ready for downstream analysis. For SDS-PAGE, add 4x Laemmli sample buffer. For affinity purification of biotinylated proteins, proceed with streptavidin bead incubation.

Visualizing the Molecular Machinery: Signaling and Logical Relationships

Understanding the context in which these fatty acid probes are utilized is crucial. Protein acylation, the covalent attachment of fatty acids to proteins, is a key post-translational modification that regulates protein localization, stability, and function, thereby impacting numerous signaling pathways.

Protein Acylation and its Role in Cellular Signaling

ProteinAcylation FA_analog Fatty Acid Analog (Azide or Alkyne) Acyl_CoA Acyl-CoA Synthetase FA_analog->Acyl_CoA FA_CoA Fatty Acyl-CoA (Bioorthogonal) Acyl_CoA->FA_CoA PAT Protein Acyl Transferase (PAT) FA_CoA->PAT Acylated_Protein Acylated Protein (Labeled) PAT->Acylated_Protein Protein Substrate Protein Protein->PAT Membrane Membrane Targeting & Localization Acylated_Protein->Membrane Signaling Downstream Signaling (e.g., GPCR, Ras pathways) Membrane->Signaling

Activation and incorporation of a fatty acid analog into a target protein, leading to downstream signaling events.

Concluding Remarks

The selection between this compound and alkyne-functionalized fatty acids is a critical decision in the design of metabolic labeling experiments. The evidence suggests that for applications requiring high sensitivity and low background, the use of an alkyne-functionalized fatty acid in conjunction with an azide-containing reporter probe is often the superior choice. This is primarily due to the higher efficiency of the CuAAC reaction in this orientation and the potential for off-target reactions and higher background associated with the reverse setup.

However, the bioorthogonality of the azide group is a significant advantage, and in contexts where potential side reactions of the alkyne are a major concern, this compound remains a valuable tool. Ultimately, the optimal choice will depend on the specific biological question, the experimental system, and the detection method employed. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision and to facilitate the successful application of these powerful chemical tools in their scientific endeavors.

References

Validating 15-Azido-Pentadecanoic Acid for Metabolic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable metabolic probe is critical for accurately studying lipid metabolism and protein acylation. This guide provides a comprehensive comparison of 15-azido-pentadecanoic acid (15-N3-PDA) with a common alternative, 17-octadecynoic acid (17-ODYA), supported by experimental data and detailed protocols.

This compound is a valuable chemical tool for identifying and characterizing post-translationally modified proteins, particularly those undergoing palmitoylation. As a fatty acid analog containing a bioorthogonal azide (B81097) group, it is readily metabolized by cells and incorporated into proteins. This allows for subsequent detection and analysis through "click chemistry," a highly specific and efficient covalent reaction. This guide will delve into the performance of 15-N3-PDA, compare it to the alkyne-containing analog 17-ODYA, and provide the necessary protocols for its application.

Performance Comparison: this compound vs. 17-Octadecynoic Acid

The choice between an azide- or alkyne-containing fatty acid probe can influence experimental outcomes. While both 15-N3-PDA and 17-ODYA are effective for metabolic labeling, they possess distinct characteristics in terms of reactivity, potential background, and existing validation in the literature.

FeatureThis compound (15-N3-PDA)17-Octadecynoic Acid (17-ODYA)
Bioorthogonal Handle Azide (-N3)Terminal Alkyne (-C≡CH)
Click Chemistry Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactivity Azides are generally stable and less prone to side reactions in the cellular environment.Terminal alkynes can be more reactive and may exhibit some background labeling.
Detection Requires an alkyne-functionalized reporter (e.g., alkyne-biotin, alkyne-fluorophore).Requires an azide-functionalized reporter (e.g., azide-biotin, azide-fluorophore).
Published Data A well-established probe for studying protein palmitoylation.Extensively used and validated for profiling protein palmitoylation and lipid metabolism.[1]
Potential for Cytotoxicity The parent molecule, pentadecanoic acid, has shown some cytotoxic effects in certain cancer cell lines at high concentrations. The toxicity of the azido-functionalized form should be empirically determined for each cell type and experimental condition.Generally considered to have low toxicity at typical working concentrations.

Experimental Protocols

The following protocols provide a framework for metabolic labeling of cultured mammalian cells using 15-N3-PDA and 17-ODYA, followed by detection via click chemistry.

Protocol 1: Metabolic Labeling of Cultured Cells

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • This compound (15-N3-PDA) or 17-Octadecynoic acid (17-ODYA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to reach approximately 70-80% confluency on the day of the experiment.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of 15-N3-PDA or 17-ODYA in DMSO (e.g., 10-50 mM).

    • On the day of the experiment, prepare the labeling medium by diluting the fatty acid stock solution in a complete medium containing fatty acid-free BSA. The final concentration of the probe typically ranges from 25 to 100 µM. It is recommended to optimize the concentration for each cell line to achieve sufficient labeling without inducing cytotoxicity.

  • Cell Labeling:

    • Aspirate the growth medium from the cells and wash once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.

  • Cell Lysis:

    • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Collect the cell lysate and determine the protein concentration using a standard protein assay.

Protocol 2: Click Chemistry Reaction for Protein Detection

Materials:

  • Cell lysate containing metabolically labeled proteins

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Azide- or Alkyne-functionalized reporter probe (e.g., azide-biotin, alkyne-Alexa Fluor 488)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Prepare Click Chemistry Reagents:

    • Prepare stock solutions of TCEP (e.g., 50 mM in water), TBTA (e.g., 1.7 mM in DMSO), and CuSO4 (e.g., 50 mM in water).

  • Set up the Click Reaction:

    • In a microcentrifuge tube, add the cell lysate (typically 50-100 µg of protein).

    • Add the reporter probe to a final concentration of 25-100 µM.

    • Sequentially add TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO4 (final concentration 1 mM).

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking, protected from light.

  • Sample Preparation for Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize fluorescently labeled proteins using an appropriate gel imaging system.

    • For biotin-labeled proteins, transfer the proteins to a membrane and detect them by Western blotting using streptavidin-HRP.

Visualizing the S-Palmitoylation Workflow

S-palmitoylation is a dynamic and reversible post-translational modification where a palmitoyl (B13399708) group is attached to a cysteine residue of a protein. This process plays a crucial role in regulating protein trafficking, localization, and function. Metabolic labeling with probes like 15-N3-PDA is a powerful technique to study this process.

S_Palmitoylation_Workflow cluster_Cell Cellular Environment cluster_Analysis Downstream Analysis FA_probe 15-N3-PDA (Fatty Acid Probe) Metabolism Cellular Metabolism FA_probe->Metabolism Uptake Acyl_CoA 15-N3-Palm-CoA Metabolism->Acyl_CoA Activation PAT Palmitoyl Acyltransferase (PAT) Acyl_CoA->PAT Protein Substrate Protein Protein->PAT Palmitoylated_Protein Labeled Palmitoylated Protein PAT->Palmitoylated_Protein Acylation Membrane Membrane Localization Palmitoylated_Protein->Membrane Trafficking Lysis Cell Lysis Palmitoylated_Protein->Lysis APT Acyl-Protein Thioesterase (APT) Membrane->APT APT->Protein De-palmitoylation (Reversible) Click_Chemistry Click Chemistry (with Alkyne Reporter) Lysis->Click_Chemistry Detection Detection (Fluorescence/Biotin) Click_Chemistry->Detection

Caption: Workflow for metabolic labeling and detection of S-palmitoylated proteins using 15-N3-PDA.

Signaling Pathway: Regulation of Protein Trafficking by S-Palmitoylation

S-palmitoylation acts as a crucial switch for controlling the subcellular localization of many signaling proteins. The reversible nature of this modification allows for dynamic regulation of protein trafficking between different cellular compartments, thereby modulating signaling cascades.

Palmitoylation_Signaling cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane cluster_Cytosol Cytosol PAT Palmitoyl Acyltransferase (PAT) Palmitoylated_Protein_Golgi Palmitoylated Protein PAT->Palmitoylated_Protein_Golgi Palmitoylation Soluble_Protein Soluble Protein (e.g., Ras) Soluble_Protein->PAT Recruitment Palmitoylated_Protein_PM Palmitoylated Protein Palmitoylated_Protein_Golgi->Palmitoylated_Protein_PM Vesicular Transport Signaling Downstream Signaling Palmitoylated_Protein_PM->Signaling Activation APT Acyl-Protein Thioesterase (APT) Palmitoylated_Protein_PM->APT Dissociation Depalmitoylated_Protein Depalmitoylated Protein APT->Depalmitoylated_Protein Depalmitoylation Depalmitoylated_Protein->Soluble_Protein Recycling

Caption: Dynamic regulation of protein localization and signaling by the S-palmitoylation cycle.

References

alternative probes for studying protein palmitoylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternative Probes for Studying Protein Palmitoylation

For researchers, scientists, and drug development professionals delving into the critical role of protein palmitoylation, the choice of detection methodology is paramount. This guide provides an objective comparison of the leading alternative probes for studying this reversible lipid modification, supported by experimental data and detailed protocols. We will explore the two predominant non-radioactive techniques: Acyl-Biotin Exchange (ABE) and metabolic labeling with "clickable" fatty acid analogs, alongside the related Acyl-Resin Assisted Capture (Acyl-RAC) method.

Protein S-palmitoylation, the covalent attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester bond, is a dynamic post-translational modification crucial for regulating protein trafficking, localization, stability, and activity.[1][2][3] Dysregulation of this process has been implicated in numerous diseases, including cancer and neurological disorders, making the accurate study of palmitoylation a key area of research.[2][4]

A Comparative Overview of Palmitoylation Probes

Historically, protein palmitoylation was studied using radioactive [3H]-palmitate.[5][6] However, safety concerns and limitations in detection have spurred the development of safer and more efficient chemical probes.[7][8][9] The primary alternatives in widespread use are Acyl-Biotin Exchange (ABE), Acyl-Resin Assisted Capture (Acyl-RAC), and metabolic labeling with bioorthogonal fatty acid analogs for click chemistry.[7][10]

Method Principle Advantages Disadvantages Typical Number of Identified Proteins
Acyl-Biotin Exchange (ABE) Chemical labeling of palmitoylated cysteines. Free cysteines are blocked, palmitate is cleaved with hydroxylamine (B1172632), and the newly exposed thiols are tagged with biotin (B1667282).[11][12][13]Does not require metabolic labeling, applicable to fixed tissues (FFPE), allows for the study of endogenous proteins.[11][12][13]Can have high background from non-specific binding, multi-step protocol can be complex.[1][12]Several hundred putative palmitoylated proteins have been identified in various studies.[14]
Acyl-Resin Assisted Capture (Acyl-RAC) Similar to ABE, but after hydroxylamine cleavage, the newly exposed thiols are directly captured on a thiopropyl sepharose resin.[7][15]Fewer steps than ABE, potentially lower background.[10]Like ABE, it does not provide information on the specific acyl group attached.[10][16]Comparable to ABE; one study on rat brain showed good overlap but also unique identifications for each method.[17]
Metabolic Labeling with Click Chemistry Probes (e.g., 17-ODYA, Alk-14) Cells are incubated with a palmitic acid analog containing a bioorthogonal handle (alkyne or azide). The probe is metabolically incorporated into proteins, which are then detected by "clicking" on a reporter tag (e.g., biotin or a fluorophore).[4][5][10]Highly specific and sensitive, allows for in vivo and in situ studies, enables pulse-chase experiments to study palmitoylation dynamics.[4][5][18]Requires metabolic incorporation in living cells, which may not be suitable for all sample types. Probe structure might influence enzymatic processing.[8][19]Global quantitative studies have identified approximately 400 palmitoylated proteins.[14]

Experimental Workflows and Signaling Pathways

To visualize the logic of these experimental approaches and the context of palmitoylation in cellular signaling, the following diagrams are provided.

G Experimental Workflow for Acyl-Biotin Exchange (ABE) cluster_0 Sample Preparation cluster_1 Palmitate Cleavage and Biotinylation cluster_2 Enrichment and Analysis a Protein Lysate b Block Free Thiols (NEM) a->b c Cleave Thioesters (Hydroxylamine) b->c d Label Exposed Thiols (Biotin-HPDP) c->d e Affinity Purification (Streptavidin) d->e f Elution e->f g Downstream Analysis (Western Blot, MS) f->g

Acyl-Biotin Exchange (ABE) Workflow.

G Metabolic Labeling and Click Chemistry Workflow cluster_0 Metabolic Labeling cluster_1 Click Chemistry Reaction cluster_2 Detection/Enrichment and Analysis a Incubate Cells with Clickable Fatty Acid Analog (e.g., 17-ODYA) b Cell Lysis a->b c Add Azide-Reporter (Biotin or Fluorophore) b->c d Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) c->d e In-gel Fluorescence or Affinity Purification (Streptavidin) d->e f Downstream Analysis (Imaging, Western Blot, MS) e->f

Metabolic Labeling and Click Chemistry Workflow.

G Simplified Palmitoylation-Depalmitoylation Cycle Protein Protein-SH PalmitoylatedProtein Protein-S-Palmitate Protein->PalmitoylatedProtein Palmitoylation PalmitoylatedProtein->Protein Depalmitoylation APT APTs/PPTs PalmitoylatedProtein->APT PalmitoylCoA Palmitoyl-CoA PAT PATs (DHHC enzymes) PalmitoylCoA->PAT PAT->Protein

The Palmitoylation-Depalmitoylation Cycle.

Detailed Experimental Protocols

Acyl-Biotin Exchange (ABE) Protocol

This protocol is adapted from established methods for the detection of palmitoylated proteins.[20][21]

  • Lysis and Blocking of Free Thiols:

    • Lyse cells or tissues in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, 150 mM NaCl, and a protease inhibitor cocktail.

    • Add N-ethylmaleimide (NEM) to a final concentration of 25 mM to block free cysteine thiols.

    • Incubate for 1 hour at 4°C with gentle agitation.

  • Protein Precipitation:

    • Precipitate proteins using acetone (B3395972) or a chloroform/methanol procedure to remove excess NEM.

    • Wash the protein pellet with cold acetone and air-dry.

  • Hydroxylamine Treatment and Biotinylation:

    • Resuspend the protein pellet in a buffer containing 4% SDS.

    • Divide the sample into two equal aliquots: one for hydroxylamine treatment (+HAM) and a negative control (-HAM).

    • To the +HAM sample, add a neutral hydroxylamine solution to a final concentration of 0.7 M. To the -HAM sample, add a corresponding volume of Tris buffer.

    • Incubate both samples for 1 hour at room temperature.

    • Add a thiol-reactive biotinylating agent, such as Biotin-HPDP, to both samples to a final concentration of 1 mM.

    • Incubate for 1 hour at room temperature.

  • Affinity Purification:

    • Precipitate the proteins again to remove excess biotinylating reagent.

    • Resuspend the pellets in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and dilute to reduce the SDS concentration to 0.1%.

    • Add streptavidin-conjugated beads to capture biotinylated proteins and incubate for 2 hours at 4°C.

  • Elution and Analysis:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins by incubating the beads with a buffer containing a reducing agent, such as β-mercaptoethanol, to cleave the disulfide bond in Biotin-HPDP.

    • Analyze the eluted proteins by Western blotting or mass spectrometry.

Acyl-Resin Assisted Capture (Acyl-RAC) Protocol

This protocol provides a streamlined alternative to ABE.[7][22][23]

  • Lysis and Blocking of Free Thiols:

  • Removal of Blocking Agent:

    • Precipitate proteins with acetone to remove excess NEM/MMTS.

  • Capture of Palmitoylated Proteins:

    • Resuspend the protein pellet in a binding buffer.

    • Divide the sample into +HAM and -HAM aliquots.

    • Add thiopropyl sepharose beads to both samples.

    • To the +HAM sample, add neutral hydroxylamine to a final concentration of 0.5 M.

    • Incubate both samples for 2-4 hours at room temperature with agitation. This allows for simultaneous cleavage of the palmitoyl (B13399708) group and covalent capture of the newly exposed thiol by the beads.

  • Washing and Elution:

    • Wash the beads thoroughly with a high-salt buffer to remove non-specifically bound proteins.

    • Elute the captured proteins by incubating the beads with SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

  • Analysis:

    • Analyze the eluted proteins by Western blotting or mass spectrometry.

Metabolic Labeling with 17-ODYA and Click Chemistry Protocol

This protocol is based on the use of the commercially available alkyne-containing palmitic acid analog, 17-octadecynoic acid (17-ODYA).[5][9][19]

  • Metabolic Labeling:

    • Culture cells in media supplemented with 17-ODYA. A typical concentration is 25-50 µM for 4-8 hours. It is recommended to use delipidated serum to improve probe incorporation.[19]

    • For optimal solubility, 17-ODYA can be saponified and complexed with fatty-acid-free bovine serum albumin (FAFBSA) before adding to the culture medium.[19]

    • After incubation, harvest and lyse the cells in a buffer containing protease inhibitors.

  • Click Chemistry Reaction:

    • To the cell lysate, add the click chemistry reaction cocktail. A typical cocktail includes:

      • An azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide).

      • Copper(II) sulfate (B86663) (CuSO4).

      • A copper(I)-stabilizing ligand (e.g., TBTA).

      • A reducing agent to reduce Cu(II) to the catalytic Cu(I) state (e.g., TCEP or sodium ascorbate).

    • Incubate the reaction for 1 hour at room temperature.

  • Analysis or Enrichment:

    • For fluorescent detection: If a fluorescent azide (B81097) was used, the proteins can be directly visualized by in-gel fluorescence scanning after SDS-PAGE.

    • For enrichment: If biotin-azide was used, the biotinylated proteins can be enriched using streptavidin-conjugated beads as described in the ABE protocol (Steps 4 and 5).

  • Downstream Analysis:

    • Analyze the fluorescently labeled or enriched proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Conclusion

The choice of probe for studying protein palmitoylation depends on the specific research question and the experimental system.

  • Acyl-Biotin Exchange (ABE) and Acyl-Resin Assisted Capture (Acyl-RAC) are powerful methods for identifying endogenously palmitoylated proteins without the need for metabolic labeling, and ABE is uniquely suited for use with fixed tissues.

  • Metabolic labeling with click chemistry probes offers high specificity and sensitivity for studying the dynamics of palmitoylation in living cells and organisms.

For a comprehensive understanding of a protein's palmitoylation status, a combination of these orthogonal approaches is often the most robust strategy.[6] As our understanding of the "palmitoylome" expands, the continued development and application of these chemical probes will be instrumental in elucidating the role of this critical post-translational modification in health and disease.

References

Azide vs. Alkyne Probes in Proteomics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of proteomics, the precise labeling and identification of proteins are paramount. Bioorthogonal chemistry, particularly the azide-alkyne cycloaddition reaction, has emerged as a powerful tool for these tasks. This guide provides a detailed comparative analysis of azide (B81097) and alkyne probes, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design. We will delve into the two primary modalities of this "click chemistry": the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Performance Comparison: CuAAC vs. SPAAC

The choice between an azide and an alkyne probe strategy is intrinsically linked to the selection between CuAAC and SPAAC. Each approach presents a distinct set of advantages and disadvantages in terms of reaction efficiency, specificity, and biocompatibility.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle A terminal alkyne reacts with an azide in the presence of a copper(I) catalyst.A strained cyclooctyne (B158145) reacts with an azide without the need for a catalyst.
Reaction Rate Very fast and efficient.[1]Generally slower than CuAAC, but still highly efficient for bioorthogonal labeling.[2]
Biocompatibility The copper(I) catalyst is toxic to living cells, limiting its application primarily to in vitro studies with cell lysates or fixed cells.[3]Copper-free and thus highly biocompatible, making it suitable for in vivo labeling in living cells and organisms.[4]
Specificity & Side Reactions Generally high specificity. However, a notable side reaction involves the copper-catalyzed reaction of alkynes with cysteine thiols, forming thiotriazoles. This can lead to false-positive protein identification.[5][6] Using an azide on the reporter tag and an alkyne on the probe can sometimes reduce background labeling.[3]Can exhibit off-target reactivity, particularly a thiol-yne reaction with cysteine-containing proteins, leading to background labeling.[4][7]
Probe/Reporter Design Flexible; either the azide or the alkyne can be on the probe or the reporter molecule. Several studies suggest that using an azide-tagged reporter with an alkyne-functionalized probe results in lower background.[2][3]Requires a bulky, strained alkyne (e.g., dibenzocyclooctyne - DBCO, DIBO) on one of the reaction partners.
Typical Applications Activity-based protein profiling (ABPP) in cell lysates, labeling of post-translational modifications (PTMs) in vitro, and proteomic analysis of fixed samples.[5][7]Live-cell imaging, in vivo tracking of biomolecules, and identification of protein targets in living organisms.[4]

Experimental Workflows and Signaling Pathways

To visualize the core concepts and workflows associated with azide and alkyne probes in proteomics, the following diagrams are provided.

cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction Alkyne Terminal Alkyne Triazole Triazole Product Alkyne->Triazole Azide Azide Azide->Triazole Cu_catalyst Cu(I) Catalyst Cu_catalyst->Triazole catalyzes Strained_Alkyne Strained Alkyne (e.g., DBCO) Triazole2 Triazole Product Strained_Alkyne->Triazole2 Azide2 Azide Azide2->Triazole2

Comparison of CuAAC and SPAAC reaction mechanisms.

cluster_workflow General Proteomics Workflow Metabolic_Labeling 1. Metabolic Labeling (Incorporate Azide/Alkyne Amino Acid) Cell_Lysis 2. Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Chemistry 3. Click Chemistry Reaction (Add Reporter Tag) Cell_Lysis->Click_Chemistry Enrichment 4. Affinity Enrichment (e.g., Biotin-Streptavidin) Click_Chemistry->Enrichment Proteolysis 5. On-bead or In-solution Proteolysis Enrichment->Proteolysis MS_Analysis 6. LC-MS/MS Analysis Proteolysis->MS_Analysis Data_Analysis 7. Protein Identification & Quantification MS_Analysis->Data_Analysis

A typical experimental workflow for proteomic analysis.

Key Experimental Protocols

Below are generalized protocols for performing CuAAC and SPAAC in a proteomics context. Researchers should optimize concentrations and incubation times for their specific experimental systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Cell Lysates

This protocol is adapted from established methods for activity-based protein profiling.[7][8]

Materials:

  • Cell lysate containing azide- or alkyne-labeled proteins

  • Alkyne- or azide-biotin/fluorophore tag

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Sodium ascorbate (B8700270) solution

Procedure:

  • To the cell lysate (typically 1 mg/mL total protein), add the alkyne or azide reporter tag to a final concentration of 50-100 µM.

  • Sequentially add the following "click-mix" reagents to the lysate, vortexing gently after each addition:

    • TCEP (final concentration 1 mM)

    • TBTA ligand (final concentration 50-100 µM)

    • CuSO₄ (final concentration 1 mM)

    • Sodium ascorbate (final concentration 1 mM)

  • Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

  • Proceed with downstream applications such as SDS-PAGE analysis or affinity purification of biotin-tagged proteins.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cells

This protocol is a general guideline for labeling proteins in living cells.

Materials:

  • Cells metabolically labeled with an azide-containing amino acid analog.

  • Strained alkyne reporter molecule (e.g., DBCO-fluorophore).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • After metabolic labeling, wash the cells twice with PBS to remove unincorporated azide-containing amino acids.

  • Add the strained alkyne reporter molecule, dissolved in an appropriate solvent (e.g., DMSO) and diluted in cell culture medium, to the cells. Final concentrations typically range from 5 to 50 µM.

  • Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator.

  • Wash the cells three times with PBS to remove the unreacted reporter molecule.

  • The labeled cells can now be visualized by fluorescence microscopy or lysed for subsequent proteomic analysis.

Conclusion

The choice between azide and alkyne probes, and consequently between CuAAC and SPAAC, is dictated by the specific biological question and experimental system. CuAAC offers rapid and efficient labeling, making it a workhorse for in vitro proteomics, while the biocompatibility of SPAAC makes it the premier choice for studying proteins in their native, living context. A thorough understanding of the potential side reactions and careful optimization of protocols are crucial for obtaining high-quality, reliable data in any proteomics experiment utilizing these powerful bioorthogonal tools.

References

The Clear Advantage: Why 15-Azido-Pentadecanoic Acid Outshines Radioactive Probes in Modern Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of metabolic investigation, the choice of molecular probes is a critical determinant of experimental success, safety, and efficiency. While radioactive isotopes have long been the workhorses for tracing metabolic pathways, a new generation of tools, exemplified by 15-azido-pentadecanoic acid, offers a superior alternative. This guide provides an objective, data-supported comparison, demonstrating the significant advantages of using this azido-functionalized fatty acid over traditional radioactive probes.

The study of fatty acid metabolism, a cornerstone of research in areas from oncology to cardiology, relies on the ability to track the fate of these molecules within the complex cellular environment. For decades, this was achieved by introducing fatty acids labeled with radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) and detecting their incorporation into biomolecules through autoradiography. However, this method is beset with challenges, including significant safety risks, cumbersome disposal protocols, and limitations in its compatibility with modern analytical techniques.

Enter this compound, a bioorthogonal chemical reporter that leverages the power of click chemistry. This fatty acid analog is readily taken up by cells and incorporated into metabolic pathways just like its natural counterpart. The key difference lies in its azide (B81097) group, a small, biologically inert functional group that can be specifically and efficiently "clicked" to a variety of reporter tags bearing a complementary alkyne group. This opens up a world of possibilities for detection and analysis that radioactive probes simply cannot match.

Performance at a Glance: A Head-to-Head Comparison

To understand the practical implications of choosing this compound over a radioactive probe, a direct comparison of their key performance characteristics is essential.

FeatureThis compound (Click Chemistry)Radioactive Probes (e.g., [³H]Palmitate)
Safety Non-radioactive, posing minimal health risks.[1]Radioactive, requiring specialized handling, shielding, and monitoring to minimize exposure.[2]
Waste Disposal Standard chemical waste disposal protocols.Requires licensed radioactive waste disposal, which is costly and complex.[2]
Versatility of Detection Compatible with a wide range of detection methods including fluorescence microscopy, flow cytometry, and mass spectrometry.[3][4]Primarily limited to autoradiography, scintillation counting, or phosphorimaging.[2][5]
Multiplexing Capability Can be used in conjunction with other fluorescent probes for multi-color imaging and analysis.Difficult to distinguish between different isotopes in imaging applications.
Temporal Resolution Allows for pulse-chase experiments to study dynamic processes with high temporal resolution.[6]Long exposure times (days to weeks) for autoradiography limit the study of rapid metabolic events.[2]
Sensitivity High sensitivity, with alkyne-modified fatty acids generally offering a better signal-to-noise ratio than azide-modified ones.[1]Very high sensitivity, capable of detecting minute quantities of labeled molecules.[7]
Spatial Resolution Enables high-resolution imaging at the subcellular level with fluorescence microscopy.[8]Autoradiography provides good spatial resolution but can be limited by the path length of emitted particles.
Downstream Analysis Labeled proteins can be enriched for identification and quantification by mass spectrometry-based proteomics.[6][9]Incompatible with many downstream proteomic workflows without specialized equipment.

Visualizing the Workflow: From Labeling to Detection

The experimental workflows for this compound and radioactive probes differ significantly, particularly in the detection phase.

G Experimental Workflow: this compound cluster_0 Metabolic Labeling cluster_1 Cell Lysis & Protein Extraction cluster_2 Click Chemistry Reaction cluster_3 Detection / Analysis A Incubate cells with This compound B Lyse cells and prepare protein lysate A->B C Add alkyne-reporter tag (e.g., alkyne-fluorophore or alkyne-biotin) B->C D Incubate to allow 'click' reaction C->D E Fluorescence Imaging (Microscopy, Gel Electrophoresis) D->E F Affinity Purification (for biotin-tagged proteins) D->F G Mass Spectrometry (for protein identification) F->G

Workflow for this compound.

G Experimental Workflow: Radioactive Probe cluster_0 Metabolic Labeling cluster_1 Sample Preparation cluster_2 Autoradiography A Incubate cells with radiolabeled fatty acid (e.g., [3H]palmitate) B Lyse cells and isolate protein of interest (e.g., immunoprecipitation) A->B C Separate proteins by SDS-PAGE B->C D Expose gel to X-ray film or phosphorimager screen C->D E Develop film or scan screen to visualize radioactive bands D->E G Protein S-Palmitoylation and De-palmitoylation Cycle FA Fatty Acid (e.g., this compound or radioactive palmitate) AcylCoA Fatty Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase PAT Protein Acyltransferase (PAT) AcylCoA->PAT Protein Substrate Protein (with Cysteine residue) Protein->PAT PalmitoylatedProtein S-Palmitoylated Protein (Membrane Associated) APT Acyl-Protein Thioesterase (APT) PalmitoylatedProtein->APT De-palmitoylation PAT->PalmitoylatedProtein Palmitoylation APT->FA APT->Protein

References

A Comparative Guide to Metabolic Labeling: Assessing the Specificity of 15-Azido-Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of post-translationally modified proteins are paramount. Fatty acylation, a critical lipid modification, is often studied using metabolic labeling with fatty acid analogs. This guide provides a comprehensive comparison of 15-azido-pentadecanoic acid (15-APA) with its primary alternative, 17-octadecynoic acid (17-ODYA), offering insights into their specificity, efficiency, and associated experimental considerations.

Introduction to Metabolic Labeling with Fatty Acid Analogs

Metabolic labeling is a powerful technique to study dynamic cellular processes. By introducing bioorthogonal fatty acid analogs—fatty acids with a chemically inert tag like an azide (B81097) or alkyne—into cell culture, researchers can track their incorporation into proteins. These tagged proteins can then be visualized or enriched for mass spectrometry analysis through a highly specific "click chemistry" reaction. This approach has superseded traditional methods that rely on radioactive isotopes, offering improved safety and sensitivity.

This compound (15-APA): An Azide-Based Probe

15-APA is a saturated fatty acid analog that contains a terminal azide group. This azide moiety serves as a handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, allowing for the covalent attachment of a reporter molecule, such as a fluorophore or biotin, which contains a terminal alkyne.

Alternative Probes: The Rise of Alkyne Analogs

The most common alternative to 15-APA is 17-octadecynoic acid (17-ODYA), a fatty acid analog featuring a terminal alkyne group. In this "reverse" labeling strategy, the alkyne-tagged proteins are reacted with an azide-containing reporter. Scientific literature suggests a general preference for alkyne-modified probes like 17-ODYA over their azide-containing counterparts. This preference is primarily due to observations of lower background signal and enhanced sensitivity with alkyne probes.

A recent 2024 study has shed light on the source of background in CuAAC reactions, identifying a copper-catalyzed reaction between alkyne probes, azide tags, and the thiol groups of cysteine residues on proteins. This can lead to the formation of thiotriazoles, resulting in false-positive protein identification. While this side reaction can occur with both azide and alkyne probes, the use of an excess of a small azide-containing reporter with an alkyne-labeled proteome is often considered to generate a cleaner signal than the reverse.

Performance Comparison: 15-APA vs. 17-ODYA

While direct head-to-head quantitative data from a single study is limited, the consensus in the field, supported by numerous publications, points towards the superior performance of alkyne analogs like 17-ODYA.

FeatureThis compound (15-APA)17-Octadecynoic Acid (17-ODYA)Rationale
Specificity (Signal-to-Noise) Generally lowerGenerally higherAlkyne probes are reported to exhibit less non-specific binding and background signal in proteomic analyses. The use of a small azide reporter in excess is thought to be more efficient and generate less background than using a larger, more complex alkyne reporter.
Sensitivity Generally lowerGenerally higherThe higher signal-to-noise ratio of alkyne probes often translates to a greater ability to detect less abundant acylated proteins.
Number of Identified Proteins Effective for identifying acylated proteins, with studies identifying several hundred S-acylated proteins using azide-based probes.Often leads to the identification of a larger number of acylated proteins due to enhanced sensitivity and lower background.
Established Protocols Fewer detailed, publicly available protocols.Numerous well-established and detailed protocols available in the literature.

Experimental Protocols

Below are detailed methodologies for metabolic labeling using 15-APA and the subsequent click chemistry reaction for protein analysis.

Metabolic Labeling of Mammalian Cells with this compound

Materials:

  • This compound (15-APA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cultured mammalian cells

Procedure:

  • Preparation of 15-APA-BSA Conjugate:

    • Prepare a stock solution of 15-APA in ethanol (B145695) or DMSO.

    • Prepare a solution of fatty acid-free BSA in PBS.

    • Slowly add the 15-APA stock solution to the BSA solution while vortexing to create a 1-2 mM 15-APA-BSA conjugate solution. This step is crucial for the solubility and delivery of the fatty acid to the cells.

  • Cell Culture and Labeling:

    • Plate mammalian cells at an appropriate density and allow them to adhere overnight.

    • The next day, replace the growth medium with fresh medium containing the 15-APA-BSA conjugate at a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.

    • Incubate the cells for 4-16 hours at 37°C in a CO2 incubator. The incubation time can be optimized to study the dynamics of fatty acylation.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the labeled proteome.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction for Protein Visualization or Enrichment

Materials:

  • Cell lysate containing 15-APA-labeled proteins

  • Alkyne-fluorophore or Alkyne-biotin reporter molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper-chelating ligand)

  • SDS-PAGE reagents

  • Fluorescence scanner or streptavidin-conjugated reagents for western blotting

Procedure:

  • Prepare Click Chemistry Reaction Mix:

    • In a microcentrifuge tube, combine the cell lysate (20-50 µg of protein) with the alkyne-reporter molecule (final concentration 20-100 µM).

    • Add TBTA to a final concentration of 100 µM.

    • Add TCEP or sodium ascorbate to a final concentration of 1 mM.

    • Initiate the reaction by adding CuSO4 to a final concentration of 1 mM.

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Sample Preparation for Analysis:

    • For SDS-PAGE and in-gel fluorescence: Add SDS-PAGE sample buffer to the reaction mixture, boil for 5 minutes, and load onto a polyacrylamide gel. After electrophoresis, visualize the labeled proteins using a fluorescence gel scanner.

    • For western blotting (biotin enrichment): Precipitate the proteins (e.g., with acetone (B3395972) or methanol/chloroform) to remove excess biotin. Resuspend the protein pellet in a buffer compatible with streptavidin bead binding. Incubate with streptavidin-coated agarose (B213101) or magnetic beads to enrich the biotinylated proteins. Elute the enriched proteins and analyze by western blotting.

Visualizing the Experimental Workflow and a Key Signaling Pathway

To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.

G cluster_0 Metabolic Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry cluster_3 Downstream Analysis 15-APA 15-APA Cells in Culture Cells in Culture 15-APA->Cells in Culture Incubation Labeled Cells Labeled Cells Cells in Culture->Labeled Cells Lysis Lysis Labeled Cells->Lysis Labeled Proteome Labeled Proteome Lysis->Labeled Proteome Reaction Reaction Labeled Proteome->Reaction Alkyne Reporter Alkyne Reporter Alkyne Reporter->Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction Tagged Proteins Tagged Proteins Reaction->Tagged Proteins SDS-PAGE SDS-PAGE Tagged Proteins->SDS-PAGE Mass Spectrometry Mass Spectrometry Tagged Proteins->Mass Spectrometry

Experimental workflow for metabolic labeling with 15-APA.

Protein palmitoylation plays a crucial role in various signaling pathways, including the Wnt signaling cascade, which is vital for embryonic development and tissue homeostasis. Dysregulation of Wnt signaling is frequently implicated in cancer.

Wnt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP6 LRP6 Frizzled->LRP6 Co-receptor Dishevelled Dishevelled LRP6->Dishevelled Recruits Porcupine Porcupine (Palmitoyltransferase) Porcupine->Wnt Secreted DestructionComplex Destruction Complex (Axin, APC, GSK3) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Translocates TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF Activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Wnt_precursor Wnt Precursor Wnt_precursor->Porcupine Palmitoylation

Simplified Wnt signaling pathway highlighting protein palmitoylation.

Conclusion

The selection of a metabolic labeling probe is a critical decision in the study of protein fatty acylation. While this compound is a viable tool for this purpose, the current body of evidence suggests that alkyne-based analogs, such as 17-octadecynoic acid, offer superior performance in terms of specificity and sensitivity. Researchers should carefully consider the potential for background signal and the availability of established protocols when designing their experiments. The continued development of novel bioorthogonal tools and a deeper understanding of the underlying chemistry will undoubtedly further enhance our ability to unravel the complexities of protein lipidation in health and disease.

Unveiling the Specificity of 15-Azido-Pentadecanoic Acid in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing metabolic labeling techniques, understanding the specificity of chemical probes is paramount. This guide provides a comparative analysis of 15-azido-pentadecanoic acid (15-N3-PDA), a commonly used probe for studying fatty acid metabolism and protein acylation. We delve into its potential for cross-reactivity and compare its performance with alternative probes, supported by experimental data and detailed protocols to aid in the design of robust and accurate biological experiments.

Introduction to Metabolic Labeling and the Role of 15-N3-PDA

Metabolic labeling is a powerful technique that allows for the tracking and identification of biomolecules within a living system. By introducing a modified version of a natural metabolite, such as a fatty acid, researchers can observe its incorporation into various cellular components. 15-N3-PDA is a synthetic analog of the 15-carbon saturated fatty acid, pentadecanoic acid. The key modification is the presence of an azide (B81097) (-N3) group at the terminus of the acyl chain. This "bioorthogonal" handle is chemically inert within the biological system but can be specifically and efficiently reacted with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via a "click chemistry" reaction. This enables the visualization and enrichment of molecules that have incorporated the fatty acid analog.

Assessing the Cross-Reactivity and Off-Target Effects of 15-N3-PDA

While 15-N3-PDA is a valuable tool, it is crucial to consider its potential for non-specific or "off-target" labeling. Cross-reactivity can arise from several factors, including:

  • Metabolic Conversion: The cellular machinery may metabolize 15-N3-PDA into other molecules, which could then be incorporated into unintended pathways.

  • Promiscuous Enzyme Activity: Enzymes involved in fatty acid metabolism may not be perfectly specific and could incorporate the analog into various lipid species or attach it to non-target proteins.

  • Non-Enzymatic Reactions: The azide group, while generally bioorthogonal, could potentially undergo side reactions under specific cellular conditions.

Comparison with Alternative Probes: The Case for Alkyne Analogs

A primary alternative to azide-functionalized probes are alkyne-containing fatty acid analogs, such as pentadec-14-ynoic acid. Both azide and alkyne moieties are used in click chemistry reactions. However, some studies suggest that alkyne probes may offer advantages in terms of specificity and signal-to-noise ratio.

Comparative analyses have indicated that alkyne-tagged reporters, when paired with azide-containing detection reagents, tend to produce lower background signals in biological systems. This can lead to improved sensitivity and a clearer distinction between specific labeling and non-specific noise. While direct quantitative proteomic comparisons of 15-N3-PDA and its alkyne counterpart are not extensively documented in the literature, the general preference for alkyne probes in some contexts suggests a potential for reduced cross-reactivity.

Table 1: Comparison of Azide and Alkyne-Functionalized Fatty Acid Probes

FeatureThis compound (15-N3-PDA)Pentadec-14-ynoic Acid (Alkyne Analog)
Bioorthogonal Handle Azide (-N3)Terminal Alkyne (-C≡CH)
Click Chemistry Reaction Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Potential for Cross-Reactivity May exhibit some background labeling.Generally reported to have lower background signals, potentially indicating higher specificity.[1]
Sensitivity Effective for many applications.Potentially higher sensitivity due to lower background.[1]

Experimental Protocols for Assessing Probe Specificity

To empirically determine the cross-reactivity of 15-N3-PDA in your specific experimental system, a competitive labeling experiment followed by quantitative mass spectrometry is the gold standard.

Protocol 1: Competitive Metabolic Labeling

Objective: To assess the specificity of 15-N3-PDA labeling by competing with a natural fatty acid.

Methodology:

  • Cell Culture: Culture cells of interest to the desired confluency.

  • Metabolic Labeling:

    • Control Group: Treat cells with 15-N3-PDA at the desired concentration.

    • Competition Group: Co-treat cells with 15-N3-PDA and a 10-fold to 100-fold excess of natural pentadecanoic acid.

    • No-Probe Control: Treat cells with vehicle only.

  • Cell Lysis: After the labeling period, harvest and lyse the cells.

  • Click Chemistry: Perform a click reaction on the cell lysates to attach a biotin tag to the azide group of the incorporated 15-N3-PDA.

  • Enrichment: Use streptavidin-coated beads to enrich for biotinylated proteins.

  • Proteomic Analysis: Digest the enriched proteins and analyze the resulting peptides by quantitative mass spectrometry (e.g., label-free quantification or isotopic labeling).

  • Data Analysis: Compare the abundance of proteins identified in the control and competition groups. A significant reduction in the labeling of a protein in the competition group suggests that the labeling is specific and occurs through the fatty acid metabolic pathway.

G cluster_0 Cell Culture cluster_1 Metabolic Labeling cluster_2 Sample Processing cluster_3 Data Analysis Start Start with Cultured Cells Control Treat with 15-N3-PDA Start->Control Competition Treat with 15-N3-PDA + excess natural FA Start->Competition NoProbe Vehicle Control Start->NoProbe Lysis Cell Lysis Control->Lysis Competition->Lysis NoProbe->Lysis Click Click Chemistry (Biotinylation) Lysis->Click Enrichment Streptavidin Enrichment Click->Enrichment MS Quantitative Mass Spectrometry Enrichment->MS Analysis Compare Protein Abundance MS->Analysis

Figure 1. Workflow for Competitive Metabolic Labeling Experiment.
Protocol 2: Comparative Probe Analysis

Objective: To directly compare the labeling profiles of 15-N3-PDA and an alkyne analog.

Methodology:

  • Cell Culture: Prepare parallel cultures of the cells of interest.

  • Metabolic Labeling:

    • Group 1: Treat cells with 15-N3-PDA.

    • Group 2: Treat cells with an equimolar concentration of pentadec-14-ynoic acid.

  • Cell Lysis: Harvest and lyse the cells from both groups.

  • Click Chemistry:

    • Group 1 Lysate: React with an alkyne-biotin tag.

    • Group 2 Lysate: React with an azide-biotin tag.

  • Enrichment and Proteomic Analysis: Proceed with streptavidin enrichment and quantitative mass spectrometry as described in Protocol 1.

  • Data Analysis: Compare the protein profiles and relative abundances between the two groups. This will reveal proteins that are preferentially labeled by one probe over the other, providing insights into their relative specificities.

G cluster_0 Metabolic Labeling cluster_1 Sample Processing & Analysis cluster_2 Comparative Analysis Label_Azide Label with 15-N3-PDA Lysis_Azide Lysis Label_Azide->Lysis_Azide Label_Alkyne Label with Alkyne Analog Lysis_Alkyne Lysis Label_Alkyne->Lysis_Alkyne Click_Azide Click with Alkyne-Biotin Lysis_Azide->Click_Azide Click_Alkyne Click with Azide-Biotin Lysis_Alkyne->Click_Alkyne Enrich_Azide Enrichment Click_Azide->Enrich_Azide Enrich_Alkyne Enrichment Click_Alkyne->Enrich_Alkyne MS_Azide Mass Spec Enrich_Azide->MS_Azide MS_Alkyne Mass Spec Enrich_Alkyne->MS_Alkyne Compare Compare Protein Profiles MS_Azide->Compare MS_Alkyne->Compare

Figure 2. Workflow for Comparative Probe Analysis.

Conclusion and Recommendations

The specificity of metabolic probes is a critical consideration for the accurate interpretation of experimental results. While this compound is a widely used and effective tool, researchers should be aware of the potential for off-target labeling. Comparative studies and the existing literature suggest that alkyne-based fatty acid analogs may offer improved specificity and sensitivity due to lower background signals in click chemistry applications.

For researchers embarking on studies involving fatty acid metabolic labeling, we recommend the following:

  • Careful consideration of the choice of probe: Based on the available evidence, alkyne analogs may be preferable in situations where high specificity is critical.

  • Inclusion of appropriate controls: Competitive labeling experiments are essential to validate the specificity of probe incorporation.

  • Orthogonal validation: Whenever possible, confirm key findings using alternative methods that do not rely on metabolic labeling.

By employing these rigorous experimental design principles, researchers can confidently utilize fatty acid analogs like 15-N3-PDA to gain valuable insights into the complex world of lipid metabolism and protein acylation.

References

A Researcher's Guide to Quantitative Protein Acylation Analysis: 15-Azido-Pentadecanoic Acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of post-translational modifications, protein acylation, the attachment of fatty acids to proteins, stands out as a critical regulator of protein function, localization, and interaction. For researchers, scientists, and drug development professionals seeking to quantitatively analyze this modification, a variety of powerful tools are available. This guide provides a comprehensive comparison of methods for quantitative protein acylation analysis, with a special focus on the use of 15-azido-pentadecanoic acid (15-ADPA), a metabolic probe that has gained traction for its utility in "click chemistry" applications. We will delve into its performance compared to alternative methods, supported by experimental data, and provide detailed protocols to empower your research.

Method Comparison: Metabolic Labeling vs. Affinity-Based Enrichment

The quantitative analysis of protein acylation can be broadly categorized into two main approaches: metabolic labeling with chemical reporters and affinity-based enrichment of acylated proteins or peptides.

Metabolic labeling involves introducing a fatty acid analog containing a bioorthogonal handle (an azide (B81097) or alkyne group) into cell culture. These analogs are incorporated into proteins by the cell's natural enzymatic machinery. The bioorthogonal handle then allows for the selective attachment of a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) via a highly specific chemical reaction, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." 15-ADPA falls into this category, providing a powerful tool for profiling de novo acylation events.

Affinity-based enrichment methods, on the other hand, do not rely on metabolic incorporation of a probe. Instead, they leverage the chemical properties of the acyl linkage to isolate acylated proteins or peptides from cell or tissue lysates. The two most prominent methods are Acyl-Biotin Exchange (ABE) and Acyl-Resin Assisted Capture (Acyl-RAC).[1][2] These techniques are particularly useful for analyzing the total acylation state of proteins from a variety of biological samples, including tissues.[3]

The choice between these methods depends on the specific research question. Metabolic labeling is ideal for studying the dynamics of protein acylation, while affinity-based methods provide a snapshot of the entire acyl-proteome.

Quantitative Performance: A Head-to-Head Comparison

A key consideration for any quantitative proteomics study is the performance of the chosen method in terms of sensitivity, specificity, and breadth of coverage. Below, we summarize the quantitative data comparing metabolic labeling probes and affinity-based enrichment techniques.

MethodPrincipleProteins Identified (Jurkat T-cells)OverlapKey AdvantagesKey Disadvantages
This compound (15-ADPA) / Alkyne Probes (e.g., 17-ODYA) Metabolic labeling followed by click chemistry and mass spectrometry.[4]~125-218 S-acylated proteins.[5][6]High overlap between different length probes (e.g., C15-az and C17-az).[4]- Enables study of acylation dynamics. - Can be combined with SILAC for robust quantification.[4] - High specificity for de novo acylation.- May not capture the entire acyl-proteome. - Potential for metabolic conversion of the probe.[7] - Alkyne probes may exhibit lower background than azide probes.
Acyl-Resin Assisted Capture (Acyl-RAC) Capture of hydroxylamine-liberated thiols on a thiol-reactive resin.[1]728 proteins (HEK293-T cells).~10% overlap with metabolic labeling.- Broader coverage of the S-acyl-proteome. - Applicable to tissue samples.[3] - Does not require live cells for labeling.- Does not distinguish between different acyl groups.[3] - May miss proteins with low acylation stoichiometry. - Semi-quantitative by nature.[8]
Acyl-Biotin Exchange (ABE) Biotinylation of hydroxylamine-liberated thiols followed by streptavidin enrichment.Similar coverage to Acyl-RAC.Good agreement with Acyl-RAC, though some unique identifications for each.- Widely used and well-established. - Applicable to a wide range of sample types.- Can have higher background compared to Acyl-RAC. - Multiple steps can lead to sample loss.

Table 1: Quantitative Comparison of Protein Acylation Analysis Methods. This table summarizes the principles, reported numbers of identified proteins, and key advantages and disadvantages of metabolic labeling with 15-ADPA/alkyne probes versus affinity-based enrichment methods like Acyl-RAC and ABE.

A study directly comparing azido- and alkyne-functionalized fatty acid probes (C15-az and C17-az) using Stable Isotope Labeling with Amino acids in Cell Culture (SILAC) revealed that while there is a large overlap in the identified proteins, some proteins show preferential labeling by one probe over the other, although the magnitude of this preference is generally modest (at most 2-fold).[4] This highlights the importance of considering the specific fatty acid analog used in metabolic labeling experiments.

Experimental Protocols

To facilitate the implementation of these techniques in your laboratory, we provide detailed protocols for the quantitative analysis of protein acylation using 15-ADPA with TMT labeling, as well as for the Acyl-RAC method.

Protocol 1: Quantitative Analysis of Protein Acylation using 15-ADPA and TMT Labeling

This protocol outlines a complete workflow from metabolic labeling of cells with 15-ADPA to quantitative mass spectrometry analysis using Tandem Mass Tags (TMT).

1. Metabolic Labeling with 15-ADPA

  • Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency at the time of labeling.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. For cell treatment, dilute the stock solution in culture medium to a final concentration of 25-100 µM. It is recommended to conjugate the fatty acid to fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and delivery.

  • Labeling: Replace the culture medium with the 15-ADPA-containing medium and incubate for 4-24 hours at 37°C. The optimal labeling time should be determined empirically for each cell type.

  • Cell Harvest: Wash the cells twice with ice-cold PBS and harvest by scraping or trypsinization. Pellet the cells by centrifugation and store at -80°C until further use.

2. Click Chemistry Reaction

  • Cell Lysis: Lyse the cell pellet in a buffer containing 1% SDS and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay.

  • Click Reaction Cocktail: Prepare a fresh click chemistry reaction cocktail containing:

    • Biotin-alkyne (for enrichment)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (B86663) (CuSO₄)

  • Reaction: Add the click reaction cocktail to the protein lysate and incubate for 1-2 hours at room temperature.

  • Protein Precipitation: Precipitate the proteins using methanol/chloroform or acetone (B3395972) to remove excess reagents.

3. Enrichment of Acylated Proteins

  • Resuspend Pellet: Resuspend the protein pellet in a buffer containing SDS.

  • Streptavidin Affinity Purification: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

4. TMT Labeling and Mass Spectrometry

  • Protein Digestion: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • TMT Labeling: Label the resulting peptides with the appropriate TMT reagents according to the manufacturer's protocol.[3][9][10]

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

    • Column: C18 reversed-phase column.

    • Gradient: A typical gradient would be a linear increase in acetonitrile (B52724) concentration over 60-120 minutes.

    • Mass Spectrometer Settings:

      • MS1 Scan: High resolution (e.g., 60,000) scan over a mass range of m/z 350-1500.

      • MS2 Scan (HCD): Fragmentation of the top 10-20 most intense precursor ions with a normalized collision energy of ~30-35%. High resolution (e.g., 30,000) detection of fragment ions to allow for accurate TMT reporter ion quantification.

  • Data Analysis:

    • Database Search: Search the raw data against a relevant protein database using software such as MaxQuant or Proteome Discoverer. Specify TMT labeling as a modification.

    • Quantification: Extract the reporter ion intensities for each identified peptide to determine the relative abundance of the acylated proteins across the different samples.

    • Statistical Analysis: Perform statistical tests to identify significantly regulated acylated proteins.

Protocol 2: Acyl-Resin Assisted Capture (Acyl-RAC) for S-Acylation Analysis

This protocol describes the enrichment of S-acylated proteins from cell or tissue lysates.[1][2]

1. Lysate Preparation

  • Lysis: Lyse cells or homogenize tissue in a lysis buffer containing a high concentration of a blocking agent such as methyl methanethiosulfonate (B1239399) (MMTS) or N-ethylmaleimide (NEM) to block free thiol groups.

  • Protein Precipitation: Precipitate the proteins to remove the blocking agent.

2. Thioester Cleavage and Capture

  • Resuspension: Resuspend the protein pellet in a binding buffer.

  • Hydroxylamine (B1172632) Treatment: Divide the sample into two aliquots. Treat one aliquot with hydroxylamine (HAM) to cleave the thioester bonds of S-acylated proteins, exposing free thiols. Treat the other aliquot with a control buffer (e.g., Tris-HCl).

  • Capture: Add thiol-reactive Sepharose beads to both samples and incubate to capture the proteins with free thiols.

3. Elution and Analysis

  • Washing: Wash the beads thoroughly to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting for specific proteins of interest, or proceed with in-solution digestion and mass spectrometry for proteome-wide analysis.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental processes and the biological context of protein acylation, we provide diagrams generated using the DOT language.

experimental_workflow cluster_labeling Metabolic Labeling cluster_enrichment Enrichment cluster_analysis Quantitative Analysis Cells Cells Labeled Cells Labeled Cells Cells->Labeled Cells Incubation with 15-ADPA 15-ADPA 15-ADPA 15-ADPA->Cells Lysate Lysate Labeled Cells->Lysate Lysis Click Chemistry Click Chemistry Lysate->Click Chemistry Biotin-Alkyne Enriched Peptides Enriched Peptides Click Chemistry->Enriched Peptides Streptavidin Purification TMT Labeling TMT Labeling Enriched Peptides->TMT Labeling Digestion LC-MS/MS LC-MS/MS TMT Labeling->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Quantitative proteomics workflow using 15-ADPA.

Protein acylation plays a pivotal role in various signaling pathways. The Hedgehog (Hh) signaling pathway, essential for embryonic development and tissue homeostasis, is a prime example where lipid modifications are critical for the function of the Hh ligand itself.

hedgehog_pathway PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Complex Formation Hh Hedgehog (acylated) Hh->PTCH1 Binds GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI-A GLI (Activator) GLI-R GLI (Repressor) GLI->GLI-R Cleavage Target Genes Target Genes GLI-R->Target Genes Represses Transcription GLI-A->Target Genes Activates Transcription

Simplified Hedgehog signaling pathway highlighting acylation.

References

A Researcher's Guide to Fluorescent Reporters for Azide-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vibrant landscape of bioorthogonal chemistry, the selection of an optimal fluorescent reporter for azide-alkyne click chemistry is a critical determinant of experimental success. This guide provides a comprehensive comparison of commonly employed fluorescent reporters, supported by experimental data and detailed protocols to facilitate informed decision-making.

The two primary modalities of azide-alkyne click chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offer distinct advantages and are compatible with a diverse palette of fluorescent probes. CuAAC is known for its rapid kinetics but the requisite copper catalyst can exhibit cellular toxicity, making it more suitable for fixed-cell imaging or in vitro applications.[1][2] In contrast, SPAAC is a copper-free method ideal for live-cell imaging, though it may proceed at a slower rate.[2][3]

Performance Comparison of Fluorescent Reporters

The efficacy of a fluorescent reporter is determined by several key photophysical parameters, including its quantum yield (Φ), molar extinction coefficient (ε), and photostability. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. The following tables summarize the available quantitative data for a selection of fluorescent reporters commonly functionalized with azides or alkynes for click chemistry applications.

Table 1: Photophysical Properties of Common Fluorescent Reporters for Click Chemistry

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Brightness (Φ x ε)
Coumarin (B35378) Derivatives
Coumarin 343 X437[4]477[4]0.63[4]39,000[4]24,570
3-azido-7-hydroxycoumarin (after click)~380~470High (Fluorogenic)--
Fluorescein Derivatives
5-FAM (5-Carboxyfluorescein)494[5]518[5]0.75 (unclicked), 0.59 (clicked)[6]~75,000~56,250 (unclicked)
Rhodamine Derivatives
5-TAMRA (5-Carboxytetramethylrhodamine)555[7]580[7]~0.191,000[8]~9,100
Cyanine Dyes
Cy3~550~5700.04 (in aqueous solution)[9]~150,000~6,000
Cy5~650~6700.3 (in aqueous solution)[9]~250,000~75,000
Alexa Fluor Dyes
Alexa Fluor 350346[4]442[4]~0.58[4]19,000[4]~11,020
Alexa Fluor 4884955190.9271,00065,320
Alexa Fluor 5555555650.1150,00015,000
Alexa Fluor 6476506680.33239,00078,870

Note: Photophysical properties can be influenced by the local environment, including solvent, pH, and conjugation to biomolecules. The data presented here are for comparative purposes and may vary under specific experimental conditions.

Fluorogenic Reporters: A "Click-to-Glow" Advantage

A significant advancement in fluorescent reporter technology is the development of fluorogenic probes. These molecules are initially non-fluorescent or weakly fluorescent and exhibit a substantial increase in quantum yield upon undergoing the click reaction.[6][10] This "click-on" fluorescence offers a major advantage by minimizing background signal from unreacted probes, enabling no-wash imaging protocols, which are particularly valuable for live-cell and high-throughput applications.[11][12]

Table 2: Performance of Selected Fluorogenic Reporters

Reporter TypeBioorthogonal ReactionFold Increase in FluorescenceQuantum Yield (Clicked)Reference
Azidofluorescein derivativesCuAAC-Up to 0.59[6]
Fl-DIBOSPAAC>10000.119[10]
3-azido-7-hydroxycoumarinCuAACSignificant-[11]
Coumarin-fused tetrazolePhoto-click>30-[13]
Phosphonated coumarin azidesSPAAC~60-[14]

Experimental Protocols

Accurate and reproducible results in fluorescent labeling experiments are contingent upon well-defined protocols. Below are detailed methodologies for performing CuAAC and SPAAC in a cellular context.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells

This protocol is adapted for labeling azide-modified biomolecules in fixed cells with an alkyne-containing fluorescent reporter.

Materials:

  • Cells cultured on coverslips, metabolically labeled with an azide-containing precursor (e.g., Ac4ManNAz for glycans, L-azidohomoalanine (AHA) for proteins).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Wash buffer (PBS with 1% BSA).

  • Click reaction cocktail components:

    • Fluorescent alkyne probe (e.g., 1-100 µM).

    • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 10 mM stock).

    • Copper(I)-stabilizing ligand (e.g., THPTA, 50 mM stock).

    • Reducing agent (e.g., sodium ascorbate (B8700270), 1 M stock, freshly prepared).

  • Nuclear counterstain (e.g., DAPI).

  • Mounting medium.

Procedure:

  • Cell Culture and Metabolic Labeling: Culture cells and introduce the azide-containing metabolic precursor at an optimized concentration and for a sufficient duration to allow incorporation into the target biomolecules.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with wash buffer.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order, vortexing gently after each addition:

      • PBS (to 1 mL).

      • Fluorescent alkyne probe (to final concentration).

      • CuSO₄ solution (e.g., 1 µL of 10 mM stock for 10 µM final).

      • Ligand (e.g., 5 µL of 50 mM stock for 250 µM final).

      • Sodium ascorbate (e.g., 10 µL of 1 M stock for 10 mM final).

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Remove the reaction cocktail and wash the cells three times with wash buffer.

    • If desired, counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol describes the labeling of azide-modified biomolecules in living cells using a strained alkyne (e.g., DBCO, BCN) conjugated to a fluorescent reporter.

Materials:

  • Live cells cultured in appropriate imaging dishes or plates, metabolically labeled with an azide-containing precursor.

  • Fluorescent strained alkyne probe (e.g., DBCO-fluorophore, 1-25 µM).

  • Cell culture medium.

  • Imaging buffer (e.g., PBS or phenol (B47542) red-free medium).

Procedure:

  • Cell Culture and Metabolic Labeling: Follow the procedure described in Protocol 1 for cell culture and metabolic labeling.

  • Strain-Promoted Click Reaction:

    • Wash the cells twice with pre-warmed cell culture medium.

    • Prepare a solution of the fluorescent strained alkyne probe in cell culture medium at the desired final concentration.

    • Add the probe-containing medium to the cells.

    • Incubate for 30-120 minutes at 37°C in a cell culture incubator, protected from light. The optimal incubation time will depend on the specific probe and cell type.

  • Washing and Imaging:

    • Remove the probe-containing medium and wash the cells three times with imaging buffer.

    • Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the key steps involved in fluorescent labeling via click chemistry.

CuAAC_Workflow cluster_prep Cell Preparation cluster_click Click Reaction cluster_imaging Imaging MetabolicLabeling Metabolic Labeling (Incorporate Azide) Fixation Fixation (e.g., PFA) MetabolicLabeling->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization AddCocktail Add Click Cocktail (Alkyne-Fluorophore, CuSO4, Ligand, Ascorbate) Permeabilization->AddCocktail Incubation Incubate (30-60 min) AddCocktail->Incubation Wash Wash Incubation->Wash Counterstain Counterstain (e.g., DAPI) Wash->Counterstain Mount Mount Counterstain->Mount Imaging Fluorescence Microscopy Mount->Imaging

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in fixed cells.

SPAAC_Workflow cluster_prep Cell Preparation cluster_click Click Reaction cluster_imaging Live-Cell Imaging MetabolicLabeling Metabolic Labeling (Incorporate Azide in Live Cells) AddProbe Add Strained Alkyne-Fluorophore MetabolicLabeling->AddProbe Incubation Incubate (30-120 min at 37°C) AddProbe->Incubation Wash Wash Incubation->Wash Imaging Live-Cell Fluorescence Microscopy Wash->Imaging

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in live cells.

Conclusion

The choice of a fluorescent reporter for azide-alkyne click chemistry is a multifaceted decision that depends on the specific application, the biological system under investigation, and the available instrumentation. For applications demanding high brightness and where copper toxicity is not a concern, traditional bright fluorophores like Alexa Fluor dyes remain excellent choices. For live-cell imaging and experiments where background fluorescence is a significant issue, the growing arsenal (B13267) of fluorogenic reporters offers a powerful solution. By carefully considering the quantitative data and detailed protocols presented in this guide, researchers can confidently select the most appropriate fluorescent tools to illuminate their biological discoveries.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-azido-pentadecanoic acid
Reactant of Route 2
Reactant of Route 2
15-azido-pentadecanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.